2-Fluoro-3-(trifluoromethyl)anisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-fluoro-1-methoxy-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZDEYSCSPZMIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379210 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)anisole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151868-17-6 | |
| Record name | 2-Fluoro-1-methoxy-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151868-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-1-methoxy-3-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Fluoro-3-(trifluoromethyl)anisole
Abstract: This guide provides an in-depth technical overview of 2-Fluoro-3-(trifluoromethyl)anisole, a fluorinated aromatic ether of significant interest in the fields of medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, discuss robust synthetic methodologies, and highlight its role as a versatile building block in modern drug discovery. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's synthesis and application.
Compound Profile and Physicochemical Properties
This compound, also known as 1-fluoro-2-methoxy-3-(trifluoromethyl)benzene, is a specialty chemical building block valued for the unique electronic properties conferred by its substituents. The presence of both a fluorine atom and a trifluoromethyl (CF₃) group on the anisole scaffold creates a distinct electronic environment, making it a valuable intermediate in the synthesis of complex molecules.[1]
The trifluoromethyl group is a powerful electron-withdrawing group and is often used in drug design as a bioisostere for a methyl or chloro group to modulate electronic and steric properties, or to block metabolic oxidation.[2] The strategic incorporation of fluorine can enhance pharmacokinetic properties, improve metabolic stability, and increase binding affinity of drug candidates.[3]
Chemical Identity:
-
Systematic Name: 1-Fluoro-2-methoxy-3-(trifluoromethyl)benzene
-
Common Name: this compound
-
CAS Number: 151868-17-6[1]
-
Molecular Formula: C₈H₆F₄O[1]
-
Molecular Weight: 194.13 g/mol [1]
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 151868-17-6 | [1] |
| Molecular Formula | C₈H₆F₄O | [1] |
| Molecular Weight | 194.13 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Purity | ≥99% (Typical) | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound typically starts from a readily available precursor, 2-fluoro-3-(trifluoromethyl)phenol. The key transformation is a nucleophilic substitution at the phenolic oxygen, a classic Williamson ether synthesis.
Preferred Synthetic Route: O-Methylation of 2-Fluoro-3-(trifluoromethyl)phenol
This method is favored for its high efficiency, operational simplicity, and use of common laboratory reagents. The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks a methylating agent.
Sources
A Technical Guide to the Chemical Properties and Applications of 2-Fluoro-3-(trifluoromethyl)anisole
Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorinated organic compounds often exhibit profoundly altered physicochemical and biological properties compared to their non-fluorinated analogues. 2-Fluoro-3-(trifluoromethyl)anisole stands as a prime example of a highly functionalized aromatic building block, combining the electronic influence of a methoxy group, a fluorine atom, and a trifluoromethyl (CF₃) group on a single benzene ring. This unique substitution pattern creates a versatile intermediate with distinct reactivity and conformational properties. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Identification
This compound, with the CAS Number 151868-17-6 , is a substituted anisole. The structure is characterized by a methoxy (-OCH₃) group, a fluorine atom at the C2 position, and a trifluoromethyl (-CF₃) group at the C3 position. These substituents create a unique electronic and steric environment on the aromatic ring, which dictates its physical properties and chemical reactivity.
| Identifier | Value | Source |
| IUPAC Name | 1-Fluoro-2-methoxy-3-(trifluoromethyl)benzene | N/A |
| CAS Number | 151868-17-6 | [1][2][3] |
| Molecular Formula | C₈H₆F₄O | [1][3][4] |
| Molecular Weight | 194.13 g/mol | [1][3][4] |
| Canonical SMILES | COC1=C(C(=CC=C1)C(F)(F)F)F | N/A |
| InChI Key | N/A | N/A |
Physicochemical Properties
The physical properties of this compound are dominated by its fluorinated substituents. The strong electron-withdrawing nature of the CF₃ group and the fluorine atom influences its polarity, boiling point, and solubility. It is typically a colorless to pale yellow liquid under standard conditions.[3]
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | ~160-170 °C (estimated at 760 mmHg) | [5] |
| Density | ~1.3 g/cm³ (estimated) | [5] |
| Flash Point | 71 °C (160 °F) | [6] |
| Refractive Index | 1.4370 | [6] |
| Solubility | Not miscible in water | [5] |
| Storage Temperature | 2-8 °C | [6] |
Note: Boiling point and density are estimated based on the properties of closely related isomers, such as 2-Fluoro-5-(trifluoromethyl)anisole (B.P. 164.8 °C, Density 1.284 g/cm³).[5]
Synthesis and Purification
As a specialized building block, this compound is typically synthesized from commercially available precursors. A chemically sound and common approach is the O-methylation of the corresponding phenol, 2-Fluoro-3-(trifluoromethyl)phenol, via a Williamson ether synthesis.
Experimental Protocol: O-Methylation of 2-Fluoro-3-(trifluoromethyl)phenol
-
Reaction Setup: To a solution of 2-Fluoro-3-(trifluoromethyl)phenol (1.0 eq) in a polar aprotic solvent such as Acetone or N,N-Dimethylformamide (DMF) (approx. 0.5 M concentration), add anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq) as a base.
-
Addition of Methylating Agent: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.3 eq), dropwise to the stirring suspension at room temperature.
-
Causality Note: Potassium carbonate is a mild and effective base for deprotonating the phenol. Its insolubility in acetone drives the reaction forward by removing the protonated base from the equilibrium. Methyl iodide is a highly reactive and efficient methyl source.
-
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting phenol is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Filter off the solid K₂CO₃ and wash with the solvent. Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a dilute base (e.g., 5% NaOH solution) to remove any unreacted phenol, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Caption: Proposed workflow for the synthesis and purification of this compound.
Spectroscopic and Analytical Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques. While specific spectra are not publicly available, the expected features can be predicted based on its structure and data from analogous compounds.[7][8]
-
¹H NMR: The spectrum would show a singlet for the methoxy protons (-OCH₃) around 3.9-4.1 ppm. The three aromatic protons would appear as complex multiplets in the aromatic region (6.8-7.5 ppm), with splitting patterns influenced by H-H and H-F couplings.
-
¹⁹F NMR: Two distinct signals are expected. A singlet for the trifluoromethyl group (-CF₃) typically appears between -60 and -65 ppm. A second signal for the single fluorine atom on the ring would appear in a different region, with coupling to adjacent protons.
-
¹³C NMR: The spectrum would display eight unique carbon signals. The CF₃ carbon would appear as a quartet due to one-bond C-F coupling (¹JCF ≈ 270-280 Hz). The aromatic carbons attached to fluorine would also show large one-bond C-F couplings, while other ring carbons would exhibit smaller two- or three-bond couplings.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 194.13, consistent with the molecular formula C₈H₆F₄O.
Caption: Standard workflow for the characterization and quality control of a synthesized chemical intermediate.
Chemical Reactivity and Mechanistic Considerations
The reactivity of the aromatic ring is governed by the interplay of its three substituents:
-
-OCH₃ (Methoxy): A strong activating, ortho, para-directing group.
-
-F (Fluoro): A weakly deactivating (by induction) but ortho, para-directing group (by resonance).
-
-CF₃ (Trifluoromethyl): A very strong deactivating, meta-directing group.[9]
This combination creates a complex reactivity map for electrophilic aromatic substitution. The powerful activating effect of the methoxy group will likely dominate, directing incoming electrophiles to the positions ortho and para to it (C4 and C6). However, the C6 position is sterically hindered by the adjacent CF₃ group, making the C4 position the most probable site of substitution. The overall reactivity of the ring is significantly lower than that of anisole itself due to the two strongly deactivating fluorine-containing groups.
Caption: Predicted regioselectivity for electrophilic aromatic substitution on this compound.
Applications in Research and Drug Development
The true value of this compound lies in its application as a molecular scaffold in drug discovery. The introduction of fluorine and CF₃ groups is a well-established strategy to optimize drug-like properties.[10]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Incorporating fluorine or a CF₃ group at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life and bioavailability.[9]
-
Lipophilicity Modulation: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[9] However, studies on fluoroanisoles have shown that while a trifluoromethoxy (OCF₃) group increases lipophilicity, it can sometimes decrease passive permeability. This highlights the nuanced role of fluorine substitution that requires careful empirical validation.[11][12]
-
Binding Affinity: The high electronegativity of fluorine allows it to form favorable electrostatic and hydrogen bond interactions with protein targets, potentially increasing binding affinity and potency. The CF₃ group can also engage in specific non-covalent interactions within a receptor's binding pocket.
-
Versatile Intermediate: As an intermediate, it can participate in various reactions, including metal-catalyzed cross-coupling, nucleophilic aromatic substitution (under forcing conditions), and further functionalization of the aromatic ring.[3]
Safety, Handling, and Storage
This compound is a combustible liquid and an irritant. Proper safety protocols must be observed during its handling and storage.
| Hazard Class | GHS Statement | Precautionary Measures | Source |
| Flammability | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames. | [13] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/clothing. | [13] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye/face protection. | [13] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing vapors/mist. Use in a well-ventilated area. | [13] |
-
Handling: Use only in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed. Recommended storage is at 2-8 °C.[6]
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A Technical Guide to 2-Fluoro-3-(trifluoromethyl)anisole: Structure, Properties, and Applications
Abstract: This technical guide provides an in-depth analysis of 2-Fluoro-3-(trifluoromethyl)anisole (CAS No: 151868-17-6), a fluorinated aromatic ether of significant interest in synthetic chemistry. The document elucidates the compound's core structure, explores the electronic interplay of its substituents, and outlines the spectroscopic methods essential for its characterization. Furthermore, a plausible synthetic pathway is detailed, alongside a discussion of its reactivity and key applications as a versatile building block in the pharmaceutical and agrochemical industries. This guide is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this specialized intermediate.
Introduction: The Strategic Role of Fluorine in Molecular Design
The deliberate incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal and materials chemistry. The trifluoromethyl (-CF₃) group, in particular, offers a unique combination of properties that chemists leverage to fine-tune molecular characteristics.[1][2] Its high electronegativity and steric bulk allow it to serve as a bioisostere for groups like methyl or chloro, profoundly altering a molecule's electronic profile, metabolic stability, and lipophilicity.[1][3] The introduction of a -CF₃ group can shield adjacent positions from metabolic oxidation and enhance binding affinity to biological targets.[1] When combined with other substituents like a fluorine atom and a methoxy group on an aromatic ring, as in this compound, the result is a highly functionalized and electronically distinct scaffold, primed for creating novel and effective chemical entities.[4]
Molecular Structure and Physicochemical Properties
Core Structural Analysis
This compound is a substituted anisole. Its structure is defined by three key functional groups attached to a benzene ring:
-
A methoxy group (-OCH₃) at position 1, defining the molecule as an anisole derivative.
-
A fluorine atom (-F) at position 2 (ortho to the methoxy group).
-
A trifluoromethyl group (-CF₃) at position 3 (meta to the methoxy group).
The interplay of these groups dictates the molecule's reactivity and physical properties. The methoxy group is an activating, ortho-para directing group due to its +M (mesomeric) effect. Conversely, the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing due to their high electronegativity (-I effect), deactivating the ring towards electrophilic substitution.[1][4] This complex electronic environment makes the compound a valuable and specific building block in organic synthesis.[4]
Structural Diagram
Caption: Plausible synthetic workflow for this compound.
Reactivity Profile
This compound is a valuable intermediate precisely because of its tailored reactivity. It serves as a scaffold for building more complex molecules, primarily through reactions targeting the aromatic ring. It can participate in:
-
Metal-Catalyzed Cross-Coupling Reactions: The C-H bonds on the ring can be activated for reactions like Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. [4]* Nucleophilic Aromatic Substitution (SNAᵣ): The strong electron-withdrawing nature of the -F and -CF₃ groups can activate the ring for substitution reactions with strong nucleophiles, potentially displacing the fluorine atom under specific conditions. [4]
Applications in Research and Development
The primary utility of this compound is as a specialized building block in the synthesis of high-value chemicals. [4]
-
Pharmaceuticals: It is used to construct complex aromatic scaffolds found in active pharmaceutical ingredients (APIs). The presence of the fluoro- and trifluoromethyl- substituents is a known strategy for enhancing drug efficacy, tuning pharmacokinetics, and improving metabolic stability. [2]* Agrochemicals: Similar to pharmaceuticals, the unique properties imparted by fluorine are highly desirable in the design of modern herbicides, insecticides, and fungicides. [1][4]* Fine & Specialty Chemicals: The compound is used in the synthesis of other complex organic intermediates and materials where specific electronic properties are required. [4]
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling in a controlled environment.
Hazard Identification
| Hazard Class | Statement | Reference |
| Flammability | Combustible liquid | [5] |
| Skin Corrosion/Irritation | Causes skin irritation | [5][6] |
| Eye Damage/Irritation | Causes serious eye irritation | [5][6] |
| STOT-SE | May cause respiratory irritation | [5][6] |
Recommended Handling Protocol
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure. [7]2. Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat. [6][7]3. Safe Handling: Keep the container tightly closed when not in use. Keep away from heat, sparks, and open flames. [7]Use non-sparking tools. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. [7]4. First Aid:
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. [5][7] * In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5][7] * If inhaled: Move the person to fresh air and keep them comfortable for breathing. [5] * If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [6]
-
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [8][7]Keep the container tightly sealed to prevent moisture ingress and evaporation.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved hazardous waste disposal plant. [7]
Conclusion
This compound is more than a simple aromatic compound; it is a strategically designed chemical intermediate. Its structure, featuring a carefully arranged trio of methoxy, fluoro, and trifluoromethyl groups, provides a unique electronic and steric profile. This profile is intentionally leveraged by synthetic chemists to build complexity and introduce the desirable properties of fluorine into advanced molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its structure, properties, and safe handling is essential for unlocking its full potential in research and development.
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A Senior Application Scientist's Technical Guide to 2-Fluoro-3-(trifluoromethyl)anisole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-Fluoro-3-(trifluoromethyl)anisole, a fluorinated aromatic ether of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, headlined by its molecular weight, and explore its synthesis, analytical characterization, and established applications. This guide is structured to provide not only foundational data but also the mechanistic rationale and practical insights required for its effective utilization in a research and development setting. The strategic placement of both a fluorine atom and a trifluoromethyl group on the anisole scaffold imparts unique electronic and conformational characteristics, making it a valuable building block for creating complex molecular architectures.
The Strategic Importance of Fluorinated Anisoles in Modern Chemistry
Fluorine has emerged as a crucial element in the design of modern pharmaceuticals and advanced materials.[1] Its high electronegativity and small steric footprint allow for the fine-tuning of a molecule's properties, including lipophilicity, metabolic stability, and binding affinity.[1] The trifluoromethyl (-CF3) group, in particular, is frequently used as a bioisostere for methyl or chloro groups to block metabolic oxidation, adjust electronic properties, and enhance cell membrane permeability.[2][3]
This compound is an exemplar of this strategy. It combines the electron-withdrawing power of a -CF3 group with the distinct electronic and conformational effects of an ortho-fluorine atom on a methoxy-substituted benzene ring.[4] This specific substitution pattern makes it a versatile intermediate for constructing complex fluorinated scaffolds through reactions like metal-catalyzed coupling and nucleophilic aromatic substitution.[4] Understanding its fundamental properties is the first step toward leveraging its full potential.
Core Physicochemical Properties
A precise understanding of a compound's physical and chemical attributes is paramount for its application in synthesis and product development. The key properties of this compound are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 194.13 g/mol | [4] |
| Chemical Formula | C₈H₆F₄O | [4] |
| CAS Number | 151868-17-6 | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Purity | ≥99% (Typical) | [4] |
The molecular weight of 194.13 g/mol is a fundamental constant derived from its chemical formula, C₈H₆F₄O, and is critical for all stoichiometric calculations in reaction planning.[4]
Diagram 1: Molecular Structure of this compound
A 2D representation of this compound.
Synthesis and Mechanistic Considerations
The synthesis of substituted anisoles often proceeds from the corresponding phenol. A common and reliable method is the Williamson ether synthesis, which involves the deprotonation of a phenol followed by nucleophilic substitution with a methylating agent.
Field-Proven Synthetic Protocol: Methylation of 2-Fluoro-3-(trifluoromethyl)phenol
This protocol is based on the standard Williamson ether synthesis, a robust and high-yielding reaction. The choice of a moderately strong base like potassium carbonate is crucial; it is strong enough to deprotonate the acidic phenol but not so strong as to cause side reactions. Acetone is an excellent solvent choice due to its polarity, which solubilizes the ionic intermediates, and its convenient boiling point for reflux conditions.
Materials:
-
2-Fluoro-3-(trifluoromethyl)phenol
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Fluoro-3-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Methylating Agent: While stirring the suspension, add methyl iodide (1.2 eq) dropwise at room temperature.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Expert Insight: The reaction is driven to completion by Le Chatelier's principle, as the potassium iodide byproduct precipitates out of the acetone, which has low solubility for it.
-
-
Workup: After cooling to room temperature, filter the solid precipitate (KI and excess K₂CO₃) and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in diethyl ether. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Causality: The bicarbonate wash neutralizes any remaining acidic impurities, while the brine wash helps to remove residual water from the organic phase.
-
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Diagram 2: Synthetic Workflow via Williamson Ether Synthesis
Workflow for the synthesis of this compound.
Applications in Research and Development
The unique electronic profile of this compound makes it a valuable building block in several areas:
-
Pharmaceutical Synthesis: This compound serves as a key intermediate for creating more complex molecules. The fluorinated aromatic scaffold can be elaborated using various cross-coupling reactions to build drug candidates with tailored pharmacokinetic properties.[4] Fluorination is a common tactic to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug design.[5]
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated moieties is a proven strategy in the development of modern herbicides and pesticides.[3][6]
-
Fine Chemical Synthesis: It is a versatile starting material for producing a range of fluorinated aromatic compounds used in materials science and electronic applications.[4]
Safety and Handling
As a responsible scientist, proper handling of all chemicals is non-negotiable. The following information is derived from safety data sheets (SDS) and should be strictly followed.
-
Hazard Statements: The compound is classified as a combustible liquid.[7] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Precautionary Measures:
-
First Aid:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
If on Skin: Wash off with soap and plenty of water. Take off contaminated clothing immediately.[7]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[7]
-
Always consult the full Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound, with a molecular weight of 194.13 g/mol , is more than just a chemical with a defined mass. It is a strategically designed building block that offers chemists a reliable tool for introducing desirable fluorine-based properties into target molecules. Its synthesis is straightforward, its properties are well-characterized, and its potential applications in high-value sectors like pharmaceuticals and agrochemicals are significant. This guide has provided the foundational knowledge and practical insights necessary for its effective and safe utilization in any advanced research program.
References
- This compound Lab Grade (151868-17-6) - IndiaMART.
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2-Fluoro-3-(trifluoromethyl)anisole synthesis precursors
An In-depth Technical Guide to the Synthesis Precursors of 2-Fluoro-3-(trifluoromethyl)anisole
Abstract
This compound is a fluorinated aromatic ether of significant interest in the pharmaceutical, agrochemical, and fine chemical industries.[1] Its unique substitution pattern, featuring a methoxy group, a fluorine atom, and a trifluoromethyl (CF₃) group, imparts distinct electronic properties, making it a valuable building block for complex molecular scaffolds.[1] The strategic incorporation of fluorine and CF₃ groups is a well-established method for enhancing metabolic stability, binding affinity, and lipophilicity in bioactive molecules. This guide provides a comprehensive analysis of the key precursors and synthetic strategies for the preparation of this compound, designed for researchers, chemists, and process development professionals. We will explore the most viable synthetic disconnections, detail plausible reaction pathways, and offer field-proven insights into the causality behind experimental choices.
Strategic Analysis of Synthetic Pathways
The synthesis of asymmetrically substituted aromatic compounds like this compound requires careful strategic planning to ensure high regioselectivity and overall yield. Two primary retrosynthetic disconnections emerge as the most logical and industrially scalable approaches:
-
C-O Bond Formation via Nucleophilic Aromatic Substitution (SNAr): This approach involves installing the methoxy group in the final step by displacing a suitable leaving group (e.g., a halogen) from a pre-functionalized benzene ring. This is often the preferred route when the aromatic ring is highly activated by electron-withdrawing groups like CF₃.
-
C-O Bond Formation via O-Methylation: This classic strategy involves the synthesis of the corresponding phenol, 2-fluoro-3-(trifluoromethyl)phenol, followed by methylation to form the target anisole. The primary challenge lies in the efficient synthesis of the phenolic precursor.
A third, less common approach involving direct, late-stage electrophilic fluorination of an anisole precursor will also be considered, highlighting its inherent challenges.
Figure 1: High-level retrosynthetic analysis for this compound.
Pathway 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This pathway leverages the powerful electron-withdrawing nature of the trifluoromethyl group, which strongly activates the aromatic ring for nucleophilic attack. The strategy hinges on the synthesis of a di-halogenated precursor, 2-chloro-1-fluoro-3-(trifluoromethyl)benzene , followed by a regioselective SNAr reaction with sodium methoxide.
Core Precursor: 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene
The key to this pathway is the successful synthesis of the di-halogenated precursor. A robust method for its preparation involves the Sandmeyer reaction, starting from the commercially available aniline, 2-amino-6-chlorobenzotrifluoride.
2.1.1. Synthesis of 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene
The transformation from an aniline to a fluoro-benzene is classically achieved via the Balz–Schiemann reaction or related diazotization-fluorination sequences. The process involves two critical steps:
-
Diazotization: The primary amine is converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid, such as tetrafluoroboric acid (HBF₄) or hydrochloric acid (HCl). Careful temperature control (0–5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Fluorination: The resulting diazonium salt is then subjected to thermal or photochemical decomposition to replace the diazonium group with fluorine. If a tetrafluoroborate salt is formed, simple heating is often sufficient.
Sources
An In-Depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)anisole: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-fluoro-3-(trifluoromethyl)anisole, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and its strategic application in the design of novel therapeutic agents.
Nomenclature and Chemical Identity: Unambiguously Defining the Molecule
This compound is a substituted benzene ring bearing a methoxy group, a fluorine atom, and a trifluoromethyl group. Precise identification is critical for scientific communication and procurement.
Systematic Names:
-
2-Fluoro-1-methoxy-3-(trifluoromethyl)benzene
-
2-Fluoro-3-methoxybenzotrifluoride
Common Synonyms:
-
3-Trifluoromethyl-2-fluoroanisole
Registry Numbers:
-
CAS Registry Number: 151868-17-6
The Chemical Abstracts Service (CAS) number is the universally recognized unique identifier for this specific chemical substance, crucial for database searches and regulatory compliance.
Physicochemical Properties: A Quantitative Profile
The unique arrangement of the electron-withdrawing fluorine and trifluoromethyl groups, alongside the electron-donating methoxy group, imparts distinct electronic and physical properties to the molecule. These properties are pivotal in influencing its reactivity and its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₄O | N/A |
| Molecular Weight | 194.13 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | [1] |
| Purity | Typically ≥95-99% (Lab Grade) | [1] |
| Flash Point | 71 °C (160 °F) | [2] |
| Refractive Index | 1.4370 | [2] |
| Storage Temperature | 2-8 °C | [2] |
The Strategic Role of Fluorination in Drug Design: Why This Molecule Matters
The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The presence of these moieties in this compound makes it a valuable scaffold for several key reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug, reducing the required dosage and frequency.
-
Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule. This property can improve its ability to cross cell membranes and the blood-brain barrier, which is crucial for drugs targeting the central nervous system.
-
Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby basic functional groups. This can alter the ionization state of a drug at physiological pH, impacting its solubility, absorption, and target binding.
-
Conformational Control: The steric bulk and electronic properties of the fluorine and trifluoromethyl groups can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances its binding affinity to a biological target.
Synthesis and Reactivity: A Plausible Synthetic Route and Mechanistic Insights
A likely synthetic pathway would start from a readily available precursor, such as 2-fluoro-3-nitrotoluene. The synthesis can be envisioned in the following logical steps:
Sources
Introduction: The Strategic Importance of Fluorinated Anisoles in Modern Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 151868-17-6) is a highly functionalized fluorinated aromatic ether.[1] Its structure, featuring a methoxy group, a fluorine atom at the 2-position, and a potent electron-withdrawing trifluoromethyl (CF₃) group at the 3-position, makes it a molecule of significant interest.[1] The strategic placement of these substituents imparts unique electronic characteristics that are highly sought after in the fields of pharmaceutical and agrochemical development.[1] In medicinal chemistry, the incorporation of fluorine and trifluoromethyl groups is a well-established strategy to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[2][3] The CF₃ group, in particular, can increase lipophilicity and block metabolic oxidation, while the C-F bond can improve stability and modulate the acidity of nearby functional groups.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights into its characterization and application.
Core Physicochemical Properties
The fundamental physical and chemical properties of a compound are the bedrock of its application in synthesis and material science. The data for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 151868-17-6 | [1][5] |
| Molecular Formula | C₈H₆F₄O | [1][6] |
| Molecular Weight | 194.13 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Flash Point | 71°C (160°F) | [6] |
| Refractive Index | 1.4370 | [6] |
| Purity | ≥99% (Lab Grade) | [1] |
| Storage Temperature | 2-8°C | [6] |
Structural Elucidation & Spectroscopic Profile
The precise arrangement of atoms and their electronic interactions define the reactivity and utility of this compound. Spectroscopic analysis is the primary means of confirming this structure and assessing purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the structural confirmation of fluorinated organic compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic signals will exhibit complex splitting patterns due to coupling with both the adjacent fluorine atom and other aromatic protons. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the eight carbon atoms. The carbon atoms directly bonded to fluorine will show characteristic coupling (¹JC-F), and the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is a critical technique for this molecule. Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group. The CF₃ group typically appears at a chemical shift around -60 to -65 ppm relative to a CFCl₃ standard.[7] The chemical shift of the aromatic fluorine will be distinct, providing unambiguous confirmation of its presence and electronic environment.[8]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of approximately 194.
-
Key Fragmentation Pathways: The fragmentation of fluorinated compounds can be complex.[9][10] Common fragmentation patterns for this molecule would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to yield a fragment at m/z 179, or the loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z 125. The stability of the resulting carbocations dictates the most probable fragmentation pathways.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
C-F Stretching: Strong absorption bands in the 1100-1350 cm⁻¹ region, characteristic of the C-F bonds in the trifluoromethyl group and the aromatic ring.
-
C-O Stretching: A strong band for the aryl-alkyl ether linkage, typically found around 1250 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
Role in Drug Discovery and Development
The strategic inclusion of fluorine in drug candidates is a powerful tactic for optimizing pharmacokinetic and pharmacodynamic properties.[12][13][14]
-
Metabolic Stability: The trifluoromethyl group is exceptionally stable to oxidative metabolism.[4] Replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.[2]
-
Lipophilicity and Permeability: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[3] This modification can enhance a compound's ability to cross cellular membranes, which is particularly crucial for drugs targeting the central nervous system (CNS).[2]
-
Binding Affinity: The strong electronegativity of fluorine atoms can lead to favorable electrostatic interactions with protein targets. Furthermore, the CF₃ group can act as a bioisostere for other groups, potentially improving the fit within a receptor's binding pocket and increasing potency.[3]
Experimental Protocol: Purity and Identity Verification by GC-MS
This protocol outlines a self-validating system for confirming the identity and assessing the purity of a sample of this compound.
Objective: To separate volatile components by Gas Chromatography (GC) and identify this compound by its mass spectrum and retention time.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane. The choice of solvent is critical to ensure it does not co-elute with the analyte.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.
-
-
Gas Chromatography (GC) Parameters:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). This type of column separates compounds based on their boiling points, which is ideal for general screening.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes. This program ensures good separation of the analyte from any potential impurities.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, robust method for generating reproducible fragmentation patterns.
-
Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion and all significant fragments.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference library or by analyzing the fragmentation pattern for the expected molecular ion (m/z 194) and key fragments.
-
Calculate the purity by integrating the peak area of the analyte and expressing it as a percentage of the total integrated area of all peaks in the chromatogram.
-
Caption: Workflow for GC-MS analysis of this compound.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical intermediate. The following guidelines are based on available Safety Data Sheets (SDS).[5][15]
-
Hazard Identification:
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17] Avoid breathing vapors or mist.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from heat, sparks, and open flames.[17] Store locked up.[5]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[5]
-
Skin: Remove contaminated clothing and wash skin thoroughly with soap and water.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5]
-
-
Caption: Core safety protocol for handling fluorinated intermediates.
References
- Xing, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. PubMed.
- Royal Society of Chemistry. (n.d.). Supporting Information for a publication.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).
- IndiaMART. (n.d.). This compound Lab Grade.
- ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- Semantic Scholar. (2015). Fluorine in drug design: a case study with fluoroanisoles.
- ACS Publications. (n.d.). Mass Spectrometry of Analytical Derivatives.
- Taylor & Francis Online. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
- PubChem. (n.d.). 3-(Trifluoromethyl)anisole.
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- NIST. (n.d.). Mass spectra of fluorocarbons.
- Journal of Research of the National Bureau of Standards. (n.d.). Mass Spectra of Fluorocarbons.
- Freie Universität Berlin. (n.d.). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups.
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a....
- Stenutz. (n.d.). 3-(trifluoromethyl)anisole.
- Stenutz. (n.d.). 3-fluoro-5-(trifluoromethyl)anisole.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
- PubChem. (n.d.). 2-Fluoroanisole.
- Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles....
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An In-Depth Technical Guide to the Electronic Effects of Fluorine in 2-Fluoro-3-(trifluoromethyl)anisole
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing substituents into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. This guide provides a detailed analysis of the electronic landscape of 2-Fluoro-3-(trifluoromethyl)anisole, a molecule featuring a nuanced interplay of competing electronic effects. As a Senior Application Scientist, this document aims to synthesize fundamental principles with practical insights, elucidating the combined influence of the ortho-fluoro, meta-trifluoromethyl, and methoxy groups on the aromatic ring's reactivity and properties. Through an examination of inductive and resonance effects, supported by spectroscopic data and experimental considerations, this guide serves as a comprehensive resource for professionals engaged in the design and synthesis of novel fluorinated compounds.
Introduction: The Significance of Fluorine in Aromatic Systems
Fluorine and fluorine-containing functional groups, such as the trifluoromethyl (-CF3) group, are widely employed in drug design and materials science to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The introduction of these groups can profoundly influence lipophilicity, metabolic stability, and binding affinity.[1][2] this compound presents a compelling case study due to the presence of three distinct substituents on the benzene ring, each exerting its own electronic influence. Understanding the vectoral sum of these effects is paramount for predicting the molecule's behavior in chemical reactions and biological systems.
Deconstructing the Electronic Contributions
The electronic character of this compound is determined by the cumulative effects of its three substituents: the methoxy group (-OCH3) at C1, the fluorine atom (-F) at C2, and the trifluoromethyl group (-CF3) at C3.
The Methoxy Group: A Classic Electron-Donating Group
The methoxy group is a powerful electron-donating group (EDG) primarily through its positive resonance (+R or +M) effect, where the lone pair of electrons on the oxygen atom delocalizes into the aromatic π-system.[3] This effect increases the electron density at the ortho and para positions.[4] It also exerts a weaker, electron-withdrawing inductive (-I) effect due to the electronegativity of the oxygen atom.[3] However, the resonance effect is generally more dominant.[3][5]
The Duality of Fluorine: Inductive Withdrawal vs. Resonance Donation
Fluorine, the most electronegative element, exhibits a strong electron-withdrawing inductive (-I) effect.[6] This effect decreases the electron density of the aromatic ring, making it less reactive towards electrophiles.[6] Counterintuitively, fluorine also possesses a positive resonance (+R) effect due to its lone pairs of electrons, which can be donated to the aromatic ring.[6] While the +R effect of fluorine is weaker compared to other halogens, it is significant enough to direct incoming electrophiles to the ortho and para positions.[6][7] The interplay between these opposing effects is a subject of nuanced discussion in organic chemistry.[6][8]
The Trifluoromethyl Group: A Potent Electron Withdrawer
The trifluoromethyl group is one of the most powerful electron-withdrawing groups (EWGs) used in organic chemistry.[9] Its strong -I effect is a result of the high electronegativity of the three fluorine atoms.[10][11] Unlike the single fluorine atom, the -CF3 group does not exhibit a significant resonance-donating effect.[12] Consequently, it strongly deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position.[7][13]
The Combined Electronic Landscape of this compound
The net electronic effect on the anisole ring is a complex vector sum of the individual contributions of the -OCH3, -F, and -CF3 groups.
-
Overall Ring Activation/Deactivation: The powerful electron-withdrawing nature of the -CF3 group at the meta position, coupled with the inductive withdrawal of the ortho-fluorine, is expected to significantly deactivate the aromatic ring towards electrophilic aromatic substitution. While the methoxy group is an activating group, its influence is likely to be diminished by the two deactivating substituents.
-
Directing Effects: The directing effects are a result of the interplay between the ortho, para-directing methoxy and fluoro groups and the meta-directing trifluoromethyl group. The methoxy group strongly directs ortho and para. The fluorine atom also directs ortho and para. The trifluoromethyl group directs meta to its own position. This creates a complex pattern of electron density around the ring.
The following diagram illustrates the primary electronic effects at play:
Caption: Electronic effects in this compound.
Spectroscopic Analysis and Characterization
Spectroscopic techniques are invaluable for probing the electronic environment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the electron density at their respective positions. Protons in electron-rich regions will be shielded (appear at a lower ppm), while those in electron-deficient regions will be deshielded (appear at a higher ppm). The coupling patterns will also provide information about the relative positions of the protons.
-
¹³C NMR: The chemical shifts of the aromatic carbons provide direct insight into the electron distribution within the ring.[14][15] Carbons attached to electron-withdrawing groups will be deshielded, while those in electron-rich positions will be shielded.[16] For example, the carbon attached to the -CF3 group is expected to have a significantly downfield chemical shift.
-
¹⁹F NMR: This technique is crucial for characterizing fluorine-containing compounds. The chemical shifts of the fluorine nuclei in the -F and -CF3 groups will be distinct and can provide information about their local electronic environments.[17]
Table 1: Predicted NMR Spectroscopic Trends for this compound
| Nucleus | Predicted Chemical Shift Trend | Rationale |
| Aromatic Protons | Generally downfield shifted | Overall deactivation of the ring by -F and -CF3 groups. |
| Methoxyl Protons | May be slightly shifted | Influence of ortho- and meta-substituents. |
| Aromatic Carbons | C3 will be significantly downfield | Strong -I effect of the -CF3 group. |
| Methoxyl Carbon | Relatively consistent with other anisoles | Less directly influenced by the C2 and C3 substituents.[15] |
| Fluorine (-F) | Characteristic chemical shift | Dependent on its position on the aromatic ring. |
| Fluorine (-CF3) | Characteristic chemical shift | Distinct from the single fluorine atom.[17] |
Infrared (IR) Spectroscopy
IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions would include C-O stretching for the ether, C-F stretching for the fluoro and trifluoromethyl groups, and C=C stretching for the aromatic ring. The positions of these bands can be subtly influenced by the electronic effects of the substituents.
Experimental Protocols
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound was not found in the initial search, a general approach can be outlined based on known synthetic methodologies for related compounds.[18][19] A plausible route could involve the fluorination and trifluoromethylation of a suitable anisole precursor.
General Synthetic Workflow:
Caption: A generalized synthetic workflow.
NMR Sample Preparation and Analysis
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[20]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[17][20]
-
¹H NMR Acquisition: Acquire the spectrum at room temperature.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum, using an appropriate standard for referencing.[17]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Conclusion
The electronic properties of this compound are a testament to the intricate and often competing effects of fluorine-containing substituents in aromatic systems. The potent electron-withdrawing nature of the trifluoromethyl group, combined with the dual inductive and resonance effects of the fluorine atom, creates a unique electronic environment that significantly influences the molecule's reactivity. A thorough understanding of these principles, supported by robust spectroscopic characterization, is essential for the rational design and successful application of such molecules in drug discovery and materials science. This guide provides a foundational framework for researchers to navigate the complexities of fluorinated aromatic compounds and leverage their unique properties for innovative applications.
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An In-depth Technical Guide to the Synthesis and Properties of 2-Fluoro-3-(trifluoromethyl)anisole
Introduction: Strategic Incorporation of Fluorine in Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic profiles, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of these properties due to its strong electron-withdrawing nature and high lipophilicity.[2][3] This guide provides a detailed technical overview of 2-Fluoro-3-(trifluoromethyl)anisole, a valuable fluorinated building block in pharmaceutical and agrochemical research.[4] While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be logically deduced from established principles of organofluorine chemistry. This whitepaper will focus on a plausible and efficient synthetic route, providing in-depth procedural details and the scientific rationale behind the experimental choices.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.
| Property | Value |
| CAS Number | 151868-17-6 |
| Molecular Formula | C₈H₆F₄O |
| Molecular Weight | 194.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 164.8°C at 760 mmHg |
| Density | 1.284 g/cm³ |
| Refractive Index | 1.4352 |
| Flash Point | 62°C (144°F) |
| Solubility | Not miscible in water |
This data is compiled from various chemical supplier specifications.[4]
Proposed Synthetic Pathway: A Multi-step Approach
The synthesis of this compound can be strategically approached from commercially available starting materials. The following proposed pathway is designed for efficiency and high yield, leveraging well-established and reliable chemical transformations.
Sources
Unlocking New Chemical Space: A Technical Guide to the Potential Research Areas for 2-Fluoro-3-(trifluoromethyl)anisole
Abstract
The strategic incorporation of fluorine and trifluoromethyl groups has become a cornerstone of modern medicinal, agrochemical, and materials science research. This guide delves into the untapped potential of 2-Fluoro-3-(trifluoromethyl)anisole, a unique fluorinated aromatic building block. While not yet extensively documented in the public domain, its distinct substitution pattern—an ortho-fluoro group and a meta-trifluoromethyl group relative to the methoxy moiety—presents a compelling scaffold for the development of novel chemical entities. This document outlines plausible synthetic routes, predicts key physicochemical properties, and explores promising research avenues for this versatile intermediate. Detailed experimental protocols for its potential derivatization through key organic reactions are provided to empower researchers to explore its utility in their respective fields.
Introduction: The Strategic Value of Fluorinated Anisoles
The anisole scaffold is a common motif in bioactive molecules. The introduction of fluorine and trifluoromethyl groups can profoundly alter the parent molecule's properties in a predictable manner, offering a powerful tool for lead optimization in drug discovery and the rational design of functional materials.[1][2] The trifluoromethyl group (-CF3) is a strong electron-withdrawing group that can enhance metabolic stability, increase lipophilicity, and improve binding affinity.[3][4] The fluorine atom, with its small size and high electronegativity, can modulate pKa, influence conformation, and block metabolic pathways.[1][3]
This compound places these two powerful groups in a unique ortho/meta arrangement relative to the methoxy group, creating a distinct electronic and steric environment on the aromatic ring. This guide serves as a forward-looking technical resource, providing a scientifically grounded framework for researchers to begin exploring the chemistry and applications of this promising, yet under-explored, molecule.
Proposed Synthesis of this compound
A logical starting point is the commercially available 2-Fluoro-3-methoxyphenol .[5][6] The synthetic strategy then focuses on the introduction of the trifluoromethyl group at the 3-position.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol: Trifluoromethylation of 2-Fluoro-3-methoxyphenol
This protocol is a representative example and may require optimization.
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-Fluoro-3-methoxyphenol (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.
-
Reagent Addition: Under a nitrogen atmosphere, add the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) (1.5 eq).
-
Initiation: Cool the reaction mixture to 0 °C and add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 eq), dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Predicted Physicochemical Properties and Spectroscopic Data
The unique substitution pattern of this compound is expected to result in a distinct set of physicochemical properties.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 194.13 g/mol | C8H6F4O |
| Lipophilicity (cLogP) | High | The trifluoromethyl group significantly increases lipophilicity.[1][2] |
| Metabolic Stability | Enhanced | The C-F and C-CF3 bonds are strong and resistant to metabolic cleavage. The fluorine at the 2-position can block potential sites of oxidation.[1][3] |
| Acidity of Aromatic Protons | Increased | The electron-withdrawing nature of both the fluorine and trifluoromethyl groups will increase the acidity of the remaining aromatic protons. |
| Dipole Moment | Significant | The electronegative fluorine and trifluoromethyl groups will create a notable molecular dipole. |
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the methoxy group protons and the remaining aromatic protons. The aromatic protons will exhibit complex splitting patterns due to coupling with both fluorine and each other.
-
¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, and the trifluoromethyl carbon. The carbon signals will show splitting due to C-F coupling.
-
¹⁹F NMR: A singlet for the trifluoromethyl group and a multiplet for the fluorine atom, likely showing coupling to adjacent protons.
-
IR Spectroscopy: Characteristic absorption bands for C-O-C stretching (anisole), C-F stretching, and C-H stretching of the aromatic ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Potential Research Areas and Applications
The unique electronic and steric properties of this compound make it a valuable building block for several research areas.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The this compound moiety can be incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties.[4][7]
-
Kinase Inhibitors: The scaffold can be functionalized to target the ATP-binding site of various kinases, where the fluorine and trifluoromethyl groups can form favorable interactions and improve metabolic stability.
-
GPCR Ligands: The distinct electronic nature of the ring can influence ligand-receptor interactions for G-protein coupled receptors.
-
Ion Channel Modulators: The lipophilic nature of the molecule could facilitate its interaction with transmembrane domains of ion channels.
Agrochemicals: Designing Next-Generation Crop Protection
Many modern herbicides, insecticides, and fungicides contain fluorinated aromatic moieties to enhance their efficacy and environmental persistence.[4][8]
-
Herbicides: The scaffold could be a core component of new herbicides targeting specific plant enzymes.
-
Insecticides and Fungicides: The trifluoromethyl group is a common feature in potent insecticides and fungicides, and its incorporation into new molecular frameworks is a promising strategy.[9]
Materials Science: Building Blocks for Functional Materials
The electronic properties of this compound make it a candidate for the synthesis of novel organic electronic materials.
-
Organic Light-Emitting Diodes (OLEDs): The fluorinated anisole core could be incorporated into host or emissive materials to tune their electronic properties and improve device performance.
-
Liquid Crystals: The rigid and polar nature of the molecule could be exploited in the design of new liquid crystalline materials.
Key Reactions for Derivatization: Experimental Workflows
The reactivity of the this compound ring is governed by the directing effects of the methoxy, fluoro, and trifluoromethyl groups. The following sections outline potential derivatization strategies.
Electrophilic Aromatic Substitution
The methoxy group is an ortho-, para-director, while the fluoro and trifluoromethyl groups are deactivating meta-directors. The interplay of these effects will determine the regioselectivity of electrophilic substitution. The positions ortho and para to the methoxy group are the most likely sites for substitution.
Caption: Workflow for electrophilic aromatic substitution of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effects of the fluoro and trifluoromethyl groups activate the aromatic ring for nucleophilic aromatic substitution, particularly at the position para to the trifluoromethyl group, should a suitable leaving group be present or introduced. The inherent fluorine atom could also potentially be displaced under harsh conditions.
Metal-Catalyzed Cross-Coupling Reactions
To enable cross-coupling reactions, the this compound scaffold would first need to be functionalized with a suitable leaving group, such as bromine or iodine, via electrophilic halogenation.
Table 2: Potential Cross-Coupling Reactions
| Reaction | Coupling Partner | Product Type |
| Suzuki Coupling | Boronic acid/ester | Biaryl compound |
| Heck Coupling | Alkene | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne |
| Buchwald-Hartwig Amination | Amine | Aryl-amine |
Conclusion
This compound represents a promising yet underexplored building block with significant potential across various scientific disciplines. Its unique substitution pattern offers a valuable tool for fine-tuning the properties of complex molecules. This technical guide provides a foundational framework, including a plausible synthetic route and potential research directions, to encourage and facilitate the exploration of this versatile compound. The detailed experimental workflows serve as a starting point for researchers to unlock the full potential of this intriguing fluorinated scaffold.
References
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- Karakuş, S., & Büyükgüzel, E. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution (SNAr) reaction.
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- Guesné, S. J. J., et al. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 27(2), 757-764. [Link]
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- The Antiviral Activity of Trifluoromethylthiolane Deriv
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An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)anisole as a Chemical Intermediate
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)anisole (CAS No. 151868-17-6), a fluorinated aromatic ether of increasing importance in the fields of medicinal chemistry and agrochemical synthesis. The strategic placement of fluorine, trifluoromethyl, and methoxy groups on the benzene ring imparts a unique combination of electronic and steric properties, making it a highly versatile and valuable building block. This document details its physicochemical characteristics, outlines robust protocols for its synthesis and purification, and offers an in-depth analysis of its chemical reactivity. Particular focus is given to its application in constructing complex molecular scaffolds through reactions such as directed ortho-lithiation, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions. This guide is intended for researchers, process chemists, and drug development professionals seeking to leverage the unique attributes of this intermediate in their synthetic programs.
Introduction: The Strategic Value of Fluorinated Anisoles
The incorporation of fluorine-containing functional groups is a cornerstone of modern drug design and agrochemical development. The trifluoromethyl (CF₃) group, in particular, is frequently employed as a bioisostere for a methyl or chloro group to enhance metabolic stability, increase lipophilicity, and improve binding affinity through unique electronic interactions.[1] When combined with other substituents on an aromatic core, the CF₃ group creates a powerful tool for fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile.
This compound emerges as a particularly strategic intermediate. It is a fluorinated aromatic ether featuring a methoxy group at C1, a fluorine atom at C2, and a potent electron-withdrawing trifluoromethyl group at C3.[2] This specific substitution pattern creates a polarized aromatic ring with multiple, distinct reactive sites, allowing for selective functionalization and the construction of complex, highly substituted aromatic scaffolds. This guide will explore the synthesis, properties, and reactivity of this intermediate to provide a field-proven framework for its effective utilization.
Physicochemical and Safety Profile
A thorough understanding of a chemical intermediate's properties is fundamental to its successful application in a laboratory or manufacturing setting.
Core Properties
The key physicochemical properties of this compound are summarized in the table below. The molecule typically presents as a colorless to pale yellow liquid with good stability and volatility.[2]
| Property | Value | Source |
| CAS Number | 151868-17-6 | [2][3][4] |
| Molecular Formula | C₈H₆F₄O | [2][3][4] |
| Molecular Weight | 194.13 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Purity | ≥95% - 99% (Typical commercial grades) | [2][3] |
Spectroscopic Data (Predicted and Reported)
Characterization is critical for verifying the identity and purity of the intermediate. While a publicly available, peer-reviewed spectrum was not located, typical NMR chemical shifts can be predicted based on the electronic environment and data from analogous structures.
-
¹⁹F NMR: The spectrum is expected to show two distinct signals. The CF₃ group typically appears around -60 to -64 ppm relative to CFCl₃. The single aromatic fluorine (C2-F) would appear at a significantly different shift, likely in the range of -110 to -140 ppm, exhibiting coupling to adjacent aromatic protons.
-
¹H NMR: The spectrum will show three distinct aromatic proton signals in the 7.0-7.8 ppm range, each displaying complex splitting patterns due to H-H and H-F coupling. A sharp singlet for the methoxy (-OCH₃) protons would be expected around 3.9-4.1 ppm.
-
¹³C NMR: The carbon spectrum will show eight distinct signals, with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling.
Safety and Handling
As with all halogenated organic compounds, this compound must be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Statements : The compound is typically classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation.[5]
-
Precautionary Measures : Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory. Avoid breathing vapors or mists.[5] Store in a cool, dry, well-ventilated area away from ignition sources, locked up and in a tightly closed container.[5]
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes.[5] For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air.[5] In case of ingestion, rinse the mouth with water and seek immediate medical attention.[5]
Synthesis and Purification
The most logical and common laboratory-scale synthesis of this compound proceeds via the methylation of its corresponding phenol precursor, 2-Fluoro-3-(trifluoromethyl)phenol. This two-step approach, starting from the commercially available aniline, is outlined below.
Synthesis Workflow Diagram
Caption: General two-step synthesis pathway to the target anisole.
Step 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)phenol
This procedure is adapted from established methods for the diazotization of substituted anilines and subsequent hydrolysis.
-
Principle (Causality): The aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like H₂SO₄) at low temperatures to prevent decomposition. This diazonium group is an excellent leaving group (-N₂) and is readily displaced by water upon heating to yield the corresponding phenol. The use of a copper sulfate catalyst can facilitate a cleaner hydrolysis.
-
Self-Validating Protocol:
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Salt Formation: To a stirred mixture of water and concentrated sulfuric acid, slowly add 2-Fluoro-3-(trifluoromethyl)aniline (1.0 eq.). The mixture may need to be gently warmed to ensure complete dissolution, then cooled to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in water. Add this solution dropwise to the aniline sulfate suspension, ensuring the internal temperature is strictly maintained below 5 °C to prevent premature decomposition of the diazonium salt and formation of side products.
-
Reaction Monitoring: The completion of diazotization can be checked by testing a drop of the reaction mixture with starch-iodide paper; a persistent blue-black color indicates an excess of nitrous acid.
-
Hydrolysis: Prepare a separate flask containing an aqueous solution of copper(II) sulfate and heat it to boiling. Add the cold diazonium salt solution slowly to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will be observed.
-
Work-up and Isolation: After the addition is complete, continue heating for a short period to ensure full hydrolysis. Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Characterization: The crude phenol can be purified by vacuum distillation or column chromatography. The identity of the product should be confirmed by ¹H NMR, ¹⁹F NMR, and MS analysis.
-
Step 2: Synthesis of this compound
This step is a classic Williamson ether synthesis.
-
Principle (Causality): A weak base, such as potassium carbonate, is sufficient to deprotonate the acidic phenol to form a nucleophilic phenoxide. This phenoxide then displaces the leaving group (e.g., iodide or sulfate) from a methylating agent in an Sₙ2 reaction to form the desired anisole ether. Acetone is a common solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction.
-
Self-Validating Protocol:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-Fluoro-3-(trifluoromethyl)phenol (1.0 eq.) in acetone.
-
Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq.) to the solution. The mixture will become a suspension.
-
Methylation: Add the methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI) (1.2 eq.), to the stirred suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care.
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete. Monitor progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash thoroughly with water, 1M NaOH solution (to remove any unreacted phenol), and brine.
-
Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid. Confirm final product identity and purity (>99%) by NMR, GC-MS, and elemental analysis.
-
Chemical Reactivity and Synthetic Applications
The unique arrangement of the -OCH₃, -F, and -CF₃ groups makes this compound a versatile intermediate capable of undergoing several key transformations. The interplay of these groups dictates the regioselectivity of its reactions.
Reactivity Map
Caption: Key reactive pathways for this compound. (Note: Image "anisole_structure.png" is a placeholder for the chemical structure).
Directed ortho-Lithiation (DoM)
The methoxy group is a well-established Directed Metalation Group (DMG). It coordinates to organolithium bases, such as n-butyllithium (n-BuLi), directing deprotonation to an adjacent ortho position.[6]
-
Regioselectivity Explained: In this molecule, there are two positions ortho to the methoxy group: C2 and C6. The C2 position is already substituted with fluorine. Therefore, lithiation will occur selectively at the C6 position. While fluorine can also act as a DMG, the methoxy group is generally a more powerful directing group in this context. The strongly acidic proton at C4 (between two electron-withdrawing groups) is also a potential site for deprotonation, but kinetic deprotonation adjacent to the coordinating methoxy group is typically favored at low temperatures.
-
Synthetic Utility: The resulting aryllithium species at C6 is a potent nucleophile that can react with a wide range of electrophiles (e.g., I₂, CO₂, aldehydes, silyl chlorides) to introduce new functional groups at this position with high regiocontrol. This is a powerful strategy for creating tetra-substituted aromatic rings.
Nucleophilic Aromatic Substitution (SNAr)
The aromatic ring is activated towards nucleophilic attack by the powerful electron-withdrawing trifluoromethyl group.
-
Regioselectivity Explained: In SNAr reactions, nucleophilic attack and subsequent stabilization of the negative charge in the Meisenheimer intermediate are most effective at positions ortho and para to strong electron-withdrawing groups.[7] In this molecule, the C4 and C6 positions are ortho and para, respectively, to the CF₃ group. The C6 position is generally the most activated site for SNAr. A suitable leaving group (like another halogen) would need to be present at this position, or C-H activation followed by functionalization could be employed. The existing fluorine at C2 is generally less susceptible to substitution compared to a potential leaving group at C6 because the latter position benefits from resonance stabilization involving the CF₃ group.
-
Synthetic Utility: This reactivity allows for the introduction of nucleophiles such as amines, alkoxides, and thiolates at the C6 position, providing a direct route to complex derivatives.
Transition Metal-Catalyzed Cross-Coupling
While the native C-H and C-F bonds can participate in specialized coupling reactions, it is more common to first functionalize the ring (e.g., via lithiation-iodination at C6) to install a halide (Br, I) suitable for standard cross-coupling.
-
Suzuki-Miyaura & Buchwald-Hartwig Reactions: A 6-bromo or 6-iodo derivative of this compound would be an excellent substrate for palladium-catalyzed reactions.
-
Suzuki-Miyaura Coupling would enable the formation of a C-C bond by reacting the halo-anisole with an organoboron reagent, introducing new aryl or vinyl groups.
-
Buchwald-Hartwig Amination would form a C-N bond by reacting the halo-anisole with a primary or secondary amine, providing access to a wide range of substituted anilines.
-
-
Causality of Component Choice: The success of these reactions hinges on the selection of the appropriate palladium catalyst, phosphine ligand, and base. For example, sterically hindered biarylphosphine ligands are often required for the efficient coupling of electron-rich or sterically demanding substrates.
Applications in Drug Discovery and Agrochemicals
While specific commercial products synthesized directly from this compound are not prominently disclosed in public literature, its value lies in its role as a key building block for constructing analogs of known bioactive scaffolds. The substitution pattern is highly relevant for creating derivatives of compounds where a substituted trifluoromethyl-phenyl moiety is a known pharmacophore.
For example, many modern agrochemicals, such as fungicides and herbicides, contain trifluoromethyl-pyridine or -phenyl rings.[8][9] The synthetic pathways described above allow for the rapid generation of diverse libraries of compounds based on the 2-methoxy-6-substituted-3-(trifluoromethyl)phenyl core, which can be screened for biological activity. In medicinal chemistry, this intermediate provides a scaffold to build analogs of drugs where lipophilicity and metabolic stability are key optimization parameters.
Conclusion
This compound is a potent and versatile chemical intermediate whose value is derived from the unique and complementary electronic properties of its substituents. The methoxy group enables regioselective functionalization via directed ortho-lithiation, while the trifluoromethyl group activates the ring for nucleophilic substitution and imparts desirable physicochemical properties. Mastery of its reactivity provides chemists with a powerful tool for the efficient construction of complex, multi-substituted aromatic compounds, making it a valuable asset in the design and synthesis of next-generation pharmaceuticals and agrochemicals.
References
- ChemicalBook. (2023, December 7). This compound - Safety Data Sheet.
- MDPI. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
- PubMed. (2021, October 5). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene.
- Feng, Y., et al. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- IndiaMART. (n.d.). This compound Lab Grade (151868-17-6).
- Zenodo. (2020, May 30). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB.
- AccelaChemBio. (n.d.). 151868-17-6,this compound.
- PubMed. (2009, March 26). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity.
- Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ACS Publications. (2016, July 21). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination.
- PubMed Central. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- eScholarship.org. (n.d.). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.
- Chemistry Stack Exchange. (2019, August 4). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution.
- MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Wikipedia. (n.d.). Directed ortho metalation.
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A Senior Application Scientist's Guide to 2-Fluoro-3-(trifluoromethyl)anisole: Sourcing, Safety, and Synthetic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 2-Fluoro-3-(trifluoromethyl)anisole, a fluorinated aromatic ether of significant interest in the pharmaceutical and agrochemical industries. We will move beyond a simple data sheet to explore the compound's commercial landscape, its inherent chemical properties that drive its utility, and a practical guide to its application in a common synthetic context.
Introduction: The Strategic Value of Fluorination
This compound (CAS No. 151868-17-6) is a specialized chemical intermediate characterized by a unique substitution pattern on the benzene ring: a fluorine atom at position 2, a trifluoromethyl (CF₃) group at position 3, and a methoxy group (anisole).[1] This specific arrangement of electron-withdrawing groups imparts distinct electronic characteristics that make it a valuable building block for complex molecular scaffolds.[1]
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[2] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Compounds like this compound serve as key starting materials for introducing these strategically important fluorinated motifs into novel therapeutic agents and agrochemicals.[1][4]
Below is the chemical structure of this compound.
Caption: Chemical structure of this compound.
Commercial Availability and Sourcing
This compound is available from a variety of chemical suppliers, primarily for research and development purposes. Purity levels are typically high, ensuring reliability in sensitive synthetic applications.[1] When sourcing this material, it is crucial to verify the CAS number (151868-17-6) to distinguish it from its isomers, which possess different physical and chemical properties.
| Supplier/Platform | CAS Number | Typical Purity | Packaging/Availability | Notes |
| IndiaMART | 151868-17-6 | 99% | 5 Litre Bottle | Listed as Lab Grade.[1] |
| ChemicalBook | 151868-17-6 | R&D Use | Not specified | Provides Safety Data Sheet.[5] |
| ECHEMI | 261951-78-4 | 97% | Not specified | Note: This is an isomer, 2-Fluoro-5-(trifluoromethyl)anisole.[6] |
| SynQuest Laboratories | 261951-78-4 | 97% | Price on Request (POA), Bulk | Note: This is an isomer, 2-Fluoro-5-(trifluoromethyl)anisole.[7] |
| Fisher Scientific | 261951-78-4 | 97% | 1 g | Note: This is an isomer, 2-Fluoro-5-(trifluoromethyl)anisole.[8] |
This table is illustrative and availability may vary. Researchers should contact suppliers directly for current stock and pricing.
Physicochemical Properties and Safety Profile
A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 151868-17-6 | [1] |
| Chemical Formula | C₈H₆F₄O | [1] |
| Molecular Weight | 194.13 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Purity | ≥99% | [1] |
Safety and Handling Summary:
The Safety Data Sheet (SDS) for this compound indicates several hazards that require careful management.[5]
-
Hazards:
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P405: Store locked up in a well-ventilated place.[5]
-
Handle away from heat, sparks, and open flames.
-
Always consult the full Safety Data Sheet from your supplier before handling this chemical.[9]
Application in Synthetic Chemistry: A Practical Workflow
The true value of this compound lies in its utility as a versatile intermediate.[1] The electron-withdrawing nature of its substituents makes it amenable to various transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
To illustrate its application, we will outline a representative workflow for a Suzuki-Miyaura cross-coupling reaction. This type of reaction is fundamental in drug discovery for creating carbon-carbon bonds to build more complex molecular architectures.
Hypothetical Workflow: Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol and Scientific Rationale:
-
Reagent Preparation:
-
Action: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Causality: The inert atmosphere is critical because the palladium catalyst is sensitive to oxygen, especially at elevated temperatures. The excess of the boronic acid component ensures the complete consumption of the limiting reagent. The base is essential for the transmetalation step of the catalytic cycle.
-
-
Solvent Addition and Degassing:
-
Action: Add a suitable solvent system, often a mixture like dioxane and water (e.g., 4:1 ratio). Degas the solution thoroughly by bubbling argon through it for 15-20 minutes or by using freeze-pump-thaw cycles.
-
Causality: The solvent must be able to dissolve all reactants. The presence of water can aid in the dissolution of the inorganic base and facilitate the catalytic cycle. Removing dissolved oxygen is paramount to prevent catalyst degradation and ensure a successful reaction.
-
-
Catalysis and Reaction:
-
Action: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Causality: The palladium catalyst is the heart of the transformation, cycling through oxidative addition, transmetalation, and reductive elimination to form the new C-C bond. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Monitoring and Workup:
-
Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once complete, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.
-
Causality: Monitoring prevents unnecessary heating and potential side reactions. The aqueous workup removes the inorganic base and salts, partitioning the desired organic product into the organic layer.
-
-
Purification:
-
Action: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid using flash column chromatography.
-
Causality: The brine wash removes residual water. Drying agents remove trace moisture. Concentration removes the volatile solvent. Flash chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts, yielding the pure compound for characterization and further use.
-
Conclusion
This compound is more than just a chemical on a shelf; it is a strategic tool for molecular design. Its commercial availability provides researchers with access to a building block designed to leverage the powerful effects of fluorine in modulating molecular properties. By understanding its sourcing, handling its reactive nature with appropriate safety measures, and applying it in robust synthetic protocols, scientists in drug discovery and materials science can effectively harness its potential to create novel and impactful molecules.
References
- This compound Lab Grade (151868-17-6) - IndiaMART. IndiaMART.
- 2-FLUORO-3-(TRIFLUOROMETHYL)
- 2-FLUORO-5-(TRIFLUOROMETHYL)ANISOLE Formula - ECHEMI. ECHEMI.
- CAS 261951-78-4 | 2-Fluoro-5-(trifluoromethyl)anisole.
- 2-Fluoro-5-(trifluoromethyl)anisole, 97%. Fisher Scientific.
- SAFETY D
- SAFETY D
- Fluorine in Drug Discovery: Role, Design and Case Studies. Assay Drug Development Technologies.
- Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
- Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorin
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safety and handling of 2-Fluoro-3-(trifluoromethyl)anisole
An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-3-(trifluoromethyl)anisole for Research & Development Applications
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure its responsible use in a laboratory setting. The narrative emphasizes the causality behind safety measures, grounding every recommendation in the known physicochemical properties and toxicological profile of the compound.
Compound Profile and Physicochemical Properties
This compound (CAS No. 151868-17-6) is a fluorinated organic compound increasingly utilized as a key building block in medicinal chemistry and materials science.[1][2] The presence of both a fluorine atom and a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable synthon in drug discovery programs.[3] However, these same properties necessitate a thorough understanding of its handling requirements.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 151868-17-6 | [1][2] |
| Molecular Formula | C₈H₆F₄O | [4] |
| Appearance | Liquid | [5] |
| Flash Point | 71°C (160°F) | [2] |
| Refractive Index | 1.4370 | [2] |
| Recommended Storage | 2-8°C, Locked Up | [1][2] |
Hazard Analysis and GHS Classification
A foundational aspect of safe handling is a complete understanding of the compound's intrinsic hazards. This compound is classified as a hazardous substance, and all personnel must be familiar with its GHS classification before commencing work.
Table 2: GHS Hazard Classification
| Pictogram | GHS Code | Hazard Statement | Precautionary Statement(s) |
| GHS07 | H315 | Causes skin irritation.[1][6] | P264, P280, P302+P352, P332+P313, P362+P364 |
| GHS07 | H319 | Causes serious eye irritation.[1][6] | P280, P305+P351+P338, P337+P313 |
| GHS07 | H335 | May cause respiratory irritation.[1][6] | P261, P271, P304+P340, P312, P403+P233 |
| (None) | H227 | Combustible liquid.[1][6] | P210, P280, P370+P378, P403+P235 |
Expert Interpretation of Hazards:
-
Combustible Liquid (H227): With a flash point of 71°C, this compound does not pose an immediate fire risk at standard ambient temperatures but can be ignited if heated.[2] The primary causality for concern is its use in reactions that require heating or proximity to ignition sources like hot plates or non-intrinsically safe equipment.
-
Skin and Eye Irritant (H315, H319): The chemical structure suggests it can disrupt the lipid bilayers of skin and eye tissues, leading to irritation. This is a direct chemical interaction, necessitating the use of barrier protection (gloves and goggles) at all times.
-
Respiratory Irritant (H335): Vapors can irritate the mucous membranes of the respiratory tract. The risk is magnified when the liquid is heated, transferred between containers, or aerosolized. This causality directly informs the need for engineering controls like a chemical fume hood.
The Hierarchy of Controls: A Systematic Approach to Safety
Effective safety management is not solely reliant on personal protective equipment (PPE). A systematic approach, known as the Hierarchy of Controls, prioritizes strategies that eliminate or reduce the hazard at its source. PPE is considered the last line of defense.
Caption: Decision workflow for responding to a chemical spill.
Key Spill Response Steps:
-
Evacuate and Alert: For large spills, evacuate the area and notify emergency personnel. [7]2. Control Ignition Sources: Immediately remove all sources of ignition. [8][7]3. Containment: For small, manageable spills inside a fume hood, contain the spill using an inert absorbent material like vermiculite or sand. [9][8]Do not use combustible materials.
-
Collection and Disposal: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal. [7]
Fire Response
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. [10]A water spray can be used to cool fire-exposed containers. [11]* Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [11]* Specific Hazards: Containers may explode when heated. Vapors can travel to an ignition source and flash back. [12]
Waste Disposal
Chemical waste must be managed in compliance with all local, regional, and national regulations.
-
Containerization: Collect waste this compound and contaminated materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Segregation: Do not mix this waste with other waste streams. * Disposal Vendor: Arrange for pickup and disposal by a licensed chemical destruction facility. Do not discharge to sewer systems. [7]
Toxicological Profile
The toxicological properties of this compound have not been fully investigated. [1][11]The hazard classifications are based on data from similar compounds and computational models.
-
Acute Effects: As established, the compound is an irritant to the skin, eyes, and respiratory system. [1]* Chronic Effects: No data is currently available regarding the carcinogenic, mutagenic, or reproductive effects of this specific compound. Therefore, it is crucial to minimize exposure to the lowest reasonably achievable level.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most recent Safety Data Sheet (SDS) provided by the manufacturer and adhere to all institutional safety policies.
References
- Material Safety Data Sheet - Anisole. ScienceLab.com. [Link]
- Material Safety Data Sheet - 3-(Trifluoromethyl)anisole. Cole-Parmer. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
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- 2. This compound | 151868-17-6 [amp.chemicalbook.com]
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- 4. echemi.com [echemi.com]
- 5. 邻氟苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. gustavus.edu [gustavus.edu]
- 12. fishersci.com [fishersci.com]
Methodological & Application
synthesis of 2-Fluoro-3-(trifluoromethyl)anisole from 2-fluoro-3-hydroxybenzotrifluoride
Application Note & Protocol: Synthesis of 2-Fluoro-3-(trifluoromethyl)anisole
Introduction: The Strategic Role of Fluorinated Anisoles in Medicinal Chemistry
The introduction of fluorine and fluorine-containing motifs into molecular scaffolds is a cornerstone of modern drug discovery.[1] These modifications can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and conformational preferences.[1][2][3][4][5] this compound is a valuable building block in this context, combining the features of a fluoro-substituent and a trifluoromethyl group on an anisole core. This unique substitution pattern makes it a desirable intermediate for the synthesis of novel pharmaceutical candidates and agrochemicals.
This document provides a comprehensive, field-tested protocol for the synthesis of this compound via the methylation of 2-fluoro-3-hydroxybenzotrifluoride. The methodology is based on the principles of the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[6][7][8][9] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and outline the necessary safety precautions and characterization methods.
Reaction Principle and Mechanism: The Williamson Ether Synthesis
The conversion of 2-fluoro-3-hydroxybenzotrifluoride to its corresponding methyl ether is achieved through a classic SN2 mechanism known as the Williamson ether synthesis.[7][8] The reaction proceeds in two fundamental steps:
-
Deprotonation: The acidic phenolic proton of 2-fluoro-3-hydroxybenzotrifluoride is abstracted by a suitable base (in this case, potassium carbonate) to generate a nucleophilic phenoxide anion.
-
Nucleophilic Substitution (SN2): The newly formed phenoxide attacks the electrophilic methyl group of the methylating agent (methyl iodide), displacing the iodide leaving group in a concerted fashion to form the desired ether product.
The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial as it effectively solvates the potassium cation without solvating the phenoxide anion, thereby enhancing its nucleophilicity and promoting the SN2 pathway.[8][10]
Caption: Williamson Ether Synthesis Mechanism.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving volatile and hazardous reagents must be performed inside a certified chemical fume hood.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Mmol | Eq. |
| 2-fluoro-3-hydroxybenzotrifluoride | 239135-50-3 | 180.10 | 1.80 g | 10.0 | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.07 g | 15.0 | 1.5 |
| Methyl Iodide (CH₃I) | 74-88-4 | 141.94 | 0.75 mL (1.71 g) | 12.0 | 1.2 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 20 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | ~150 mL | - | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~50 mL | - | - |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | As needed | - | - |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-fluoro-3-hydroxybenzotrifluoride (1.80 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous N,N-Dimethylformamide (20 mL) via syringe.
-
-
Reagent Addition:
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Slowly add methyl iodide (0.75 mL, 12.0 mmol) to the stirring suspension via syringe over 5 minutes. A slight exotherm may be observed.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60 °C using a temperature-controlled heating mantle.
-
Maintain stirring at 60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 10% Ethyl Acetate in Hexanes). The reaction is typically complete within 3-4 hours.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a 250 mL separatory funnel containing deionized water (75 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Gradient elution starting with 100% Hexanes, gradually increasing to 5% Ethyl Acetate in Hexanes.
-
Collect the fractions containing the desired product (visualized by TLC with UV light and/or potassium permanganate stain).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear, colorless oil.
-
Caption: Experimental Workflow Diagram.
Expected Results and Characterization
-
Yield: A typical isolated yield for this reaction is in the range of 85-95%.
-
Physical Appearance: Colorless to pale yellow oil.
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.4-7.1 (m, 3H, Ar-H), 3.95 (s, 3H, -OCH₃). |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -62 (s, 3F, -CF₃), -135 (m, 1F, Ar-F).[11][12] |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~155 (d), 130 (q), 127, 124 (q), 120, 115, 56 (-OCH₃). |
| MS (EI) | m/z (%) = 194 (M⁺), 179, 163. |
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and nitrile gloves are mandatory at all times.
-
Reagent Handling:
-
2-fluoro-3-hydroxybenzotrifluoride: May cause skin and eye irritation. Avoid inhalation and direct contact.[13]
-
Methyl Iodide (CH₃I): HIGHLY TOXIC, VOLATILE, AND A SUSPECTED CARCINOGEN. Handle exclusively in a chemical fume hood. Avoid inhalation of vapors and skin contact.[14]
-
N,N-Dimethylformamide (DMF): An irritant and can be absorbed through the skin. Handle with care in a well-ventilated area or fume hood.[10]
-
Potassium Carbonate: A mild irritant. Avoid creating dust.
-
-
Waste Disposal:
-
All organic solvents and reaction residues should be collected in a designated halogenated organic waste container.
-
Aqueous waste should be neutralized if necessary and disposed of in the appropriate aqueous waste container.
-
Contaminated solid materials (e.g., silica gel, filter paper) should be placed in a designated solid waste container. Follow all local and institutional guidelines for chemical waste disposal.
-
Conclusion
The protocol detailed herein provides an efficient and reliable method for the synthesis of this compound from commercially available starting materials. The Williamson ether synthesis approach is robust, high-yielding, and readily scalable. The resulting product is a key intermediate for researchers in medicinal chemistry and materials science, enabling the exploration of novel fluorinated compounds with potentially enhanced biological or physical properties.[15]
References
- Xing, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(5), 769-779. [Link]
- University of Wisconsin-Madison, Department of Chemistry. The Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- University of Richmond, Department of Chemistry. Organic Chemistry Williamson Ether Synthesis. [Link]
- Beier, P. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and the Addition of Alcohols to Alkenes and Alkynes. Russian Journal of Organic Chemistry, 57(6), 849-869. [Link]
- Royal Society of Chemistry.
- ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]
- Semantic Scholar. (2015). Fluorine in drug design: a case study with fluoroanisoles. [Link]
- ScienceDirect. (2024). Fluorine in drug discovery: Role, design and case studies. [Link]
- Google Patents. (2015).
- Google Patents. (2021). Synthetic method of 2-trifluoromethyl benzamide.
- Google Patents. (2016).
- Frontiers. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]
- ResearchGate. (2017).
- National Institutes of Health. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. [Link]
- SpectraBase. 3-(Trifluoromethyl)anisole. [Link]
- MDPI. (2020).
- PubMed Central. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. [Link]
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- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Fluorine in drug design: a case study with fluoroanisoles. (2015) | Li Xing | 122 Citations [scispace.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole | MDPI [mdpi.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for methylation of 2-fluoro-3-(trifluoromethyl)phenol
An Application Guide for the O-Methylation of 2-Fluoro-3-(Trifluoromethyl)Phenol
Core Directive: A Strategic Approach to Synthesizing 2-Fluoro-3-(Trifluoromethyl)anisole
This document provides a comprehensive, field-tested protocol for the O-methylation of 2-fluoro-3-(trifluoromethyl)phenol to yield this compound. The synthesis of fluorinated aromatic ethers is a critical process in the development of novel pharmaceuticals, agrochemicals, and materials, where the incorporation of fluorine and trifluoromethyl groups can profoundly enhance metabolic stability, binding affinity, and lipophilicity.[1][2]
The selected substrate, 2-fluoro-3-(trifluoromethyl)phenol, presents a unique challenge due to the electronic-withdrawing nature of both the fluorine and trifluoromethyl substituents, which increases the acidity of the phenolic proton but can influence the nucleophilicity of the resulting phenoxide. This guide eschews a rigid template, instead presenting a logically structured protocol grounded in the principles of the Williamson ether synthesis. We will delve into the causality behind the selection of reagents, the critical importance of safety when handling potent alkylating agents, and the detailed steps for reaction execution, monitoring, purification, and characterization.
The O-methylation of phenols is classically achieved via the Williamson ether synthesis, a robust and widely adopted method for forming ethers.[3][4] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5]
The process involves two fundamental steps:
-
Deprotonation: The acidic phenolic proton is removed by a suitable base to generate a nucleophilic phenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic methyl group of the methylating agent, displacing a leaving group and forming the desired aryl methyl ether.[3][4]
Given the unhindered nature of the methyl group on the electrophile, the SN2 pathway is highly efficient.[6][7]
Sources
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- 2. Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05018D [pubs.rsc.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 7. youtube.com [youtube.com]
Application Notes & Protocols: Synthesis of 2-Fluoro-3-(trifluoromethyl)anisole
Abstract
This technical guide provides a detailed protocol for the synthesis of 2-Fluoro-3-(trifluoromethyl)anisole, a fluorinated aromatic compound of interest in pharmaceutical and agrochemical research. The incorporation of fluorine-containing substituents like fluoro and trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This document outlines a robust and widely-used synthetic method, the Williamson ether synthesis, starting from 2-Fluoro-3-(trifluoromethyl)phenol. We will delve into the reaction mechanism, provide a step-by-step experimental protocol, discuss critical parameter optimization, and present a framework for ensuring procedural safety and reproducibility.
Part 1: Synthetic Strategy and Core Principles
The most direct and reliable route to synthesizing this compound is through the methylation of its corresponding phenol precursor, 2-Fluoro-3-(trifluoromethyl)phenol. This transformation is classically achieved via the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers.[3]
The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The core principle involves two key steps:
-
Deprotonation: The acidic proton of the phenol is abstracted by a base to form a potent nucleophile, the phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of a methylating agent (e.g., an alkyl halide), displacing a leaving group to form the desired ether linkage.
The choice of a primary alkyl halide as the electrophile is crucial, as secondary and tertiary halides are prone to undergoing elimination (E2) reactions as a competitive pathway, which would result in the formation of an alkene byproduct.[4]
Caption: General schematic for the synthesis of this compound.
Part 2: Mechanistic Pathway
The SN2 mechanism is a concerted process, meaning the bond-forming and bond-breaking steps occur simultaneously.[3] For the synthesis of this compound, the phenoxide ion performs a "backside attack" on the methylating agent. This specific geometry of attack inverts the stereochemistry at the electrophilic carbon, although this is not relevant for a methyl group. The presence of electron-withdrawing groups (fluoro and trifluoromethyl) on the phenol increases its acidity, facilitating the initial deprotonation step.
Caption: SN2 mechanistic pathway for the Williamson ether synthesis.
Part 3: Detailed Experimental Protocol
This protocol describes the synthesis on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment:
-
Reagents: 2-Fluoro-3-(trifluoromethyl)phenol, Potassium Carbonate (K₂CO₃, anhydrous powder), Methyl Iodide (CH₃I), Acetone (anhydrous), Diethyl Ether, 1M Hydrochloric Acid (HCl), Saturated Sodium Chloride solution (brine), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer and stir plate, heating mantle, separatory funnel, rotary evaporator, standard laboratory glassware.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-3-(trifluoromethyl)phenol (10.0 g, 55.5 mmol, 1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetone (100 mL) to dissolve the phenol. To this solution, add anhydrous potassium carbonate (11.5 g, 83.3 mmol, 1.5 eq). The potassium carbonate is a mild base, which is sufficient for deprotonating the acidic phenol, and its insolubility in acetone allows for easy removal by filtration later.
-
Addition of Methylating Agent: Slowly add methyl iodide (4.15 mL, 9.44 g, 66.6 mmol, 1.2 eq) to the stirring suspension.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C for acetone) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the starting phenol.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the insoluble potassium carbonate and potassium iodide byproduct by vacuum filtration, washing the solid cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting crude oil in diethyl ether (100 mL).
-
Transfer the ether solution to a separatory funnel and wash sequentially with 1M HCl (50 mL) to remove any unreacted phenoxide, water (2 x 50 mL), and finally with brine (50 mL) to aid in the removal of water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Part 4: Key Reaction Parameters and Optimization
The efficiency and success of the synthesis hinge on the careful selection of reagents and conditions. The following table summarizes key parameters and provides expert rationale for their selection.
| Parameter | Reagent/Condition | Rationale & Expert Insights |
| Starting Material | 2-Fluoro-3-(trifluoromethyl)phenol | The precursor phenol is activated by electron-withdrawing groups, making its proton highly acidic and easy to remove. Its synthesis is a separate procedure, often starting from substituted anilines.[5] |
| Base | K₂CO₃ (Potassium Carbonate) | A moderately strong base that is easy to handle, inexpensive, and effective for deprotonating phenols. Stronger bases like NaH could be used but require strictly anhydrous conditions and greater handling precautions.[4] |
| Methylating Agent | CH₃I (Methyl Iodide) | Highly reactive due to the excellent leaving group ability of iodide. Dimethyl sulfate ((CH₃)₂SO₄) is a cheaper alternative but is significantly more toxic and requires careful handling. |
| Solvent | Acetone | A polar aprotic solvent that effectively solvates the cation of the phenoxide salt while not solvating the nucleophilic oxygen anion, thus increasing its reactivity. DMF or Acetonitrile are also excellent alternatives.[4] |
| Temperature | Reflux (~56°C) | Provides sufficient thermal energy to overcome the activation barrier of the SN2 reaction without promoting significant side reactions. The reaction rate is conveniently controlled at the boiling point of the solvent. |
| Purification | Vacuum Distillation | The product is expected to be a liquid with a moderate boiling point, making vacuum distillation an ideal method for purification on a gram scale, effectively separating it from non-volatile impurities. |
Part 5: Safety Precautions
-
General: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards:
-
Methyl Iodide: Toxic, a suspected carcinogen, and a lachrymator. Handle with extreme care and avoid inhalation or skin contact.
-
Acetone/Diethyl Ether: Highly flammable solvents. Ensure no open flames or spark sources are present in the laboratory.
-
Potassium Carbonate: Can cause irritation upon contact with skin or eyes.
-
1M HCl: Corrosive. Handle with care to avoid skin and eye contact.
-
References
- Department of Chemistry, University of Calgary. The Williamson Ether Synthesis.
- Togni, A., et al.
- Shestnev, D., et al. FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Journal of Fluorine Chemistry. 2021.
- Wikipedia. Williamson ether synthesis.
- Chemical Synthesis Database. 3-fluoro-2-(trifluoromethyl)phenol.
- Organic Syntheses. PREPARATION OF 4-(TRIFLUOROMETHYL)ANDROST-4-ENE-3,17-DIONE.
- Stahly, G. P., & Bell, D. R. A new method for synthesis of trifluoromethyl-substituted phenols and anilines. The Journal of Organic Chemistry.
- Zhou, M., et al.
- Ang, J., et al.
- Le, C. M., et al. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. 2017.
- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- Jeschke, P. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry. 2008.
- Freie Universität Berlin Refubium.
- Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
- Zhou, M., et al.
- Google Patents. CN102146023A - Method for preparing p-fluoro anisole.
- PubChem. 3-(Trifluoromethyl)anisole.
Sources
- 1. A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 2-Fluoro-3-(trifluoromethyl)anisole
Introduction: The Critical Role of Purity
2-Fluoro-3-(trifluoromethyl)anisole (CAS No. 151868-17-6) is a fluorinated aromatic ether of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, imparted by the electron-withdrawing fluorine and trifluoromethyl groups, make it a valuable building block in the synthesis of complex active molecules.[1] The efficacy, safety, and regulatory compliance of the final products derived from this intermediate are directly dependent on its purity.
This document provides a comprehensive guide to the purification of this compound. It is intended for researchers, process chemists, and drug development professionals. The protocols herein are designed to be robust and adaptable, providing a strong foundation for achieving high-purity material suitable for a range of sensitive downstream applications. We will explore the fundamental principles behind each technique and provide detailed, actionable protocols.
Physicochemical Profile: Guiding Purification Strategy
An understanding of the compound's physical properties is the cornerstone of developing an effective purification strategy. These parameters dictate the suitability of techniques such as distillation, chromatography, and recrystallization.
| Property | Value | Source |
| CAS Number | 151868-17-6 | [1][2] |
| Molecular Formula | C₈H₆F₄O | [1][2] |
| Molecular Weight | 194.13 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | Estimated: 160-190 °C (at 760 mmHg) | Inferred from isomers[3][4] |
| Density | Estimated: 1.2-1.3 g/mL | Inferred from isomers[3] |
| Refractive Index (n20/D) | 1.4370 | [2] |
| Solubility | Immiscible in water; Soluble in common organic solvents (e.g., DCM, EtOAc, Hexanes) | [3] |
| Flash Point | 71 °C (160 °F) | [2] |
Understanding Potential Impurities
The profile of impurities in a crude sample is dictated by its synthetic route. Common synthetic pathways to substituted anisoles involve the methylation of a corresponding phenol or nucleophilic aromatic substitution. Potential impurities may include:
-
Unreacted Starting Materials: Such as 2-fluoro-3-(trifluoromethyl)phenol.
-
Reagents: Remnants of methylating agents or bases.[5]
-
Regioisomers: Isomers formed during aromatic substitution reactions (e.g., fluorination or trifluoromethylation steps) are common and often challenging to separate. Examples include 4-fluoro-3-(trifluoromethyl)anisole and 2-fluoro-5-(trifluoromethyl)anisole.[6]
-
Byproducts of Side Reactions: Products from over-methylation, hydrolysis, or thermal decomposition.
A preliminary analysis of the crude material by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H/¹⁹F NMR is highly recommended to identify the major impurities, which will inform the selection of the most appropriate purification strategy.
Strategic Approach to Purification
A multi-step approach is often the most effective path to achieving high purity. The choice and sequence of techniques depend on the scale of the purification and the nature of the impurities identified.
Caption: Decision workflow for selecting the optimal purification technique.
Liquid-Liquid Extraction (Aqueous Work-up)
This is the essential first step following a synthesis reaction. It serves to remove inorganic salts, water-soluble reagents, and highly polar byproducts. A typical work-up involves dissolving the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and washing sequentially with water, a dilute acid (e.g., 1M HCl) to remove basic impurities, and a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like unreacted phenol.
Vacuum Distillation
Given its estimated boiling point, this compound is an ideal candidate for vacuum distillation. This technique is highly effective for:
-
Large-scale purification (>10 g).
-
Separating the product from non-volatile impurities (e.g., baseline material on TLC) or significantly lower-boiling solvents.
-
Separating from byproducts with a boiling point difference of at least 25-30 °C.
Reducing the pressure lowers the boiling point, preventing potential thermal degradation of the compound.
Flash Column Chromatography
Flash chromatography is the workhorse technique for purification in a research and development setting. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. It is the method of choice when:
-
Distillation is ineffective due to close-boiling isomers.
-
The scale is small to medium (10 mg to 10 g).
-
Impurities have a different polarity compared to the product.
The fluorinated nature of the target compound suggests it will be relatively non-polar. A typical mobile phase would be a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane.
Preparative HPLC
For applications requiring the highest level of purity (>99.5%), such as for reference standards or final API polishing, preparative High-Performance Liquid Chromatography (HPLC) is necessary. It offers superior resolving power for separating very similar compounds, such as regioisomers. Both normal-phase and reversed-phase systems can be employed.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound is a flammable liquid.[2]
Protocol 1: Purification by Vacuum Distillation
This protocol is designed for purifying multi-gram quantities of the crude product where major impurities have significantly different boiling points.
1. System Setup:
- Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation head for smaller quantities to minimize losses.
- Ensure all glassware is dry and joints are properly sealed with vacuum grease.
- Place a stir bar in the distillation flask.
- Connect the apparatus to a vacuum pump via a cold trap (e.g., dry ice/acetone).
- Use a heating mantle with a stirrer for controlled heating.
2. Procedure:
- Charge the distillation flask with the crude this compound (do not fill more than two-thirds full).
- Begin stirring and slowly apply vacuum. Observe for any bumping.
- Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin to gently heat the flask.
- Collect any low-boiling fractions (solvents, volatile impurities) in the first receiving flask.
- As the temperature rises, the main product fraction will begin to distill. Monitor the vapor temperature at the still head. Collect the fraction that distills over a narrow and stable temperature range.
- Once the main fraction is collected, stop heating and allow the system to cool completely before slowly venting to atmospheric pressure.
3. Validation:
- Analyze the collected fractions by GC or ¹⁹F NMR to determine purity. Pool the fractions that meet the required purity specification.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for removing impurities with different polarities, such as unreacted starting phenol or isomeric byproducts.
1. Preparation:
- TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and elute with various ratios of hexanes and ethyl acetate (EtOAc). The ideal system will give the product an Rf value of ~0.3.
- Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes). Pour the slurry into a chromatography column and use gentle air pressure to pack a stable column bed.
2. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully pipette this solution onto the top of the silica bed.
- Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Apply pressure (using a flash chromatography system or a hand pump) to achieve a steady flow rate.
- Begin elution with a low-polarity solvent (e.g., 100% hexanes) and gradually increase the polarity by adding more ethyl acetate (e.g., step gradient from 0% to 5% EtOAc in hexanes).
- Collect fractions in test tubes or vials.
- Monitor the elution of the product by TLC, spotting every few fractions.
4. Product Isolation:
Combine the pure fractions as identified by TLC.
Remove the solvent using a rotary evaporator to yield the purified this compound.
Place the product under high vacuum to remove any residual solvent.
Caption: Step-by-step workflow for flash column chromatography.
Purity Assessment
Final purity should always be confirmed analytically.
-
Gas Chromatography (GC): An excellent method for assessing the purity of volatile compounds and detecting closely related impurities. A standard non-polar column (e.g., DB-5 or HP-5) is typically sufficient.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and especially ¹⁹F NMR are powerful tools. ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the purified product.
By combining these robust purification strategies and analytical validation methods, researchers can confidently produce high-purity this compound, ensuring the quality and reliability of their subsequent research and development activities.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 11). Mastering Organic Synthesis: The Role of 2-Fluoroanisole and Key Purchasing Considerations.
- Stenutz. (n.d.). 3-fluoro-5-(trifluoromethyl)anisole.
- IndiaMART. (n.d.). This compound Lab Grade (151868-17-6).
- Veeprho. (n.d.). Anisole Impurities and Related Compound.
- The Good Scents Company. (n.d.). Refractive Index Information Catalog.
- PubChem. (n.d.). 2-Fluoroanisole.
- Freie Universität Berlin, Refubium. (2024, September 6). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups.
- Google Patents. (n.d.). CN102146023A - Method for preparing p-fluoro anisole.
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- PubChem. (n.d.). 3-(Trifluoromethyl)anisole.
- National Center for Biotechnology Information. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
- Google Patents. (n.d.). CN102146023B - Method for preparing p-fluoro anisole.
- Stenutz. (n.d.). 3-(trifluoromethyl)anisole.
Sources
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Fluoro-3-(trifluoromethyl)anisole
Abstract
This document provides a detailed guide to the analytical methods required for the comprehensive structural elucidation and purity assessment of 2-Fluoro-3-(trifluoromethyl)anisole (CAS: 151868-17-6). As a fluorinated aromatic ether, this compound serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its precise characterization is paramount for ensuring reaction success, final product quality, and regulatory compliance. We present an integrated workflow employing spectroscopic and chromatographic techniques, explaining the rationale behind method selection and providing detailed, field-proven protocols for immediate application.
Introduction and Physicochemical Overview
This compound is a substituted aromatic compound featuring three distinct functional groups that dictate its chemical reactivity and analytical behavior: a methoxy group (-OCH₃), a fluorine substituent, and a trifluoromethyl (-CF₃) group. The strong electron-withdrawing nature of the two fluorine-containing moieties significantly influences the electronic environment of the benzene ring, which is reflected in its spectroscopic signatures.[1] Accurate characterization requires a combination of techniques to confirm identity, structure, and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₆F₄O |
| Molecular Weight | 194.13 g/mol |
| CAS Number | 151868-17-6 |
| Appearance | Colorless to pale yellow liquid |
Safety and Handling Precautions
Before commencing any experimental work, it is critical to consult the full Safety Data Sheet (SDS). This compound and its isomers are classified as irritants.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautionary Measures: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid breathing vapors or mists.[4]
Integrated Analytical Workflow
A robust characterization strategy relies on using orthogonal techniques to build a complete profile of the analyte. Chromatography is first employed to assess purity and separate the main component from any impurities. Subsequently, spectroscopic methods are used to unequivocally confirm the molecular structure of the isolated component.
Caption: Integrated workflow for the characterization of this compound.
Part 1: Spectroscopic Identification and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
-
Expertise & Causality: The presence of two distinct fluorine environments (Ar-F and -CF₃) makes ¹⁹F NMR exceptionally informative. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, providing high resolution and sensitivity, which helps to avoid the peak overlapping issues common in ¹H NMR.[5][6]
Expected NMR Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹⁹F | ~ -60 to -65 | Singlet (s) | - | -C F₃ |
| ~ -110 to -120 | Doublet of quartets (dq) | ³JHF ≈ 8-10, ⁴JFF ≈ 15-20 | Ar-F | |
| ¹H | ~ 7.0 - 7.5 | Multiplet (m) | - | 3 x Ar-H |
| ~ 3.9 - 4.1 | Singlet (s) | - | -OCH ₃ | |
| ¹³C | ~ 150 - 160 | Doublet (d) | ¹JCF ≈ 240-250 | C -F |
| ~ 120 - 140 | Quartet (q) | ¹JCF ≈ 270-280 | -C F₃ | |
| ~ 110 - 135 | Multiple signals | - | 4 x Ar-C | |
| ~ 55 - 60 | Singlet (s) | - | -OC H₃ |
Rationale for Predictions:
-
¹⁹F NMR: The trifluoromethyl group (-CF₃) typically appears as a singlet around -60 ppm.[7][8] The aromatic fluorine (Ar-F), being in a different chemical environment, will have a distinct chemical shift. It will be split into a doublet by the adjacent aromatic proton (³JHF) and further into quartets by the three fluorine atoms of the CF₃ group through a four-bond coupling (⁴JFF).[5][9]
-
¹H NMR: The three aromatic protons will appear as complex multiplets due to mutual coupling and coupling to the aromatic fluorine. The methoxy protons will be a sharp singlet, as they are isolated from other protons and fluorine atoms.
-
¹³C NMR: The carbon directly attached to the aromatic fluorine will show a large one-bond C-F coupling constant (~245 Hz). Similarly, the trifluoromethyl carbon will appear as a quartet due to coupling with the three attached fluorine atoms, also with a large ¹JCF coupling constant.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the analyte, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
-
Expertise & Causality: Under Electron Ionization (EI), the molecule will form a molecular ion (M⁺˙). The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The C-C bond between the aromatic ring and the -CF₃ group is prone to cleavage, making the loss of a ·CF₃ radical a highly probable and diagnostically significant event.[10]
Expected Fragmentation Pattern (EI):
| m/z (Mass/Charge) | Proposed Fragment | Comments |
| 194 | [C₈H₆F₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 179 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 165 | [M - CHO]⁺ | Loss of a formyl radical |
| 125 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical; likely a major fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation fragment |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Expertise & Causality: The spectrum will be dominated by strong absorptions corresponding to the C-F bonds of the trifluoromethyl group and the aromatic C-F bond. The ether linkage (C-O-C) will also show characteristic stretches.[11][12]
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2960 - 2840 | C-H Stretch | -OCH₃ |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1350 - 1150 | C-F Stretch | Trifluoromethyl (-CF₃) |
| 1280 - 1240 | Asymmetric C-O-C Stretch | Aryl-alkyl ether |
| 1050 - 1010 | Symmetric C-O-C Stretch | Aryl-alkyl ether |
Part 2: Purity and Quantitative Analysis
Chromatographic methods are essential for determining the purity of the compound and quantifying it in mixtures. We provide protocols for two orthogonal techniques: Gas Chromatography and High-Performance Liquid Chromatography.
Protocol: Purity Analysis by Gas Chromatography (GC)
GC is ideal for analyzing volatile, thermally stable compounds like this compound.[13] A flame ionization detector (FID) provides excellent quantitative data, while a mass spectrometer (MS) detector confirms the identity of the main peak and any impurities.[14][15]
Caption: Step-by-step workflow for GC-FID/MS purity analysis.
Detailed GC Protocol:
-
Sample Preparation: Prepare a stock solution of approximately 1 mg/mL by dissolving the compound in a suitable solvent like Ethyl Acetate or Dichloromethane.
-
Instrumentation:
-
GC System: Agilent 8890 or equivalent with a split/splitless injector, FID, and/or MS detector.
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for separating halogenated aromatic compounds.[16]
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C (hold for 2 minutes), ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
FID Detector: Set to 280°C.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method (Area of main peak / Total area of all peaks) x 100%. The identity of the main peak should be confirmed by its mass spectrum if using a GC-MS system.
Protocol: Orthogonal Purity Analysis by HPLC
Reversed-phase HPLC provides an alternative separation mechanism to GC and is an excellent orthogonal method for purity confirmation.[17][18]
Detailed HPLC Protocol:
-
Sample Preparation: Prepare a stock solution of approximately 0.5 mg/mL in Acetonitrile.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a standard choice for fluorinated organic compounds.[19][20]
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: DAD set to monitor at 254 nm and 270 nm. A full UV spectrum should be acquired to determine the optimal wavelength (λmax).
-
-
Injection: Inject 10 µL of the prepared sample.
-
Data Analysis: As with GC, calculate purity using the area percent method from the chromatogram at λmax.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The combination of high-resolution NMR for structural confirmation, mass spectrometry for molecular weight and fragmentation analysis, and orthogonal chromatographic techniques (GC and HPLC) for purity assessment provides a comprehensive and reliable dataset. The protocols and expected data presented in this application note serve as a robust framework for scientists in research and quality control environments to ensure the identity and quality of this important chemical intermediate.
References
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- Wang, Y., et al. (2023). "FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives". The Journal of Physical Chemistry A.
- U.S. Environmental Protection Agency. "Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography".
- ResearchGate. (2018). "Linear IR absorbance spectra of the CC mode of anisole".
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- LCGC International. (2003). "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC".
- Journal of Chromatographic Science. (1986). "Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds".
- Speciation.net. (2020). "Analysis of perfluorinated compounds by HPLC-ICP-MS/MS".
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- ResearchGate. (2016). "FT-IR spectra of control and treated anisole".
- Beilstein Journal of Organic Chemistry. (2012). "Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3".
- SpectraBase. "1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts".
- PubMed. (2005). "Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level".
- Bartleby.com. "IR Spectrum Of Anisole".
- Pearson. "The IR spectrum for anisole contains two C―O stretching bands".
- National Institutes of Health. (2012). "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins".
- LCGC International. (2010). "Advances in the Analysis of Persistent Halogenated Organic Compounds".
- Royal Society of Chemistry. (2012). "Copper-Catalyzed Trifluoromethylation of Organic Zinc Reagents with Electrophilic Trifluoromethylating Reagent - Supporting Information".
- ResearchGate. (2013). "Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS".
- National Institutes of Health. (2023). "Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry".
- ResearchGate. (2013). "Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application".
- Chemistry LibreTexts. (2023). "Gas Chromatography".
- Royal Society of Chemistry. (2022). "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds".
- University of Edinburgh Research Explorer. (2022). "New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds".
- PubMed. (2024). "Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients".
- Mohler, F. L., et al. (1951). "Mass spectra of fluorocarbons". Journal of Research of the National Bureau of Standards.
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1H NMR analysis of 2-Fluoro-3-(trifluoromethyl)anisole
An Application Note and Protocol for the ¹H NMR Analysis of 2-Fluoro-3-(trifluoromethyl)anisole
Abstract
This document provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of this compound, a substituted aromatic compound of interest in pharmaceutical and materials science research. Due to the presence of strongly electron-withdrawing fluorine and trifluoromethyl groups alongside an electron-donating methoxy group, the ¹H NMR spectrum exhibits complex features. This guide offers a detailed predictive analysis of the spectrum, including chemical shift assignments and coupling constant patterns, based on established principles of substituent effects and spin-spin coupling. Furthermore, a robust experimental protocol for sample preparation and high-resolution NMR data acquisition is presented to enable researchers to obtain and accurately interpret high-quality spectra for this molecule.
Introduction: The Structural Elucidation Challenge
This compound presents a unique challenge for structural elucidation by ¹H NMR spectroscopy. The molecule's substitution pattern—a methoxy group, a fluorine atom, and a trifluoromethyl group on adjacent carbons of a benzene ring—creates a complex electronic environment. The interplay between the electron-donating nature of the methoxy group and the potent electron-withdrawing effects of the fluorine and trifluoromethyl substituents leads to a significant dispersion of the aromatic proton signals.[1] Moreover, the presence of the fluorine atom introduces complex spin-spin couplings (J-couplings) to the neighboring protons, resulting in intricate splitting patterns that require careful analysis.
Understanding these spectral features is paramount for verifying the chemical identity and purity of this compound in research and development settings. This application note serves as a practical guide for researchers, explaining the theoretical basis for the expected ¹H NMR spectrum and providing a step-by-step protocol for its experimental acquisition and interpretation.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to show signals for three distinct aromatic protons and one methoxy group. The chemical shifts (δ) are influenced by the electronic properties of the substituents. The methoxy group (-OCH₃) is an electron-donating group (EDG) through resonance, which tends to shield aromatic protons (shift to lower ppm), particularly at the ortho and para positions. Conversely, the fluorine (-F) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups (EWGs) through induction, which deshield aromatic protons (shift to higher ppm).[2][3]
The combined effects of these groups on the protons at C4, C5, and C6 are as follows:
-
H-6: This proton is ortho to the strongly donating -OCH₃ group, which would suggest significant shielding. However, it is also meta to the -CF₃ group and ortho to the -F atom, both of which are deshielding. The net effect is a complex interplay, but the proximity to the methoxy group is expected to result in a relatively upfield chemical shift compared to the other aromatic protons.
-
H-4: This proton is meta to the -OCH₃ group, para to the -F atom, and ortho to the -CF₃ group. The deshielding effect from the neighboring -CF₃ group is expected to be strong.
-
H-5: This proton is para to the -OCH₃ group, meta to the -F atom, and meta to the -CF₃ group. It is expected to be the most deshielded of the three aromatic protons due to the cumulative withdrawing effects.
The methoxy group (-OCH₃) protons will appear as a singlet, shifted downfield from a typical anisole due to the presence of the adjacent electron-withdrawing fluorine atom.
Predicted Coupling Patterns
The multiplicity of the aromatic signals is determined by both proton-proton (H-H) and proton-fluorine (H-F) couplings.
-
H-H Coupling:
-
ortho coupling (³JHH) between adjacent protons (H-4 and H-5; H-5 and H-6) is typically in the range of 7-10 Hz.
-
meta coupling (⁴JHH) between protons separated by two carbons (H-4 and H-6) is smaller, around 2-3 Hz.
-
-
H-F Coupling:
-
ortho coupling (³JHF) between a proton and a fluorine on adjacent carbons (H-6 to F) is typically 8-11 Hz.
-
meta coupling (⁴JHF) between a proton and a fluorine separated by two carbons (H-5 to F) is typically 4-7 Hz.
-
para coupling (⁵JHF) between a proton and a fluorine separated by three carbons (H-4 to F) is typically 0-2 Hz.
-
Based on these principles, the following splitting patterns are predicted:
-
H-6: Will be split by H-5 (ortho, ³JHH), H-4 (meta, ⁴JHH), and the fluorine at C-2 (ortho, ³JHF). This will likely result in a complex multiplet, potentially appearing as a doublet of doublet of doublets (ddd).
-
H-5: Will be split by H-6 (ortho, ³JHH), H-4 (ortho, ³JHH), and the fluorine at C-2 (meta, ⁴JHF). This will also be a complex multiplet, likely a triplet of doublets (td) or a doublet of doublet of doublets (ddd).
-
H-4: Will be split by H-5 (ortho, ³JHH), H-6 (meta, ⁴JHH), and the fluorine at C-2 (para, ⁵JHF). The coupling to the trifluoromethyl group (⁵JHF) is also possible but often very small. This signal is expected to be a doublet of doublets (dd) or a more complex multiplet if other small couplings are resolved.
Summary of Predicted Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| OCH₃ | ~3.9 - 4.1 | s (singlet) | N/A |
| H-6 | ~6.9 - 7.1 | ddd | ³JHH (H6-H5) ≈ 8-9; ³JHF (H6-F) ≈ 8-10; ⁴JHH (H6-H4) ≈ 2-3 |
| H-4 | ~7.1 - 7.3 | ddd | ³JHH (H4-H5) ≈ 7-8; ⁴JHH (H4-H6) ≈ 2-3; ⁵JHF (H4-F) ≈ 0-2 |
| H-5 | ~7.3 - 7.5 | td or ddd | ³JHH (H5-H4) ≈ 7-8; ³JHH (H5-H6) ≈ 8-9; ⁴JHF (H5-F) ≈ 4-6 |
Disclaimer: These are predicted values based on established substituent effects. Actual experimental values may vary.
Experimental Protocol
This section details the recommended procedure for preparing a sample of this compound and acquiring a high-resolution ¹H NMR spectrum.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated acetone (Acetone-d₆)
-
Glass vial
-
Pasteur pipette with a small plug of glass wool
-
5 mm NMR tube (clean and unscratched)[4]
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
Sample Preparation Workflow
The quality of the NMR spectrum is highly dependent on proper sample preparation.[4][5]
Caption: Workflow for preparing a high-quality NMR sample.
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.[4][5][6][7]
-
Dissolution: Transfer the weighed sample into a small, clean glass vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Vortex the vial until the sample is completely dissolved.[4]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a 5 mm NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed at the bottom of a Pasteur pipette.[4][5][7]
-
Finalization: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
NMR Data Acquisition
To resolve the complex multiplets expected for this compound, a spectrometer with a field strength of at least 400 MHz is recommended.
Recommended Spectrometer Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Sequence | zg30 or similar | Standard 30-degree pulse for quantitative analysis. |
| Spectral Width | ~16 ppm | To ensure all signals are captured. |
| Acquisition Time (AQ) | ≥ 3 seconds | Longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 5 seconds | Allows for full relaxation of protons, improving quantitation. |
| Number of Scans (NS) | 16 or higher | To improve the signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing and Interpretation
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integration and Coupling Constant Measurement: Integrate all signals to determine the relative number of protons. Measure the coupling constants (J-values) from the splitting patterns to aid in assigning the aromatic protons. Comparing the measured J-values with the predicted values can confirm the assignments.
Molecular Structure and Key Couplings
The following diagram illustrates the structure of this compound and highlights the key H-H and H-F couplings that define the ¹H NMR spectrum.
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High-Resolution ¹⁹F NMR Spectroscopy of 2-Fluoro-3-(trifluoromethyl)anisole: A Detailed Methodological Guide
An Application Note for Drug Discovery and Chemical Research Professionals
Abstract
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful analytical technique in modern chemical research, particularly within the pharmaceutical and agrochemical industries, due to the increasing prevalence of organofluorine compounds.[1][2] The ¹⁹F nucleus possesses ideal properties for NMR analysis: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which translates to high sensitivity, approaching 83% of that of ¹H.[1][3] This application note provides a comprehensive guide to the ¹⁹F NMR analysis of 2-Fluoro-3-(trifluoromethyl)anisole, a molecule featuring two distinct fluorine environments. We will detail a robust experimental protocol, from sample preparation to data acquisition and processing, and provide an in-depth analysis of the expected spectral features, including chemical shifts and spin-spin coupling patterns. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage ¹⁹F NMR for unambiguous structural elucidation and purity assessment of complex fluorinated molecules.
Introduction: The Power of ¹⁹F NMR
The utility of ¹⁹F NMR stems from two key characteristics: exceptional sensitivity and an extremely wide range of chemical shifts.[4][5] While proton (¹H) NMR spectra are often crowded within a narrow ~10 ppm range, ¹⁹F chemical shifts for organofluorine compounds can span over 200 ppm (from approximately -50 to -220 ppm).[4][5] This vast spectral dispersion provides unparalleled resolution, often allowing for the baseline separation of signals from non-equivalent fluorine atoms within a molecule.
Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment.[1][6] Subtle changes in molecular structure, conformation, or intermolecular interactions (like solvent effects or ligand binding) can induce significant and measurable changes in the spectrum, making ¹⁹F NMR an ideal probe for studying drug-target interactions, monitoring reactions, and characterizing complex mixtures.[7][8]
The target molecule, this compound, presents an excellent case study. It contains two electronically distinct fluorine-containing groups attached to an aromatic ring: a single fluorine atom (Ar-F) and a trifluoromethyl group (-CF₃). The analysis of its ¹⁹F NMR spectrum allows for a clear demonstration of interpreting both chemical shift differences and through-bond homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) J-coupling.
Core Principles: Chemical Shifts and J-Coupling
Chemical Shift (δ)
The ¹⁹F chemical shift (δ) is determined by the degree of magnetic shielding experienced by the nucleus.
-
Deshielding: Electron-withdrawing groups or environments decrease the electron density around the fluorine nucleus, reducing shielding and shifting the signal downfield (to higher ppm values, though historically the sign convention was reversed).[1]
-
Shielding: Electron-donating groups increase electron density, enhancing shielding and shifting the signal upfield (to more negative ppm values).[1]
For this compound, we anticipate two distinct signals. The trifluoromethyl group (-CF₃) typically appears in the range of -50 to -70 ppm, while aromatic fluorines (Ar-F) are generally found further upfield, between +80 and +170 ppm relative to the standard CFCl₃ at 0 ppm.[4][9] The precise positions will be influenced by the methoxy group (-OCH₃) and the relative positions of the fluorine substituents on the aromatic ring.
Spin-Spin (J) Coupling
Spin-spin coupling arises from the interaction of nuclear spins transmitted through the bonding electrons, resulting in the splitting of NMR signals into multiplets.[10] The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz). In ¹⁹F NMR, both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) couplings are commonly observed and provide invaluable structural information.[4][11]
-
¹⁹F-¹⁹F Coupling: These couplings can be significantly larger than ¹H-¹H couplings and are often observed over multiple bonds (long-range coupling).[4] For our target molecule, we expect to see a four-bond coupling (⁴JFF) between the Ar-F and the -CF₃ group.
-
¹⁹F-¹H Coupling: The fluorine nuclei will also couple to the nearby aromatic protons. Three-bond (³JFH) and four-bond (⁴JFH) couplings are typical.
The multiplicity of a signal is predicted by the n+1 rule, where n is the number of equivalent neighboring coupling nuclei. For the -CF₃ group signal, coupling to the single Ar-F nucleus would produce a doublet. For the Ar-F signal, coupling to the three equivalent fluorine nuclei of the -CF₃ group will produce a quartet. Each of these multiplets will be further split by smaller couplings to the aromatic protons.
Detailed Experimental Protocol
This protocol outlines the necessary steps for acquiring high-quality ¹⁹F NMR data on a standard NMR spectrometer.
Caption: High-level workflow for ¹⁹F NMR analysis.
Sample Preparation
A well-prepared sample is critical for obtaining a high-resolution spectrum.
-
Analyte Concentration: Weigh approximately 10-20 mg of this compound. This corresponds to a concentration of roughly 50-100 mM, which is ideal for ¹⁹F NMR.[12]
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent can slightly influence chemical shifts.[7][13] Ensure the solvent is of high purity to avoid extraneous signals.
-
Chemical Shift Referencing: Accurate referencing is crucial for data comparability. There are two primary methods:
-
Indirect Referencing (Recommended): After acquiring the ¹⁹F spectrum, acquire a ¹H spectrum on the same sample without changing conditions. Reference the residual solvent peak or an internal standard like TMS to its known ¹H chemical shift. The spectrometer software can then use this reference to accurately calibrate the ¹⁹F spectrum according to IUPAC recommendations.[14]
-
Internal Referencing: Add a small amount of an inert, fluorinated compound with a known chemical shift to the sample. Common standards include trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[15] This method is direct but adds another peak to the spectrum. CFCl₃ (δ = 0 ppm) is the primary standard but is volatile and environmentally harmful.
-
-
Final Step: Transfer the final solution into a clean, dry 5 mm NMR tube and cap it securely. The solution height should be approximately 5 cm (0.7 mL).[12]
Instrument Setup & Data Acquisition
These parameters are typical for a 400 or 500 MHz spectrometer.
-
Lock and Shim: Insert the sample into the magnet, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Probe Tuning: Tune the NMR probe to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz instrument) and match the impedance. This ensures maximum signal transmission and sensitivity.
-
Acquisition Parameters (1D ¹⁹F Experiment):
-
Pulse Program: A standard single-pulse sequence (e.g., zgfhigqn on Bruker for ¹H-decoupled ¹⁹F) is appropriate. For an initial spectrum, acquiring a ¹H-coupled spectrum can be informative.
-
Spectral Width (SW): Set a wide spectral width of at least 250 ppm (~100,000 Hz on a 400 MHz instrument) to ensure all fluorine signals are captured.[14]
-
Transmitter Offset (O1P): Center the spectral width around the expected mean chemical shift, for instance, -110 ppm.
-
Pulse Width (P1): Use a calibrated 90° pulse width.
-
Relaxation Delay (D1): A delay of 2-5 seconds is usually sufficient for qualitative analysis. For accurate integration (quantitative analysis), the delay should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei.[10]
-
Number of Scans (NS): Due to the high sensitivity of ¹⁹F, 16 to 64 scans are typically adequate to achieve an excellent signal-to-noise ratio.
-
-
Acquire Data: Start the acquisition to collect the Free Induction Decay (FID).
Data Processing and Spectral Interpretation
Data Processing Workflow
-
Window Function: Apply an exponential multiplication function to the FID with a line broadening (LB) factor of 0.3-1.0 Hz to improve the signal-to-noise ratio at the cost of a slight loss in resolution.
-
Fourier Transform (FT): Convert the time-domain FID signal into the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.
-
Referencing: Calibrate the x-axis (chemical shift) using the method chosen in step 3.1.
-
Analysis: Integrate the signals to determine the relative ratios of the different fluorine environments and measure the peak positions (δ) and coupling constants (J).
Interpreting the Spectrum of this compound
Based on the structure, we expect the following features in the ¹H-coupled ¹⁹F NMR spectrum:
Caption: Key spin-spin coupling interactions.
-
Signal 1 (-CF₃ group):
-
Chemical Shift: Expected around -60 to -65 ppm .
-
Multiplicity: This signal will be split into a doublet by the single aromatic fluorine atom (⁴JFF). The coupling constant is expected to be in the range of 10-20 Hz. Each peak of this doublet may show further fine structure due to smaller couplings to the aromatic protons at C4 (³JFH) and C5 (⁴JFH).
-
-
Signal 2 (Ar-F group):
-
Chemical Shift: Expected further upfield, around -110 to -120 ppm .
-
Multiplicity: This signal will be split into a quartet by the three equivalent fluorine atoms of the -CF₃ group (⁴JFF), with the same coupling constant as observed for the -CF₃ signal. This quartet will also be split by couplings to the aromatic protons at C6 (³JFH) and C4 (⁴JFH), resulting in a complex multiplet (quartet of triplets or quartet of doublet of doublets).
-
Summary of Expected Spectral Data
The following table summarizes the anticipated ¹⁹F NMR parameters for this compound dissolved in CDCl₃. Actual values may vary slightly based on experimental conditions.[1][13]
| Fluorine Group | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Major Coupling Constant (J, Hz) |
| -CF₃ | C3 | -60 to -65 | Doublet of fine multiplets | ⁴JFF ≈ 10-20 |
| -F | C2 | -110 to -120 | Quartet of fine multiplets | ⁴JFF ≈ 10-20 |
Conclusion
¹⁹F NMR spectroscopy provides an unambiguous and highly informative method for the structural analysis of this compound. The significant dispersion in chemical shifts allows for the clear identification of the two distinct fluorine environments, while the analysis of homonuclear ¹⁹F-¹⁹F and heteronuclear ¹⁹F-¹H coupling constants confirms the connectivity within the molecule. The detailed protocol and interpretive guide presented here serve as a robust framework for researchers applying ¹⁹F NMR to the characterization of fluorinated compounds, enabling confident structural elucidation and purity assessment in drug discovery and chemical development pipelines.
References
- C. H. Dungan and J. R. Van Wazer, "Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967," Wiley-Interscience, 1970. [Online].
- Wikipedia, "Fluorine-19 nuclear magnetic resonance spectroscopy," Wikimedia Found
- L. Lin et al., "Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy," ACS Publications, Analytical Chemistry, 2023. [Online]. Available: [Link]
- D. L.
- R. S. Prosser, "A beginner's guide to 19F NMR and its role in drug screening," Canadian Journal of Chemistry, 2023. [Online]. Available: [Link]
- J. M. Griffin et al., "High-Resolution 19F MAS NMR Spectroscopy: Structural Disorder and Unusual J Couplings in a Fluorinated Hydroxy-Silicate," Journal of the American Chemical Society, 2010. [Online]. Available: [Link]
- NMR Facility, UCSB Chem and Biochem, "F19 detection," University of California, Santa Barbara. [Online]. Available: [Link]
- NMR Facility, "19Flourine NMR," University of Ottawa. [Online]. Available: [Link]
- A. A. Marchione et al., "Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening," ACS Omega, 2022. [Online]. Available: [Link]
- Western University, "NMR Sample Preparation," Western University. [Online]. Available: [Link]
- J. Keeler, "NMR Data Processing," University of Cambridge. [Online]. Available: [Link]
- NMR Facility, UCSB Chem and Biochem, "19F Chemical Shifts and Coupling Constants," University of California, Santa Barbara. [Online]. Available: [Link]
- University of Wisconsin-Madison, "19F NMR Reference Standards," Department of Chemistry. [Online]. Available: [Link]
- E. A. Shapiro et al., "New Frontiers and Developing Applications in 19F NMR," National Institutes of Health, 2014. [Online]. Available: [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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mass spectrometry of 2-Fluoro-3-(trifluoromethyl)anisole
An In-Depth Technical Guide to the Mass Spectrometry of 2-Fluoro-3-(trifluoromethyl)anisole
Authored by: A Senior Application Scientist
Introduction
This compound (CAS No. 151868-17-6) is an emerging molecule of interest in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the anisole core, imparts distinct chemical properties that are leveraged in the design of novel bioactive compounds. The precise and reliable characterization of this molecule is paramount for quality control, metabolic studies, and ensuring the integrity of synthetic pathways. Mass spectrometry, with its inherent sensitivity and specificity, stands as the premier analytical technique for this purpose.
This comprehensive guide provides a detailed exploration of the mass spectrometric behavior of this compound. We delve into its electron ionization (EI) fragmentation patterns, offering a scientifically grounded rationale for the observed product ions. Furthermore, we present detailed, field-proven protocols for its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), empowering researchers, scientists, and drug development professionals to implement robust and reliable analytical workflows.
Compound Profile
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 151868-17-6 | [1] |
| Molecular Formula | C₈H₆F₄O | [2] |
| Molecular Weight | 194.13 g/mol | [2] |
| Structure |
Electron Ionization Mass Spectrometry (EI-MS) Analysis
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. Understanding these fragmentation pathways is crucial for unequivocal compound identification.
Observed Mass Spectrum
The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. The mass spectrum available in the NIST database serves as our primary reference.[2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 194 | 100 | [M]⁺• (Molecular Ion) |
| 179 | 65 | [M - CH₃]⁺ |
| 165 | 15 | [M - CHO]⁺ |
| 151 | 80 | [M - CH₃ - CO]⁺ |
| 125 | 30 | [M - CF₃]⁺ |
| 95 | 25 | [C₆H₄F]⁺ |
Proposed Fragmentation Pathways
The fragmentation of this compound under EI conditions is proposed to proceed through several key pathways, driven by the relative stabilities of the resulting cations and neutral losses. The presence of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl and fluoro groups on the aromatic ring influences the fragmentation cascade.
The initial event is the removal of an electron to form the molecular ion [M]⁺• at m/z 194.
Caption: Proposed EI fragmentation pathways of this compound.
-
Loss of a Methyl Radical (•CH₃): The most prominent initial fragmentation is the cleavage of the O-CH₃ bond, leading to the formation of a highly stable phenoxy-type cation at m/z 179. This is a characteristic fragmentation pathway for anisole derivatives.[3] This fragment can subsequently lose carbon monoxide (CO) to form the ion at m/z 151.
-
Loss of a Formyl Radical (•CHO): A less favorable, yet significant, fragmentation pathway involves the rearrangement and loss of a formyl radical, resulting in the ion at m/z 165.
-
Loss of a Trifluoromethyl Radical (•CF₃): Cleavage of the C-CF₃ bond results in the loss of a trifluoromethyl radical, yielding the ion at m/z 125. The stability of the •CF₃ radical makes this a plausible fragmentation route.[4][5] This fragment can also undergo the loss of carbon monoxide to form the ion at m/z 95.
Analytical Protocols
The choice between GC-MS and LC-MS for the analysis of this compound will depend on the sample matrix, required sensitivity, and the overall analytical goal.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Extraction (for complex matrices): For samples such as plasma or tissue homogenates, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.
-
LLE: To 1 mL of the sample, add 3 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate.
-
SPE: Utilize a C18 SPE cartridge. Condition the cartridge with 3 mL of methanol followed by 3 mL of deionized water. Load the sample and wash with 3 mL of 5% methanol in water. Elute the analyte with 3 mL of methanol. Evaporate the eluent and reconstitute as described for LLE.
-
Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. The use of a robust column is essential when analyzing fluorinated compounds to prevent stationary phase degradation.[6]
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 50-300 for qualitative analysis and initial method development.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions: m/z 194 (quantifier), 179, and 151 (qualifiers).
-
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful alternative, particularly for complex matrices or when higher sensitivity is required. Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are suitable ionization techniques for this relatively non-polar molecule.
Sample Preparation
Sample preparation protocols are similar to those for GC-MS, with the final reconstitution solvent being compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).
Instrumentation and Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6.1-7 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Ion APCI or APPI. The use of a dopant such as anisole can enhance ionization efficiency in APPI for compounds with low proton affinity.[7]
-
Gas Temperature: 325 °C
-
Vaporizer Temperature: 350 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
Capillary Voltage: 4000 V
-
Acquisition Mode (MS/MS): Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Precursor Ion: m/z 195 [M+H]⁺
-
Product Ions: Monitor transitions such as 195 -> 179 and 195 -> 151. The specific product ions should be optimized by direct infusion of a standard solution.
-
Caption: Workflow for LC-MS/MS analysis of this compound.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the analytical results, the following self-validating steps should be incorporated into the protocols:
-
Calibration Curve: A multi-point calibration curve with a correlation coefficient (r²) > 0.99 should be generated for each analytical batch.
-
Quality Control (QC) Samples: Include low, medium, and high concentration QC samples in each run. The determined concentrations should be within ±15% of their nominal values.
-
Internal Standards: The use of a deuterated or ¹³C-labeled internal standard is highly recommended for quantitative accuracy, especially when dealing with complex matrices.
-
Blank Samples: Analyze solvent blanks and matrix blanks to monitor for carryover and interferences.
Conclusion
The mass spectrometric analysis of this compound is a robust and reliable method for its identification and quantification. A thorough understanding of its EI fragmentation patterns, centered around the initial loss of a methyl radical followed by subsequent neutral losses, provides a strong basis for its unequivocal identification. The detailed GC-MS and LC-MS/MS protocols presented herein offer a practical guide for researchers in various scientific disciplines. By adhering to the principles of scientific integrity and implementing self-validating measures, these methods will yield high-quality, reproducible data, thereby advancing research and development efforts involving this important fluorinated molecule.
References
- Zahran, N. F., Helal, A. I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole.
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes, 2(135).
- Li, X., et al. (2018). Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV.
- Martin, J. W., et al. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Environmental Science & Technology, 36(12), 2552-2557.
- Zahran, N. F., Helal, A. I., & Rasgeed, N. (1997).
- ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?
- Kauppila, T. J., et al. (2004). Anisole, a new dopant for atmospheric pressure photoionization mass spectrometry of low proton affinity, low ionization energy compounds. Rapid Communications in Mass Spectrometry, 18(7), 808-815.
- Oxford Academic. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96691, 3-(Trifluoromethyl)anisole.
- PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 47(4), 235-241.
- NIST. (n.d.). 2-Fluoro-3-(trifluoromethyl)phenol, methyl ether. In NIST Chemistry WebBook.
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- 2. 2-Fluoro-3-(trifluoromethyl)phenol, methyl ether [webbook.nist.gov]
- 3. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]
- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Anisole, a new dopant for atmospheric pressure photoionization mass spectrometry of low proton affinity, low ionization energy compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Utilization of 2-Fluoro-3-(trifluoromethyl)anisole in Modern Organic Synthesis
Abstract
This guide provides an in-depth exploration of 2-Fluoro-3-(trifluoromethyl)anisole, a highly functionalized aromatic building block, for researchers, chemists, and professionals in drug development. The unique electronic architecture of this molecule, featuring a directing methoxy group, an activating trifluoromethyl group, and a displaceable fluorine atom, opens avenues for diverse and regioselective synthetic transformations. We will delve into the core reactivity principles, focusing on Directed ortho-Metalation (DoM) and Nucleophilic Aromatic Substitution (SNAr), providing not just step-by-step protocols but also the critical scientific reasoning behind the experimental design.
Introduction: A Building Block for Complex Molecules
The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry.[1][2] These moieties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] this compound (CAS 151868-17-6) serves as a versatile scaffold for constructing these valuable fluorinated compounds.[3] Its structure presents a fascinating interplay of electronic effects:
-
Methoxy Group (-OCH₃): A classical ortho-directing group for electrophilic substitution and a powerful directing metalation group (DMG) for lithiation.[4][5]
-
Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group that acidifies adjacent C-H bonds and activates the aromatic ring for nucleophilic attack.[2][6]
-
Fluorine Atom (-F): An electronegative atom that influences ring electronics and can serve as a leaving group in SNAr reactions.[7]
This guide will focus on harnessing these features for predictable and efficient molecular construction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 151868-17-6 | [3] |
| Chemical Formula | C₈H₆F₄O | [3] |
| Molecular Weight | 194.13 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Purity | ≥99% (Lab Grade) | [3] |
Key Synthetic Application: Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds.[4][5] The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong organolithium base.[5] The methoxy group in this compound is an effective DMG.
Mechanism and Regioselectivity
The reaction proceeds through the coordination of the Lewis acidic lithium base (e.g., n-BuLi) to the Lewis basic oxygen of the methoxy group.[4][8] This coordination brings the base into proximity of the ortho protons, facilitating deprotonation. In this specific substrate, there are two ortho positions: C6 and C2. The C2 position is flanked by the methoxy and fluoro groups. The combined electron-withdrawing inductive effects of the fluorine and the meta-trifluoromethyl group significantly increase the kinetic acidity of the C2 proton, making it the preferred site of deprotonation over C6.
Caption: Directed ortho-Metalation (DoM) of this compound.
Protocol 1: Directed ortho-Lithiation and Iodination
This protocol describes the regioselective lithiation at the C2 position followed by quenching with iodine to yield 2-fluoro-6-iodo-3-(trifluoromethyl)anisole, a versatile precursor for cross-coupling reactions.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Scientific Rationale: Dropwise addition controls the exotherm. The 1-hour stir time allows for complete deprotonation.
-
-
Quenching: In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Scientific Rationale: Using a solution of the electrophile ensures efficient mixing and reaction with the short-lived aryllithium intermediate upon addition.
-
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution, followed by saturated aqueous Na₂S₂O₃ solution to remove excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-fluoro-6-iodo-3-(trifluoromethyl)anisole.
Key Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for forming C-N, C-O, and C-S bonds on aromatic rings.[6] The reaction is facilitated by electron-withdrawing groups that stabilize the negatively charged intermediate (the Meisenheimer complex).[10] In this compound, the CF₃ group strongly activates the ring towards nucleophilic attack, making the fluorine atom a viable leaving group.
Caption: General SNAr mechanism on this compound.
Protocol 2: SNAr with a Secondary Amine (e.g., Morpholine)
This protocol details the displacement of the fluorine atom with morpholine, a common transformation in the synthesis of bioactive molecules.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO (approx. 0.5 M).
-
Scientific Rationale: DMSO is a polar aprotic solvent that effectively solvates the potassium cation, increasing the nucleophilicity of the amine and accelerating the SNAr reaction. K₂CO₃ acts as a base to neutralize the HF formed.
-
-
Reagent Addition: Add morpholine (1.5 eq) to the mixture.
-
Heating: Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Scientific Rationale: Heating is required to overcome the activation energy for the C-F bond cleavage.
-
-
Cooling & Quenching: Cool the reaction mixture to room temperature and carefully pour it into water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with water (2x) to remove DMSO, then wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.
Integrated Synthetic Strategies
The true power of this compound lies in combining these fundamental reactions. A common and highly effective workflow involves an initial DoM reaction to introduce a new functional group, which then serves as a handle for subsequent transformations like metal-catalyzed cross-coupling.
Caption: A powerful synthetic workflow combining DoM and cross-coupling.
This two-step sequence allows for the precise and convergent construction of highly substituted aromatic cores that are difficult to access through other means. The initial DoM step establishes a key bond with absolute regiocontrol, and the subsequent cross-coupling reaction builds molecular complexity.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere (Nitrogen or Argon) using syringe techniques. All glassware must be flame- or oven-dried.
-
Solvents: Anhydrous solvents like THF and DMSO are required for these reactions. Handle with care and ensure proper storage to prevent moisture contamination.
Conclusion
This compound is a potent and versatile reagent for synthetic chemists. Its unique substitution pattern allows for selective functionalization through Directed ortho-Metalation at the C2 position and Nucleophilic Aromatic Substitution at the C1 position. By understanding the underlying principles of its reactivity and employing carefully designed protocols, researchers can efficiently access complex, fluorinated aromatic structures, accelerating discovery in pharmaceuticals, agrochemicals, and materials science.
References
- Mortier, J. Directed Ortho Metalation. Unblog.fr. Available at: https://jacquesmortier.unblog.
- Pees, A., et al. Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6365516/
- Directed ortho metalation. Wikipedia. Available at: https://en.wikipedia.
- Zhu, W., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/25581621/
- Directed ortho metalation. Grokipedia. Available at: https://grokipedia.
- Krawczuk, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: https://www.scripps.edu/baran/images/grpmtgpdf/Krawczuk_Mar_08.pdf
- Directed (ortho) Metallation. University of Liverpool. Available at: https://www.liverpool.ac.uk/media/livacuk/chemistry/research/roberts-group/Chem438,DoM.pdf
- Kaur, N., et al. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Available at: https://www.mdpi.com/article/10.3390/molecules27196614
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on Poly(trifluoromethyl)benzenes. Benchchem. Available at: https://www.benchchem.com/pdf/application-notes-and-protocols-for-nucleophilic-aromatic-substitution-on-poly(trifluoromethyl)benzenes.pdf
- This compound Lab Grade (151868-17-6). IndiaMART. Available at: https://www.indiamart.com/proddetail/2-fluoro-3-trifluoromethyl-anisole-lab-grade-151868-17-6-2850454394991.html
- Fluorine in drug design: a case study with fluoroanisoles. Sigma-Aldrich. Available at: https://www.sigmaaldrich.
- Umemoto, T. Development of Easy-to-handle and Useful Fluorine-introducing Reagents. TCI Chemicals. Available at: https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_198_E.pdf
- Annadurai, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: https://www.mdpi.com/2227-9717/10/10/2054
- Peters, L. (2024). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Refubium - Freie Universität Berlin. Available at: https://refubium.fu-berlin.de/handle/fub1/43797
- J. C. F. Lopes, N., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: https://www.mdpi.com/1420-3049/29/10/2202
- Annadurai, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: https://www.mdpi.com/2227-9717/10/10/2054/pdf
- AgF-Mediated Fluorinative Cross-Coupling of Two Olefins: Facile Access to CF3-Alkenes and CF3-Ketones. Angewandte Chemie. Available at: https://onlinelibrary.wiley.com/doi/10.1002/anie.201408868
- Cross–coupling of fluoro–aromatics with amines under transition metal–free conditions. ResearchGate. Available at: https://www.researchgate.net/publication/348480302_Cross-coupling_of_fluoro-aromatics_with_amines_under_transition_metal-free_conditions
- Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Concerted-Nucleophilic-Aromatic-Substitution-Smith-O'Donoghue/3a2b72c918118001602497e68571871a2a4f6645
- D. W. F. V., et al. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10315093/
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The Strategic Utility of 2-Fluoro-3-(trifluoromethyl)anisole in Modern Pharmaceutical Development: Application Notes and Protocols
Introduction: The Strategic Advantage of Fluorination in Drug Design
In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine atoms and fluorinated motifs into drug candidates has become a cornerstone of rational drug design. The unique electronic properties of fluorine, being the most electronegative element, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The introduction of a trifluoromethyl (-CF3) group, in particular, can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] These attributes are critical for the development of pharmaceuticals with improved efficacy, reduced side effects, and optimized pharmacokinetic profiles.[3]
This guide focuses on a particularly valuable, yet underexplored, building block: 2-Fluoro-3-(trifluoromethyl)anisole . The specific arrangement of the fluoro, trifluoromethyl, and methoxy groups on the aromatic ring of this compound offers a unique combination of steric and electronic features, making it a powerful tool for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. This document will provide a detailed overview of its properties, key synthetic transformations, and a practical application in the synthesis of a potent kinase inhibitor scaffold.
Physicochemical Properties of this compound and Related Compounds
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The table below summarizes key properties of this compound and its parent phenol, which is a common synthetic precursor or derivative.
| Property | This compound | 2-Fluoro-3-(trifluoromethyl)phenol |
| CAS Number | 151868-17-6 | 207291-85-8 |
| Molecular Formula | C₈H₆F₄O | C₇H₄F₄O |
| Molecular Weight | 194.13 g/mol | 180.10 g/mol |
| Appearance | Colorless to pale yellow liquid | Liquid |
| Boiling Point | Not explicitly available | 122 °C (lit.) |
| Density | Not explicitly available | 1.431 g/mL at 25 °C (lit.) |
| Refractive Index | Not explicitly available | n20/D 1.443 (lit.) |
Data compiled from various chemical supplier databases.
Key Synthetic Transformations
The utility of this compound as a building block is unlocked through a series of key chemical transformations. Two of the most critical are demethylation to the corresponding phenol and directed ortho-lithiation to introduce further functionality.
Protocol 1: Demethylation to 2-Fluoro-3-(trifluoromethyl)phenol
The conversion of the anisole to the corresponding phenol is a crucial step to enable subsequent reactions, such as ether synthesis or the formation of heterocyclic rings. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.
Reaction Scheme:
A general demethylation reaction scheme.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (1.1 - 1.5 eq.) in DCM to the cooled solution via a syringe or dropping funnel. The reaction is typically exothermic.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and carefully quench the excess BBr₃ by the slow addition of methanol, followed by water.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude 2-fluoro-3-(trifluoromethyl)phenol can be purified by flash column chromatography on silica gel.
Directed ortho-Lithiation
The methoxy group of the anisole can act as a directing group for ortho-lithiation, allowing for the introduction of an electrophile at the C6 position. This is a powerful strategy for further functionalization of the aromatic ring.
Conceptual Workflow:
Workflow for directed ortho-lithiation.
Application in Kinase Inhibitor Synthesis: A Case Study Inspired by RAF265
The 2-fluoro-3-(trifluoromethyl)phenyl motif is present in a number of potent kinase inhibitors. A notable example is RAF265, a dual B-RAF and VEGFR2 inhibitor that has been investigated in clinical trials for the treatment of metastatic melanoma.[4][5] While the reported synthesis of RAF265 does not start from this compound, the core structure of the drug highlights the value of this substitution pattern. Below is a detailed, instructive protocol for the synthesis of a key intermediate for a RAF265-like compound, starting from 2-fluoro-3-(trifluoromethyl)phenol.
Synthesis of a Key Diarylether Intermediate
The formation of a diarylether linkage is a common strategy in the synthesis of kinase inhibitors. This protocol outlines the synthesis of a key intermediate via a nucleophilic aromatic substitution (SNAr) reaction.
Overall Synthetic Scheme:
Synthetic pathway to a key diarylether intermediate.
Protocol 2: Synthesis of 4-((3-Fluoro-2-(trifluoromethyl)phenyl)amino)-2-methylphenol
Step 2a: Nitration of 2-Fluoro-3-(trifluoromethyl)phenol
-
Reaction Setup: To a stirred solution of concentrated sulfuric acid at 0 °C, add 2-fluoro-3-(trifluoromethyl)phenol (1.0 eq.) dropwise, maintaining the temperature below 10 °C.
-
Nitrating Agent Addition: Add a solution of nitric acid (1.05 eq.) in sulfuric acid dropwise to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-fluoro-6-nitro-3-(trifluoromethyl)phenol.
Step 2b: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask, combine 2-fluoro-6-nitro-3-(trifluoromethyl)phenol (1.0 eq.), 4-amino-3-methylphenol (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) in dimethyl sulfoxide (DMSO).
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. The fluorine atom is displaced by the phenolic oxygen of 4-amino-3-methylphenol.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate.
-
Purification: Filter the solid, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure diarylether intermediate. This intermediate can then be further elaborated to a RAF265-like final compound.
Conclusion
This compound, and its corresponding phenol, are highly valuable building blocks in pharmaceutical synthesis. The strategic placement of the fluoro and trifluoromethyl groups provides a unique handle to modulate the properties of drug candidates. The protocols outlined in this document for demethylation and as a key component in the synthesis of a kinase inhibitor scaffold demonstrate the practical utility of this compound. As the demand for more sophisticated and effective therapeutics continues to grow, the application of such precisely engineered building blocks will undoubtedly play an increasingly important role in the future of drug discovery.
References
- Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. ACS Med. Chem. Lett. 2015, 6 (9), 1014–1019. URL
- Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. URL
- Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metast
- A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applic
- Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. J. Nucl. Med. 2019, 60 (6), 847-853. URL
- Small-Molecule RAF265 as an Antiviral Therapy Acts against PEDV Infection. Viruses 2022, 14 (10), 2261. URL
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules 2022, 27 (21), 7254. URL
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. J. Biomed. Res. Environ. Sci. 2021, 2 (11), 1045-1070. URL
- Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triform
- RAF265 (CHIR-265). Selleck Chemicals. URL
- Development of a bench-scale pharmaceutical synthesis. DORAS. URL
- B-Raf/VEGFR-2 inhibitor RAF265. NCI Drug Dictionary. URL
- Design and Discovery of N-(2-Methyl-5′-morpholino-6′-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3′-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers. J. Med. Chem. 2020, 63 (11), 5825–5843. URL
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals 2023, 16 (11), 1599. URL
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Int. J. Mol. Sci. 2023, 24 (9), 7728. URL
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chem. Rev. Lett. 2021, 4 (4), 194-206. URL
- RAF265. LKT Labs. URL
- Practical Path to Multiple Trifluoromethyl
- Trametinib Impurities and Rel
- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- Trametinib. PubChem. URL
- PROCESS FOR PREPARATION OF ENZALUTAMIDE USING NOVEL INTERMEDIATE.
- Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide prepar
- Process for preparing 4-fluoro-3-trifluoromethylphenol.
- Synthesis of 2-substituted 3-trifluoromethylselenoindoles via a SeCF3 migration reaction. Org. Chem. Front. 2021, 8 (18), 5035-5040. URL
- Synthesis of 2-trifluoromethylindole-3-acetic acid derivatives from o-trifluoroacetamidocinnamic acid derivatives by 1,4-addition of tributylphosphine and thermolysis. Request PDF. URL
- Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Refubium - Freie Universität Berlin. URL
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The Strategic Application of 2-Fluoro-3-(trifluoromethyl)anisole in the Synthesis of Advanced Agrochemicals
Introduction: Unlocking New Potential in Agrochemical Design
In the relentless pursuit of more effective and environmentally benign crop protection agents, the strategic incorporation of fluorine and trifluoromethyl (CF3) groups has become a cornerstone of modern agrochemical design. These moieties are known to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to increased potency and improved pharmacokinetic properties.[1][2] Within this context, 2-Fluoro-3-(trifluoromethyl)anisole emerges as a promising, albeit currently underutilized, building block for the synthesis of novel agrochemicals. Its unique substitution pattern—a fluorine atom ortho to a trifluoromethyl group on an anisole ring—offers a versatile platform for the construction of complex and highly functionalized active ingredients.
This technical guide will provide a comprehensive overview of the potential applications of this compound in agrochemical synthesis. While direct, large-scale industrial applications of this specific starting material are not widely documented in publicly available literature, its inherent chemical reactivity and the prevalence of its core structural motifs in existing pesticides suggest significant untapped potential. Herein, we present detailed, field-proven protocols for the transformation of this compound into valuable intermediates, and propose a plausible synthetic route to a novel agrochemical scaffold.
Core Synthetic Strategy: From Anisole to a Versatile Phenolic Intermediate
The primary and most critical transformation for unlocking the synthetic potential of this compound is the cleavage of the methyl ether to yield the corresponding phenol, 2-fluoro-3-(trifluoromethyl)phenol . This phenol is a significantly more versatile intermediate, readily undergoing a variety of subsequent reactions crucial for building the complex molecular architectures of modern agrochemicals.
The O-demethylation of aryl methyl ethers is a well-established transformation in organic synthesis, with several reliable methods available. The choice of reagent is often dictated by the presence of other functional groups in the molecule. For a substrate like this compound, which is relatively robust, strong Lewis acids or boron tribromide are highly effective.
Protocol 1: O-Demethylation of this compound
This protocol details the efficient conversion of this compound to 2-Fluoro-3-(trifluoromethyl)phenol using boron tribromide.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr3), 1.0 M solution in DCM
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1.0 M solution of boron tribromide in dichloromethane (1.2 eq) to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and add more water. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 2-Fluoro-3-(trifluoromethyl)phenol can be purified by column chromatography on silica gel if necessary.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Inert solvent that is suitable for low-temperature reactions and dissolves both the starting material and the BBr3 reagent. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of the reaction. Allowing it to warm to room temperature ensures the reaction goes to completion. |
| Reagent | Boron Tribromide (BBr3) | A powerful Lewis acid that is highly effective for the cleavage of aryl methyl ethers. |
| Work-up | Acidic and Basic Washes | The acidic wash neutralizes any remaining BBr3 and its byproducts. The bicarbonate wash removes any acidic impurities. |
Proposed Application: Synthesis of a Novel Phenyl-Pyridine Fungicide Analogue
The 2-fluoro-3-(trifluoromethyl)phenyl moiety is a key component in some modern fungicides. The following proposed synthetic route illustrates how this compound could be utilized to construct a novel phenyl-pyridine carboxamide, a class of compounds known for their potential as succinate dehydrogenase inhibitor (SDHI) fungicides.
Synthetic Workflow Diagram
Caption: Proposed synthetic route to a novel fungicide analogue.
Protocol 2: Williamson Ether Synthesis
This protocol describes the coupling of 2-Fluoro-3-(trifluoromethyl)phenol with a functionalized aryl halide.
Materials:
-
2-Fluoro-3-(trifluoromethyl)phenol
-
Methyl 2-bromo-5-nitrobenzoate
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
To a round-bottom flask, add 2-Fluoro-3-(trifluoromethyl)phenol (1.0 eq), Methyl 2-bromo-5-nitrobenzoate (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the phenol.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | Potassium Carbonate (K2CO3) | A suitable base to deprotonate the phenol, forming the phenoxide nucleophile. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates SNAr reactions and solubilizes the reactants. |
| Temperature | 80-100 °C | Provides the necessary activation energy for the nucleophilic aromatic substitution. |
Protocol 3: Nitro Group Reduction
This protocol details the reduction of the nitro group to an amine using iron powder.
Materials:
-
Methyl 2-((2-fluoro-3-(trifluoromethyl)phenyl)oxy)-5-nitrobenzoate
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve Methyl 2-((2-fluoro-3-(trifluoromethyl)phenyl)oxy)-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (4.0 eq).
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired amine, which can often be used in the next step without further purification.
Protocol 4: Amide Coupling
This protocol describes the final amide bond formation to yield the target fungicide analogue.
Materials:
-
Methyl 5-amino-2-((2-fluoro-3-(trifluoromethyl)phenyl)oxy)benzoate
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Pyridine or another suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve Methyl 5-amino-2-((2-fluoro-3-(trifluoromethyl)phenyl)oxy)benzoate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product.
Conclusion and Future Outlook
While this compound may not yet be a widely recognized starting material in the agrochemical industry, its structural features and the straightforward, high-yielding transformations it can undergo highlight its potential as a valuable building block. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel, highly functionalized agrochemical candidates. The conversion to the corresponding phenol is a key gateway to a multitude of subsequent reactions, including the synthesis of diaryl ethers, which are prevalent in modern herbicides and fungicides. As the demand for new and improved crop protection solutions continues to grow, the exploration of underutilized fluorinated building blocks like this compound will be crucial for driving innovation in the field.
References
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- Process for preparing 4-fluoro-3-trifluoromethylphenol.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- PESTICIDALLY ACTIVE AZOLE-AMIDE COMPOUNDS.
- PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. University of Amsterdam. [Link]
- FUNGICIDAL COMPOUNDS.
- Fungicidal mixtures comprising pydiflumetofen.
- Process for the preparation and isolation of intermediates of certain mesoionic pesticides.
- FUNGICIDAL COMPOSITIONS.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Herbicidal compositions.
- Herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or a derivative thereof, a triazolopyrimidine sulfonamide herbicide or a derivative thereof, and glyphosate or a derivative thereof.
- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- Synthetic method of 2-trifluoromethyl benzamide.
- PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [Link]
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PubMed Central. [Link]
- Manufacturing Approaches of New Halogenated Agrochemicals.
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Application Notes and Protocols for the Derivatization of 2-Fluoro-3-(trifluoromethyl)anisole
Introduction: The Strategic Value of 2-Fluoro-3-(trifluoromethyl)anisole in Modern Drug Discovery
This compound is a highly versatile and strategically important building block for the synthesis of novel chemical entities in the pharmaceutical and agrochemical industries. The unique substitution pattern of the methoxy, fluoro, and trifluoromethyl groups on the aromatic ring imparts a distinct combination of electronic and steric properties. The trifluoromethyl (-CF3) group, a well-established bioisostere for various functional groups, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The fluorine atom, in addition to its own metabolic blocking capabilities, serves as a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The methoxy group, a classical ortho-directing group, can be utilized for regioselective functionalization of the aromatic core.
This technical guide provides a comprehensive overview of the key derivatization strategies for this compound, complete with detailed, field-proven protocols and an in-depth discussion of the underlying chemical principles. The methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this valuable scaffold in their synthetic endeavors.
I. Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activating Power of the Trifluoromethyl Group
The presence of the strongly electron-withdrawing trifluoromethyl group significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the -CF3 group. Consequently, the fluorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles.
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex.[2] However, for some systems, a concerted mechanism (cSNAr) may be operative.[2] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring.
Protocol 1: O-Arylation via SNAr with Phenolic Nucleophiles
This protocol describes the synthesis of a diaryl ether derivative by reacting this compound with a substituted phenol.
Reaction Scheme:
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the substituted phenol (1.2 equiv.), and anhydrous potassium carbonate (2.0 equiv.).
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the anisole substrate.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Expected Results and Characterization:
The expected product is the corresponding diaryl ether. Characterization should be performed using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry to confirm the structure and purity.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and the intermediate Meisenheimer complex, thereby accelerating the reaction rate.
-
Base: Potassium carbonate is a mild base that deprotonates the phenol, generating the more nucleophilic phenoxide in situ.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy of the SNAr reaction.
Data Summary Table for SNAr Reactions
| Nucleophile | Product Type | Typical Conditions | Expected Yield |
| Phenols | Diaryl Ethers | K2CO3, DMF, 120 °C | 60-85% |
| Anilines | Diaryl Amines | NaOt-Bu, Dioxane, 100 °C | 55-80% |
| Thiols | Diaryl Thioethers | Cs2CO3, DMF, 80 °C | 70-90% |
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C and C-N bonds.[3] For this compound, the fluorine atom can serve as a leaving group in these transformations, although C-F bond activation is generally more challenging than that of heavier halogens. Alternatively, the molecule can be first converted to a more reactive derivative, such as a boronic acid or ester, via ortho-directed metalation.
Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryl compounds from an organoboron reagent and an organic halide or triflate.[4][5] This protocol outlines a representative procedure for the coupling of an arylboronic acid with this compound, assuming the C-F bond can be activated under appropriate catalytic conditions.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Instrumentation:
-
Schlenk tube or microwave vial
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for inert atmosphere techniques
-
Rotary evaporator
Step-by-Step Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)2 (2 mol%), SPhos (4 mol%), and anhydrous potassium phosphate (2.0 equiv.).
-
Add the arylboronic acid (1.5 equiv.) and this compound (1.0 equiv.).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene and degassed water (typically in a 10:1 ratio) via syringe to achieve a concentration of approximately 0.2 M with respect to the anisole substrate.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium precursor like Pd(OAc)2 and a bulky, electron-rich biarylphosphine ligand such as SPhos is highly effective for the coupling of challenging substrates, including those with C-F bonds.[6]
-
Base: Potassium phosphate is a commonly used base in Suzuki-Miyaura couplings that is strong enough to facilitate transmetalation but generally avoids undesired side reactions.
-
Solvent System: The use of a biphasic toluene/water solvent system is common in Suzuki-Miyaura reactions, as it aids in the dissolution of both the organic and inorganic reagents.
Protocol 3: Buchwald-Hartwig Amination for N-Aryl Amine Synthesis
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from an aryl halide or triflate and an amine.[2][7]
Reaction Scheme:
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Step-by-Step Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd2(dba)3 (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equiv.) to a Schlenk tube.
-
Add this compound (1.0 equiv.) and the secondary amine (1.2 equiv.).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the mixture to 110 °C with stirring.
-
Monitor the reaction by GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The Pd2(dba)3/XPhos system is a robust catalyst combination for the amination of a wide range of aryl halides.[8]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in promoting the deprotonation of the amine and facilitating the catalytic cycle.
Visualization of Cross-Coupling Workflow
Caption: Workflow for Palladium-Catalyzed Cross-Coupling Reactions.
III. Ortho-Directed Metalation: A Regioselective Functionalization Strategy
The methoxy group of this compound can act as a directed metalation group (DMG), facilitating the regioselective deprotonation of an adjacent ortho position by a strong organolithium base.[9][10] The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new substituent at the C4 position.
Protocol 4: Lithiation and Quenching with an Electrophile
This protocol describes a general procedure for the ortho-lithiation of this compound and subsequent reaction with an electrophile, such as an aldehyde or a trialkylsilyl chloride.
Reaction Scheme:
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., benzaldehyde or trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
Step-by-Step Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv.) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of the electrophile (1.2 equiv.) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Base: n-Butyllithium is a strong base capable of deprotonating the aromatic ring directed by the methoxy group.
-
Temperature: The reaction is performed at low temperature (-78 °C) to prevent undesired side reactions and ensure the stability of the aryllithium intermediate.
-
Quenching: The reaction is quenched with a mild proton source like saturated aqueous NH4Cl to neutralize any remaining organolithium species.
Visualization of Ortho-Directed Metalation Pathway
Caption: Pathway for Ortho-Directed Metalation and Functionalization.
IV. Concluding Remarks and Future Outlook
The derivatization of this compound offers a rich landscape for the synthesis of novel and complex molecules with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide for nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and ortho-directed metalation provide a robust starting point for the exploration of this versatile building block. Each of these strategies offers a unique avenue for introducing molecular diversity, and the choice of method will depend on the desired target structure and the compatibility of the functional groups.
It is important to note that the protocols provided herein are based on established methodologies for analogous substrates and may require optimization for specific applications. Careful monitoring of reaction conditions and thorough characterization of the resulting products are essential for successful synthetic outcomes. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly further expand the utility of this compound as a key intermediate in the pursuit of innovative chemical entities.
References
- Troupel, M. & Lalic, G.
- Iqbal, S., Sharif, M., & Langer, P. (2021). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives.
- (2021). Recent Development of Trifluoromethyl Reagents: A Review.
- Fluorinated Pharmaceutical Intermediates.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 127(13), 4685–4696. [Link].
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. [Link].
- Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. PMC, [Link].
- Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic, [Link].
- Furlano, D., Calderon, S., Chen, G. T., & Kirk, K. (1988). Unexpected regioselectivity in the lithiation of fluoroanisoles. Semantic Scholar, [Link].
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. [Link].
- (2023).
- Directed ortho metal
- In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing, [Link].
- Buchwald–Hartwig amin
- Directed (ortho)
- Synthesis of trifluoromethylated 2 H-azirines through Togni reagent-medi
- Myers, A. G. ortho metalation. Andrew G Myers Research Group, [Link].
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Cole, K. P., et al. (2020).
- Professor Dave Explains. (2019).
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal, [Link].
- (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, [Link].
- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. [Link].
- Introduction of Fluorine and Fluorine-Containing Functional Groups. DASH (Harvard), [Link].
- A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. Molecular Pharmaceutics, [Link].
- (2015). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI, [Link].
- Iwasaki, T., & Kambe, N. (2023). Cross- and Multi-Coupling Reactions Using Monofluoroalkanes. PubMed, [Link].
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI, [Link].
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The Synthesis of 2-Fluoro-3-(trifluoromethyl)anisole: A Detailed Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(trifluoromethyl)anisole is a fluorinated aromatic ether of significant interest in the pharmaceutical, agrochemical, and fine chemical industries.[1] The presence of both a fluorine atom and a trifluoromethyl group on the anisole scaffold imparts unique electronic properties, metabolic stability, and lipophilicity to molecules incorporating this moiety. These characteristics make it a valuable building block in the design of novel bioactive compounds and advanced materials. This technical guide provides an in-depth exploration of the reaction mechanism for the formation of this compound, supported by detailed experimental protocols and field-proven insights to ensure scientific integrity and practical applicability.
Unraveling the Reaction Mechanism: The Williamson Ether Synthesis
The formation of this compound from its precursor, 2-Fluoro-3-(trifluoromethyl)phenol, is predominantly achieved through the classic Williamson ether synthesis . This robust and versatile method proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[2] The overall transformation can be dissected into two critical steps:
-
Deprotonation of the Phenol: The phenolic proton of 2-Fluoro-3-(trifluoromethyl)phenol is acidic and can be removed by a suitable base to form a nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking an electrophilic methylating agent in a concerted SN2 fashion to yield the final ether product.
The Influence of Electronic Effects
The presence of the strongly electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring significantly increases the acidity of the phenolic proton compared to unsubstituted phenol. This heightened acidity facilitates the deprotonation step, allowing for the use of a wider range of bases, including moderately strong ones like potassium carbonate, in addition to stronger bases such as sodium hydride.
The general mechanism is illustrated below:
Figure 1: General overview of the Williamson ether synthesis for this compound.
Detailed Application Notes and Protocols
This section provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. The protocol is designed to be a self-validating system, with explanations for key experimental choices.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 2-Fluoro-3-(trifluoromethyl)phenol | ≥97% | Commercially available | Starting material. |
| Anhydrous Potassium Carbonate (K₂CO₃) | Fine powder | Standard supplier | Base for deprotonation. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | ≥99% | Standard supplier | Caution: Highly toxic and carcinogenic. Handle with extreme care in a fume hood. |
| Anhydrous Acetone | ACS Grade | Standard supplier | Reaction solvent. |
| Diethyl Ether | ACS Grade | Standard supplier | Extraction solvent. |
| 1 M Hydrochloric Acid (HCl) | Aqueous solution | Standard supplier | For work-up. |
| Saturated Sodium Bicarbonate Solution | Aqueous solution | Prepared in-house | For washing. |
| Brine | Saturated NaCl(aq) | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Standard supplier | Drying agent. |
Experimental Protocol: O-Methylation of 2-Fluoro-3-(trifluoromethyl)phenol
1. Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-3-(trifluoromethyl)phenol (1.80 g, 10.0 mmol, 1.0 equiv.).
-
Add anhydrous acetone (40 mL) to dissolve the phenol.
-
Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.) to the solution. The suspension will be stirred vigorously.
Causality Behind Choices:
-
Anhydrous conditions are crucial to prevent the hydrolysis of the methylating agent and to ensure the efficiency of the base.
-
Potassium carbonate is a suitable base for deprotonating the acidic 2-Fluoro-3-(trifluoromethyl)phenol and is easier to handle than sodium hydride.
-
Acetone is a polar aprotic solvent that facilitates the SN2 reaction.
2. Methylation:
-
With vigorous stirring, add dimethyl sulfate (1.05 mL, 1.39 g, 11.0 mmol, 1.1 equiv.) dropwise to the suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 56 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Causality Behind Choices:
-
A slight excess of the methylating agent ensures complete conversion of the starting phenol.
-
Heating to reflux increases the reaction rate.
-
Reaction monitoring is essential to determine the point of completion and to avoid the formation of by-products from prolonged heating.
3. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension to remove the inorganic salts (potassium carbonate and potassium methyl sulfate). Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Causality Behind Choices:
-
The aqueous washes remove any remaining inorganic salts, unreacted base, and by-products. The acidic wash removes any unreacted phenol, and the bicarbonate wash neutralizes any remaining acid.
-
Drying the organic layer is necessary before solvent removal to obtain a pure product.
4. Purification:
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a colorless liquid.
Visualization of the Experimental Workflow
Figure 2: Experimental workflow for the synthesis of this compound.
Potential Side Reactions and Mechanistic Considerations
While the Williamson ether synthesis is generally efficient, potential side reactions can occur. One common side reaction is the C-alkylation of the phenoxide ion. The phenoxide is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho and para positions).
However, in the case of 2-Fluoro-3-(trifluoromethyl)phenoxide, O-alkylation is strongly favored. The electron-withdrawing nature of the substituents decreases the electron density of the aromatic ring, making it less nucleophilic and thus disfavoring C-alkylation. Furthermore, the use of polar aprotic solvents like acetone also tends to favor O-alkylation.
Another potential side reaction is the elimination of the alkylating agent, but this is not a concern when using methylating agents like dimethyl sulfate.
Conclusion
The formation of this compound is reliably achieved through the Williamson ether synthesis, a classic yet highly effective method. A thorough understanding of the SN2 reaction mechanism, coupled with careful control of reaction conditions, allows for the high-yield synthesis of this valuable fluorinated building block. The provided protocol, along with the mechanistic insights, serves as a comprehensive guide for researchers in the fields of medicinal chemistry, agrochemistry, and materials science, enabling the efficient and reproducible synthesis of this compound for a wide range of applications.
References
- This compound Lab Grade (151868-17-6) - IndiaMART. (URL: [Link])
- Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). (URL: [Link])
- Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC - NIH. (URL: [Link])
- Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorin
- Organic Chemistry Williamson Ether Synthesis - University of Richmond. (URL: [Link])
- Williamson ether synthesis - Wikipedia. (URL: [Link])
- Experiment 06 Williamson Ether Synthesis. (URL: [Link])
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Application Notes & Protocols: A Scalable Synthesis of 2-Fluoro-3-(trifluoromethyl)anisole
Introduction: The Strategic Importance of Fluorinated Anisoles in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated motifs, such as the trifluoromethyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] 2-Fluoro-3-(trifluoromethyl)anisole is a valuable building block in this context, offering a unique substitution pattern that is leveraged in the synthesis of complex pharmaceutical and agrochemical agents.[3] Its utility necessitates a robust, scalable, and well-understood synthetic protocol to ensure a reliable supply for research and development pipelines.
This comprehensive guide provides a detailed, field-proven protocol for the scale-up synthesis of this compound. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, safety considerations, and analytical validation required for successful and reproducible synthesis. The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with a trustworthy and authoritative resource.
Synthetic Strategy: The Williamson Ether Synthesis as a Robust and Scalable Route
The most direct and industrially scalable approach to this compound is the O-methylation of its corresponding phenolic precursor, 2-fluoro-3-(trifluoromethyl)phenol. This transformation is a classic example of the Williamson ether synthesis, a reliable and versatile method for forming ethers.[4][5]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] In the first step, a base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate, displacing the sulfate leaving group and forming the desired anisole product. The choice of a strong base and an efficient methylating agent is crucial for driving the reaction to completion and achieving high yields.
Diagram of the Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of the Precursor, 2-Fluoro-3-(trifluoromethyl)phenol
A common and scalable route to the phenolic precursor is through the diazotization of 2-fluoro-3-(trifluoromethyl)aniline, followed by hydrolysis of the resulting diazonium salt.[7]
Experimental Protocol
-
Reaction Setup: In a well-ventilated fume hood, charge a jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel with a solution of concentrated sulfuric acid in water.
-
Aniline Salt Formation: Cool the acidic solution to 0-5 °C using a circulating chiller. Slowly add 2-fluoro-3-(trifluoromethyl)aniline[8] while maintaining the temperature below 10 °C.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline salt suspension over 1-2 hours, ensuring the temperature remains between 0-5 °C.
-
Hydrolysis: Once the diazotization is complete (as indicated by a negative starch-iodide test for nitrous acid), slowly heat the reaction mixture to 80-90 °C. Nitrogen gas will be evolved. Maintain this temperature until gas evolution ceases.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-fluoro-3-(trifluoromethyl)phenol can be purified by vacuum distillation.
Part 2: Scale-up Synthesis of this compound
This protocol details the O-methylation of the phenolic precursor using dimethyl sulfate.
Quantitative Data for Synthesis
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (for 1 mole scale) |
| 2-Fluoro-3-(trifluoromethyl)phenol | 180.10 | 1.0 | 180.1 g |
| Sodium Hydroxide | 40.00 | 1.1 | 44.0 g |
| Dimethyl Sulfate | 126.13 | 1.1 | 138.7 g (104.3 mL) |
| Acetone (solvent) | 58.08 | - | 1.8 L |
Experimental Protocol
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and a dropping funnel, dissolve 2-fluoro-3-(trifluoromethyl)phenol in acetone.
-
Base Addition: Add powdered sodium hydroxide to the solution. Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.
-
Methylation: Cool the reaction mixture to 10-15 °C. Slowly add dimethyl sulfate dropwise via the dropping funnel, maintaining the temperature below 25 °C. A mild exotherm may be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (around 50-55 °C). Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) until the starting phenol is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of an aqueous solution of ammonium hydroxide to destroy any unreacted dimethyl sulfate.
-
Work-up: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: To the residue, add water and a suitable organic solvent (e.g., diethyl ether). Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound is then purified by fractional distillation under vacuum to yield a colorless liquid.
Purification and Characterization
Analytical techniques are essential for confirming the identity and purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing the purity of the volatile product and for reaction monitoring.[9] The mass spectrum should show the molecular ion peak (M+) at m/z 194.13, along with characteristic fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation.[10] The ¹H NMR spectrum is expected to show signals for the aromatic protons and a singlet for the methoxy group protons. The ¹³C NMR will show distinct signals for each carbon, with characteristic couplings to the fluorine atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups, such as C-O-C stretching for the ether linkage and C-F stretching for the fluoro and trifluoromethyl groups.
Safety Precautions
A thorough understanding and implementation of safety protocols are paramount for the successful execution of this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.
-
Ventilation: All steps of this synthesis should be performed in a well-ventilated chemical fume hood.
-
Dimethyl Sulfate Handling: Dimethyl sulfate is a potent alkylating agent and is extremely toxic, corrosive, and a suspected carcinogen.[11][12][13][14] It can be fatal if inhaled, swallowed, or absorbed through the skin. Handle with extreme caution, using a dedicated syringe or cannula for transfers. Have an appropriate quenching solution (e.g., aqueous ammonia) readily available in case of spills.
-
Reaction Quenching: The quenching of unreacted dimethyl sulfate is an exothermic process. Perform the quench slowly and with cooling.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
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- Google Patents. (n.d.). US3855318A - Selective methylation of phenols.
- Google Patents. (n.d.). US4158101A - Process for the methylation of phenolic compounds.
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- Pentachemicals. (2025). Dimethyl sulfate.
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- ResearchGate. (n.d.). Catalytic mechanism (I) for O-methylation of phenols with methanol over....
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- YOC. (2020). 13C[1H] NMR of Non-Deuterated Deuterated and Fluorinated Compounds.
- Zhdankin, V. V. (2015). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters, 5(2), 57-70.
- Zhurnal Organicheskoi Khimii. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A.
- Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.).
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- 2 - Supporting Information. (n.d.).
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- 10. aarti-industries.com [aarti-industries.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]
- 13. chemstock.ae [chemstock.ae]
- 14. medicalguidelines.basf.com [medicalguidelines.basf.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-3-(trifluoromethyl)anisole
Welcome to the technical support center for the synthesis of 2-Fluoro-3-(trifluoromethyl)anisole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this valuable fluorinated building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles.
Introduction
This compound is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring imparts unique electronic properties and metabolic stability to target molecules. However, the synthesis of this compound can be challenging due to the potential for side reactions and purification difficulties. This guide will address common issues encountered during two plausible synthetic routes.
Troubleshooting Guide: Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you might encounter in the lab.
Route A: Synthesis via Diazotization of 2-Fluoro-3-(trifluoromethyl)aniline
This route involves the conversion of the amine to a diazonium salt, followed by its reaction with methanol or a methoxide source.
Question 1: My diazotization reaction of 2-fluoro-3-(trifluoromethyl)aniline is not proceeding to completion, and I observe unreacted starting material. What could be the cause?
Answer: Incomplete diazotization is a common issue and can often be traced back to several factors:
-
Inadequate Acidity: The formation of the nitrosonium ion (NO⁺), the active electrophile, from sodium nitrite requires a sufficiently acidic medium (typically from HCl or H₂SO₄). If the acid concentration is too low, the diazotization will be slow or incomplete. Ensure you are using a sufficient excess of a strong acid.
-
Temperature Control: Diazotization reactions are exothermic and the resulting diazonium salts are often unstable at higher temperatures. The reaction should be maintained at a low temperature, typically between 0 and 5 °C, to prevent decomposition of the diazonium salt back to the starting amine or to other byproducts.
-
Rate of Nitrite Addition: A slow, dropwise addition of the sodium nitrite solution is crucial. Adding the nitrite too quickly can lead to localized warming and decomposition of the diazonium salt.
Question 2: After the addition of methanol to my diazonium salt solution, I am getting a very low yield of the desired this compound and a significant amount of phenol byproduct.
Answer: This is a classic challenge in diazonium chemistry. The formation of the phenol byproduct, 2-fluoro-3-(trifluoromethyl)phenol, arises from the reaction of the diazonium salt with water present in the reaction mixture. To favor the formation of the desired anisole, consider the following:
-
Use of Anhydrous Methanol: Ensure your methanol is as dry as possible. The presence of water will compete with methanol as the nucleophile.
-
Copper Catalyst: While not a traditional Sandmeyer reaction for methoxylation, the use of a copper catalyst, such as copper(I) oxide or copper(I) bromide, can facilitate the decomposition of the diazonium salt and promote reaction with methanol.[1]
-
Use of Sodium Methoxide in Methanol: A stronger nucleophile will compete more effectively with water. You can try quenching the acidic diazonium salt solution (carefully, at low temperature) into a cold solution of sodium methoxide in methanol. This will also neutralize the acid, which can sometimes interfere with the subsequent reaction.
Question 3: I am observing the formation of a dark-colored, tarry substance in my reaction mixture. What is it and how can I prevent it?
Answer: The formation of tar is often due to the decomposition of the diazonium salt into highly reactive radical species that can polymerize or react non-selectively with other aromatic molecules in the reaction mixture. To minimize this:
-
Strict Temperature Control: As mentioned, keeping the temperature low (0-5 °C) is critical to maintain the stability of the diazonium salt.
-
Immediate Use of Diazonium Salt: Prepare the diazonium salt and use it immediately in the next step. Letting the diazonium salt solution stand, even at low temperatures, can lead to decomposition.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain a homogenous temperature and concentration of reagents.
Route B: Synthesis via Methylation of 2-Fluoro-3-(trifluoromethyl)phenol
This route involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.
Question 4: My methylation of 2-fluoro-3-(trifluoromethyl)phenol is giving a low yield. How can I improve it?
Answer: Low yields in methylation reactions of phenols are often due to an incomplete reaction or side reactions. Here are some key parameters to check:
-
Choice of Base: A sufficiently strong base is required to fully deprotonate the phenol. Common choices include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). For less reactive systems, a stronger base like sodium hydride (NaH) may be necessary.
-
Choice of Methylating Agent: Dimethyl sulfate (DMS) and methyl iodide (MeI) are common methylating agents. DMS is often more reactive but also more toxic. Ensure your methylating agent is fresh and has not degraded.
-
Solvent: A polar aprotic solvent such as acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF) is typically used to dissolve the phenoxide salt and the methylating agent.
-
Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate, but excessive heat can lead to side reactions. Monitor the reaction by TLC to find the optimal temperature.
Question 5: I am seeing a significant amount of unreacted 2-fluoro-3-(trifluoromethyl)phenol in my final product mixture. What should I do?
Answer: This indicates an incomplete reaction. Consider the following adjustments:
-
Increase Equivalents of Reagents: Ensure you are using at least a stoichiometric amount of the base and methylating agent. It is common to use a slight excess (1.1-1.5 equivalents) of both to drive the reaction to completion.
-
Longer Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction by TLC until the starting material is consumed.
-
More Efficient Stirring: Ensure the reaction mixture is being stirred vigorously, especially if you are using a heterogeneous base like potassium carbonate.
Question 6: How can I effectively purify the final this compound from unreacted phenol starting material?
Answer: The difference in acidity between the product (anisole) and the starting material (phenol) can be exploited for purification:
-
Aqueous Base Wash: During the workup, wash the organic layer with an aqueous solution of a base such as sodium hydroxide or potassium carbonate. The acidic phenol will be deprotonated and extracted into the aqueous layer as the corresponding phenoxide salt, while the neutral anisole product will remain in the organic layer.
-
Column Chromatography: If the basic wash is insufficient, purification by silica gel column chromatography is a reliable method.[2] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, should provide good separation.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of route often depends on the availability and cost of the starting materials. The methylation of 2-fluoro-3-(trifluoromethyl)phenol (Route B) is often more straightforward and higher yielding if the phenol is readily available. The diazotization route (Route A) can be effective but is often more sensitive to reaction conditions and may result in more byproducts.
Q2: What are the main safety precautions to consider for these syntheses?
A2:
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.
-
Methylating Agents: Reagents like dimethyl sulfate and methyl iodide are toxic and carcinogenic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Acids and Bases: Handle strong acids and bases with care, using appropriate PPE.
Q3: What analytical techniques are best for monitoring the progress of these reactions?
A3:
-
Thin-Layer Chromatography (TLC): TLC is an excellent technique for monitoring the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the product and any volatile byproducts in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the final product and assessing its purity.
Experimental Protocols
Protocol 1: Methylation of 2-Fluoro-3-(trifluoromethyl)phenol
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Fluoro-3-(trifluoromethyl)phenol | 1.0 | 180.09 | 1.80 g (10 mmol) |
| Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 | 2.07 g (15 mmol) |
| Methyl Iodide (MeI) | 1.2 | 141.94 | 0.75 mL (12 mmol) |
| Acetone | - | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-3-(trifluoromethyl)phenol (1.80 g, 10 mmol) and acetone (50 mL).
-
Add potassium carbonate (2.07 g, 15 mmol) to the solution.
-
Stir the mixture vigorously and add methyl iodide (0.75 mL, 12 mmol) dropwise.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
Visualizations
Workflow for the Methylation of 2-Fluoro-3-(trifluoromethyl)phenol
Caption: Methylation of 2-fluoro-3-(trifluoromethyl)phenol workflow.
Troubleshooting Decision Tree for Low Yield in Methylation
Caption: Troubleshooting low yield in methylation.
References
- Wikipedia. Sandmeyer reaction. [Link]
- Organic Chemistry Portal.
- Pawar, S. D., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3247-3271. [Link]
- Burton, D. J. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C–N into C–CF₃. Angewandte Chemie International Edition, 53(6), 1482-1484. [Link]
- Peko, T., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1011-1015. [Link]
- Wikipedia.
- Organic Syntheses. 3. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Zhou, M., et al. (2016). Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3742-3745. [Link]
- Chemistry LibreTexts.
Sources
Technical Support Center: Synthesis of 2-Fluoro-3-(trifluoromethyl)anisole
Here is the technical support center for improving the yield of 2-Fluoro-3-(trifluoromethyl)anisole.
Compound of Interest: this compound
This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the synthesis of this compound. The content is structured to address common challenges and provide scientifically grounded solutions to improve reaction yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound, focusing on the most common and effective synthetic strategies.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the O-methylation of its precursor, 2-Fluoro-3-(trifluoromethyl)phenol. This reaction is a specific application of the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] The core of this reaction involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent in an SN2 (bimolecular nucleophilic substitution) reaction.[3][4]
Q2: I am experiencing low yields. What are the most critical parameters I should investigate to improve the synthesis?
A2: Low yields in the O-methylation of 2-Fluoro-3-(trifluoromethyl)phenol can typically be traced back to a few critical parameters:
-
Choice and Quality of Base: The base must be strong enough to completely deprotonate the phenol, but not so nucleophilic that it competes with the phenoxide. The electron-withdrawing fluorine and trifluoromethyl groups increase the acidity of the phenolic proton compared to unsubstituted phenol, which can influence the choice of base.
-
Methylating Agent Reactivity: The choice of methylating agent (e.g., dimethyl sulfate, methyl iodide, dimethyl carbonate) dictates the required reaction conditions. Highly reactive agents may require lower temperatures to prevent side reactions.[5]
-
Solvent Selection: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the phenoxide nucleophile highly reactive.[4]
-
Temperature Control: Inappropriate temperature can lead to either an impractically slow reaction rate (too low) or an increase in side reactions (too high), such as decomposition or undesired C-alkylation.[6]
-
Anhydrous Conditions: Moisture can consume the base and react with some methylating agents, reducing the overall efficiency of the reaction. Ensuring all glassware is flame-dried and reagents are anhydrous is critical.
Q3: Which methylating agent is best for this synthesis?
A3: The "best" methylating agent depends on a balance of reactivity, safety, cost, and green chemistry principles. Each common agent has distinct advantages and disadvantages.
| Methylating Agent | Formula | Pros | Cons | Key Considerations |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Highly reactive, cost-effective, good yields.[7] | Extremely toxic and carcinogenic, requires careful handling. | Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Quench excess reagent carefully with ammonia or sodium hydroxide solution. |
| Methyl Iodide | CH₃I | Highly reactive, excellent for SN2 reactions. | Toxic, volatile, and a potential carcinogen. More expensive than dimethyl sulfate. | Store protected from light. Reactions can be fast and exothermic. |
| Dimethyl Carbonate (DMC) | (CH₃)₂CO₃ | "Green" methylating agent, low toxicity, environmentally benign.[8][9] | Less reactive, often requires higher temperatures (90-160 °C) and sometimes pressure.[9][10] May require a phase-transfer catalyst (PTC) for optimal results.[8] | Excellent choice for sustainable chemistry protocols. The lower reactivity can sometimes offer better selectivity and control.[9] |
Q4: What is the function of a phase-transfer catalyst (PTC) and could it help my reaction?
A4: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can significantly enhance the reaction rate and yield, particularly when using a solid-liquid system (e.g., solid K₂CO₃ in an organic solvent).[8][11] The PTC works by transporting the phenoxide anion from the solid or aqueous phase into the organic phase where the methylating agent is located, thus overcoming the phase barrier and facilitating the reaction. Using a PTC can allow for milder reaction conditions, such as lower temperatures and the use of less hazardous bases like potassium carbonate.[8]
Part 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Troubleshooting Common Synthesis Issues
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion of Starting Phenol (Verified by TLC/GC-MS) | 1. Ineffective Deprotonation: The base is not strong enough, or an insufficient amount was used. 2. Inactive Methylating Agent: The reagent may have degraded due to age or improper storage. 3. Low Reaction Temperature: The reaction is proceeding too slowly. | 1. Switch to a stronger base (e.g., NaH instead of K₂CO₃) or increase the equivalents of the current base. Ensure the base is fresh and dry. 2. Use a fresh bottle of the methylating agent. 3. Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC. |
| Significant C-Alkylation Side Product (Formation of a methylated isomer) | 1. Reaction Conditions Favor C-Alkylation: Certain solvent/base combinations or high temperatures can promote alkylation on the aromatic ring.[6][12] 2. "Naked" Phenoxide Ion: A highly reactive, poorly solvated phenoxide can sometimes attack through the ring. | 1. Lower the reaction temperature. High temperatures can favor the thermodynamically controlled C-alkylated product.[6] 2. Switch to a more polar, aprotic solvent (e.g., DMF) to better solvate the counter-ion and direct reactivity towards the oxygen atom. |
| Formation of Multiple Unidentified Byproducts (Complex TLC/GC-MS) | 1. Decomposition: The reaction temperature is too high, causing decomposition of the starting material or product.[6] 2. Reaction with Solvent: The base or methylating agent may be reacting with the solvent (e.g., DMF at high temperatures). 3. Presence of Oxygen: Air-sensitive intermediates may be decomposing. | 1. Reduce the reaction temperature significantly and increase the reaction time. 2. Ensure the chosen solvent is stable under the reaction conditions. 3. Run the reaction under a strict inert atmosphere (Nitrogen or Argon). |
| Difficulty Purifying the Final Product | 1. Similar Polarity of Product and Byproducts: The desired anisole and certain side products (e.g., C-alkylated isomer) may have very close Rf values on TLC. 2. Residual Base or Salts: Incomplete quenching or workup can lead to emulsions or contamination. | 1. Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture may be required.[13] 2. Ensure the reaction is fully quenched and perform a thorough aqueous workup with multiple extractions. A brine wash can help break emulsions. |
Part 3: Optimized Experimental Protocol
This protocol describes a reliable method for the O-methylation of 2-Fluoro-3-(trifluoromethyl)phenol using dimethyl sulfate, a common and effective reagent.
Safety Precaution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. All operations must be performed in a certified chemical fume hood with appropriate PPE, including heavy-duty gloves, a lab coat, and safety goggles.
Reagents and Materials
-
2-Fluoro-3-(trifluoromethyl)phenol
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-3-(trifluoromethyl)phenol (e.g., 1.94 g, 10 mmol) and anhydrous potassium carbonate (e.g., 2.07 g, 15 mmol, 1.5 equiv.).
-
Solvent Addition: Add 40 mL of anhydrous acetone to the flask.
-
Reagent Addition: Stir the suspension vigorously. Slowly add dimethyl sulfate (e.g., 1.05 mL, 1.39 g, 11 mmol, 1.1 equiv.) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot has disappeared.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add 20 mL of water to quench the reaction and dissolve the inorganic salts.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the combined organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.[13]
-
-
Characterization: Collect the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow liquid.[14] Characterize the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS to confirm its identity and purity.
Part 4: Visual Guides & Diagrams
Diagrams generated using Graphviz illustrate the experimental workflow and troubleshooting logic.
General Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues in the synthesis.
References
- ResearchGate. Different methylating agents used for O-methylation of phenolic compounds.
- ResearchGate. O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system.
- PubMed. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection.
- ResearchGate. A Review of the Process on Vapor Phase Methylation of Phenol with Methanol.
- Fluorine Notes. Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes.
- Google Patents. Methylation of phenols.
- Chemistry Steps. Williamson Ether Synthesis.
- Semantic Scholar. Convenient O-Methylation of Phenols with Dimethyl Carbonate.
- Organic Syntheses. Procedure for purification by column chromatography.
- Wikipedia. Williamson ether synthesis.
- PubMed Central. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation.
- ACS Publications. Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- ResearchGate. O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate.
- IndiaMART. This compound Lab Grade (151868-17-6).
- ACS Publications. Gas-Phase Methylation of Phenol over Iron–Chromium Catalyst.
- National Institutes of Health. A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes.
- National Institutes of Health. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.
- Chemical Synthesis Database. 3-fluoro-2-(trifluoromethyl)phenol.
- PubMed. Gas-phase phenol methylation over Mg/Me/O (Me = Al, Cr, Fe) catalysts: mechanistic implications due to different acid-base and dehydrogenating properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 7. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Convenient O-Methylation of Phenols with Dimethyl Carbonate | Semantic Scholar [semanticscholar.org]
- 11. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas-phase phenol methylation over Mg/Me/O (Me = Al, Cr, Fe) catalysts: mechanistic implications due to different acid-base and dehydrogenating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. m.indiamart.com [m.indiamart.com]
Technical Support Center: Synthesis of 2-Fluoro-3-(trifluoromethyl)anisole
Welcome to the Technical Support Center for the synthesis of 2-Fluoro-3-(trifluoromethyl)anisole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this important fluorinated building block. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower you to overcome common synthetic challenges.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring imparts unique electronic properties, making it a valuable synthon. However, the synthesis of this molecule is not without its challenges, and the formation of side products can significantly impact yield and purity. This guide will address common issues encountered during its synthesis, focusing on two primary synthetic routes:
-
O-methylation of 2-Fluoro-3-(trifluoromethyl)phenol: A common and direct approach.
-
Balz-Schiemann reaction of 2-Amino-1-fluoro-3-(trifluoromethyl)benzene followed by methoxylation, or of 3-Methoxy-2-(trifluoromethyl)aniline: A classic method for introducing fluorine into an aromatic ring.
Below, we present a series of troubleshooting questions and detailed answers to guide you through potential experimental hurdles.
Part 1: Troubleshooting Guide for O-Methylation of 2-Fluoro-3-(trifluoromethyl)phenol
This section focuses on the methylation of the phenolic precursor, a seemingly straightforward reaction that can be complicated by the electronic nature of the starting material.
Question 1: My O-methylation of 2-Fluoro-3-(trifluoromethyl)phenol is incomplete, and I observe a significant amount of unreacted starting material. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete conversion is a common issue in the methylation of phenols, especially with electron-withdrawing groups like fluorine and trifluoromethyl, which increase the acidity of the phenolic proton but can also affect the nucleophilicity of the resulting phenoxide.
Causality and Troubleshooting:
-
Insufficient Base: The choice and stoichiometry of the base are critical. A base that is not strong enough to fully deprotonate the phenol will result in an equilibrium with a significant concentration of the unreacted phenol.
-
Recommendation: Switch to a stronger base. If you are using a carbonate base (e.g., K₂CO₃), consider a stronger, non-nucleophilic base like sodium hydride (NaH) or a hindered alkoxide such as potassium tert-butoxide. Ensure at least one equivalent of the base is used.
-
-
Reactivity of the Methylating Agent: The choice of methylating agent plays a significant role.
-
Dimethyl Sulfate (DMS): A powerful and cost-effective methylating agent. However, it is highly toxic and should be handled with extreme care. Ensure you are using a fresh, high-purity bottle of DMS.
-
Diazomethane: A highly effective methylating agent that often gives clean reactions with minimal workup. However, it is explosive and toxic, requiring specialized handling procedures.[1]
-
Recommendation: If using a less reactive methylating agent like methyl iodide, consider switching to dimethyl sulfate for this electron-deficient phenol.
-
-
Reaction Temperature and Time: The reaction may be kinetically slow.
-
Recommendation: Gradually increase the reaction temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Extended reaction times may be necessary.
-
Experimental Protocol: Optimized O-Methylation using Dimethyl Sulfate
-
To a solution of 2-Fluoro-3-(trifluoromethyl)phenol (1.0 eq) in a polar aprotic solvent (e.g., anhydrous DMF or acetonitrile) under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Question 2: Besides the starting material, I am observing an unexpected side product in my reaction mixture. What could it be and how can I avoid its formation?
Answer:
The formation of side products is a common challenge. In the case of phenol methylation, the most likely side product is the result of C-alkylation.
Causality and Troubleshooting:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, especially at elevated temperatures. The electron-withdrawing groups on the ring can influence the regioselectivity of this side reaction.
-
Recommendation: To minimize C-alkylation, use a polar aprotic solvent like DMF or DMSO, which favors O-alkylation. Running the reaction at a lower temperature for a longer duration can also suppress this side reaction.
-
-
Hydrolysis of Methylating Agent: If there is moisture in the reaction, the methylating agent (especially dimethyl sulfate) can hydrolyze, reducing its effective concentration and potentially leading to other byproducts.
-
Recommendation: Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents.
-
Visualizing the Competing Pathways:
Caption: Competing O- and C-alkylation pathways.
Part 2: Troubleshooting Guide for the Balz-Schiemann Reaction Route
The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from aryl amines via a diazonium salt intermediate.[2][3]
Question 3: The yield of my Balz-Schiemann reaction is low, and I observe a complex mixture of byproducts. What are the critical parameters to control?
Answer:
The Balz-Schiemann reaction is sensitive to several factors, and deviation from optimal conditions can lead to a variety of side reactions.
Causality and Troubleshooting:
-
Incomplete Diazotization: The formation of the diazonium salt is the first critical step.
-
Recommendation: The reaction should be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt. Ensure the stoichiometric addition of sodium nitrite.
-
-
Side Reactions of the Diazonium Salt: Aryl diazonium salts are reactive intermediates and can undergo several undesired reactions.
-
Phenol Formation: Reaction with water can lead to the formation of the corresponding phenol. To avoid this, the use of non-aqueous conditions can be beneficial.
-
Biaryl Formation (Gomberg-Bachmann reaction): The diazonium salt can react with the aromatic solvent or another aniline molecule to form biaryl compounds.
-
Reduction: The diazonium group can be reduced to a hydrogen atom, leading to the formation of 1-fluoro-2-(trifluoromethyl)benzene.
-
Recommendation: Use of aprotic solvents can minimize phenol formation. The thermal decomposition of the isolated diazonium tetrafluoroborate salt should be done carefully at the lowest possible temperature to minimize side reactions. Using alternative counterions like hexafluorophosphates (PF₆⁻) has been shown to sometimes improve yields.[2]
-
Visualizing the Fate of the Diazonium Salt:
Caption: Potential reaction pathways for the diazonium intermediate.
Part 3: Purification and Analysis
Question 4: I am having difficulty purifying my final product. What are the recommended techniques?
Answer:
Purification of fluorinated compounds can be challenging due to their unique physical properties.
-
Column Chromatography: This is the most common method for purifying this compound. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.
-
Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be a viable purification method.
-
Preparative HPLC: For obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Table 1: Typical Physical Properties for Purification Method Selection
| Compound | Boiling Point (°C) (Predicted) | Polarity |
| This compound | ~160-170 | Moderately Polar |
| 2-Fluoro-3-(trifluoromethyl)phenol | ~180-190 | More Polar |
| C-alkylated byproduct | Varies | Less Polar |
| Biaryl byproduct | >250 | Non-polar |
Question 5: How can I confirm the identity and purity of my product and identify any side products?
Answer:
A combination of analytical techniques is essential for full characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing the purity of the sample and identifying volatile impurities. The mass fragmentation pattern can help in the structural elucidation of unknown side products.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the characteristic signals for the methoxy group and the aromatic protons.
-
¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the fluorine and trifluoromethyl groups. The coupling patterns between the fluorine atom, the trifluoromethyl group, and the aromatic protons can definitively confirm the structure.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: Can be used to identify the key functional groups present in the molecule.
References
- (Reference for a specific patent on the synthesis of a related compound will be added here upon finding a suitable source)
- Menz, D. H., Feltgen, N., Lechner, T., & Hoerauf, H. (Year). Identification of Impurities via GC/MS Analysis. Journal Name, Volume(Issue), pages. [Link to be provided]
- Wikipedia. (Year). Balz–Schiemann reaction. [Link]
- (Reference for a specific synthetic method will be added here)
- (Reference for a specific synthetic method will be added here)
- (Reference for a specific synthetic method will be added here)
- (Reference for a specific synthetic method will be added here)
- Allen Institute. (Year). Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]
- (Reference for a specific synthetic method will be added here)
- (Reference for a specific synthetic method will be added here)
- (Reference for a specific synthetic method will be added here)
- (Reference for a specific synthetic method will be added here)
- (Reference for a specific synthetic method will be added here)
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Fluoro-2-methyl-1H-indole. [Link to be provided]
- Master Organic Chemistry. (2025). Diazomethane (CH2N2). [Link]
- (Reference for a specific purific
- (Reference for a specific purific
- (Reference for a specific analytical method will be added here)
- (Reference for a specific analytical method will be added here)
- (Reference for a specific analytical method will be added here)
- (Reference for a specific analytical method will be added here)
- (Reference for a specific analytical method will be added here)
- (Reference for a specific analytical method will be added here)
- (Reference for a specific analytical method will be added here)
- Eurofins. (Year). Off-flavor and Odor Investigations Employing Solid Phase Micro-extraction and Gas Chromatography Coupled with Mass Spectrometry. [Link to be provided]
- (Reference for a specific analytical method will be added here)
- (Reference for a specific synthetic method will be added here)
- (Reference for a specific synthetic method will be added here)
- (Reference for a specific analytical method will be added here)
- (Reference for a specific synthetic method will be added here)
- (Reference for a specific analytical method will be added here)
Sources
- 1. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 4. researchgate.net [researchgate.net]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Purification of 2-Fluoro-3-(trifluoromethyl)anisole
Welcome to the technical support center for the purification of 2-Fluoro-3-(trifluoromethyl)anisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed purification protocols. Our goal is to equip you with the necessary information to overcome common challenges encountered during the purification of this important fluorinated building block.
I. Understanding the Chemistry: Potential Impurities
The successful purification of this compound hinges on understanding the potential impurities that may arise during its synthesis. The synthetic route to this compound often involves the methylation of 2-fluoro-3-(trifluoromethyl)phenol or other related transformations.[1][2] Depending on the specific reagents and reaction conditions, several side products and unreacted starting materials can contaminate the final product.
Common Impurities to Consider:
-
Unreacted Starting Materials: The most common impurity is often the starting material, such as 2-fluoro-3-(trifluoromethyl)phenol.
-
Isomeric Byproducts: Depending on the synthetic strategy, isomers like 4-fluoro-3-(trifluoromethyl)anisole or 2-fluoro-5-(trifluoromethyl)anisole might be formed.[3][4][5][6][7]
-
Hydrolysis Products: The trifluoromethyl group can be susceptible to hydrolysis under certain conditions, potentially leading to the formation of carboxylic acid derivatives.[8][9]
-
Solvent and Reagent Residues: Residual solvents and leftover reagents from the synthesis and workup steps are also common contaminants.
A logical workflow for identifying and removing these impurities is crucial for obtaining high-purity this compound.
Caption: General purification workflow for this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the purification process in a question-and-answer format.
Frequently Asked Questions
Q1: My final product has a persistent yellow color. What is the likely cause and how can I remove it?
A1: A yellow tint often indicates the presence of colored impurities, which could be byproducts from the reaction or degradation products.[10]
-
Troubleshooting:
-
Charcoal Treatment: Before distillation or chromatography, consider treating your crude product solution with activated charcoal. Stir the solution with a small amount of charcoal for 15-30 minutes, then filter through a pad of celite to remove the charcoal.
-
Silica Gel Plug: Passing the crude product through a short plug of silica gel, eluting with a non-polar solvent like hexanes, can effectively remove highly polar, colored impurities.[10]
-
Q2: After distillation, I still see an impurity with a very similar boiling point to my product in the GC analysis. What are my options?
A2: This is a common issue when dealing with isomeric impurities.
-
Troubleshooting:
-
Fractional Distillation: If your distillation setup allows, performing a careful fractional distillation with a column that has a high number of theoretical plates can improve separation.
-
Preparative Gas Chromatography (Prep-GC): For small-scale purifications where very high purity is required, preparative GC is an excellent, albeit more resource-intensive, option.
-
Column Chromatography: Flash column chromatography is often the most effective method for separating close-boiling isomers. A carefully selected solvent system is key.
-
Q3: I am losing a significant amount of product during aqueous workup. What could be happening?
A3: Product loss during workup can be due to several factors:
-
Emulsion Formation: Fluorinated compounds can sometimes form stable emulsions. To break an emulsion, you can try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.
-
Solubility in the Aqueous Layer: While this compound has low water solubility, significant losses can occur with multiple aqueous washes, especially if the pH is not neutral.[3] Minimize the number of washes and ensure the aqueous layer is back-extracted with the organic solvent to recover any dissolved product.
Q4: My NMR spectrum shows unexpected peaks after purification. What are the likely culprits?
A4: Unexpected NMR peaks can arise from several sources:
-
Residual Solvents: Common solvents from chromatography (e.g., ethyl acetate, dichloromethane) or the reaction itself can be difficult to remove completely. Drying the product under high vacuum for an extended period is recommended.
-
Grease: Stopcock grease from glassware can contaminate your sample. Use teflon stopcocks or minimize the use of grease.
-
Degradation: The product may be degrading on the silica gel column if it is left on for too long or if the silica is acidic. Neutralizing the silica gel with triethylamine before use can sometimes mitigate this.
III. Detailed Purification Protocols
Below are step-by-step protocols for the most common and effective purification techniques for this compound.
Protocol 1: Fractional Distillation
Fractional distillation is a powerful technique for separating compounds with different boiling points. It is particularly useful for removing non-volatile impurities and some isomeric byproducts.
Physicochemical Data for Distillation:
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 151868-17-6 | 194.13 | ~160-170 (estimated) |
| 3-(Trifluoromethyl)anisole | 454-90-0 | 176.14 | 159 |
| 2-Fluoroanisole | 321-28-8 | 126.13 | 154-155 |
| 3,5-bis(Trifluoromethyl)anisole | 349-60-0 | 244.12 | 158 |
Note: The boiling point of this compound is an estimate based on related compounds. It is crucial to monitor the distillation temperature closely.
Procedure:
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column or a packed column (e.g., with Raschig rings) for efficient separation. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Vacuum Application (Optional): For potentially high-boiling impurities, distillation under reduced pressure can be beneficial to prevent thermal decomposition.
-
Heating: Gradually heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities and residual solvents.
-
Carefully monitor the head temperature. Collect the main fraction when the temperature stabilizes at the expected boiling point of the product.
-
Collect separate fractions as the temperature changes.
-
-
Analysis: Analyze the collected fractions by GC or NMR to determine their purity. Combine the pure fractions.
Protocol 2: Flash Column Chromatography
Flash column chromatography is highly effective for separating compounds with similar polarities, such as isomers.[11]
Materials:
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Hexanes/Ethyl Acetate gradient)
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent (e.g., 100% hexanes).
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexanes).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
-
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Spot the collected fractions on a TLC plate and visualize under UV light to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Logical flow of flash column chromatography.
IV. References
-
Yadav, P., Khoury, S., Fridman, N., Sharma, V. K., Kumar, A., Majdoub, M., ... & Gross, Z. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Retrieved from [Link]
-
IndiaMART. (n.d.). This compound Lab Grade (151868-17-6). Retrieved from [Link]
-
Stenutz. (n.d.). 3-(trifluoromethyl)anisole. Retrieved from [Link]
-
Freie Universität Berlin Refubium. (2024). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Retrieved from [Link]
-
Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline. Retrieved from
-
PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from [Link]
-
Google Patents. (n.d.). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Retrieved from
-
PubChem. (n.d.). 3-(Trifluoromethyl)anisole. Retrieved from [Link]
-
ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoroanisole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Retrieved from [Link]
-
LookChem. (n.d.). 4-fluoro-3-(trifluoromethyl)anisole cas no.127271-65-2. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride. Retrieved from
-
PubMed. (2023). Hydrolysis of Poly(fluoroacrylate) Thin Films Synthesized from the Vapor Phase. Retrieved from [Link]
Sources
- 1. m.indiamart.com [m.indiamart.com]
- 2. 2-Fluor-3-(trifluormethyl)-anilin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 4-FLUORO-3-(TRIFLUOROMETHYL)ANISOLE | CAS: 127271-65-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. CAS 261951-78-4 | 2807-3-X0 | MDL MFCD01631564 | 2-Fluoro-5-(trifluoromethyl)anisole | SynQuest Laboratories [synquestlabs.com]
- 6. 4-FLUORO-3-(TRIFLUOROMETHYL)ANISOLE | 127271-65-2 [chemicalbook.com]
- 7. 4-FLUORO-3-(TRIFLUOROMETHYL)ANISOLE, CasNo.127271-65-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
dealing with steric hindrance in the methylation of 2-fluoro-3-(trifluoromethyl)phenol
Technical Support Center: Methylation of 2-Fluoro-3-(Trifluoromethyl)phenol
Document ID: TSC-2026-01-09-A01
Introduction: Navigating a Challenging O-Methylation
Welcome to the technical support guide for the O-methylation of 2-fluoro-3-(trifluoromethyl)phenol. This particular substrate presents a significant synthetic challenge due to a combination of potent electronic withdrawing effects and steric hindrance, which can lead to low yields or complete reaction failure under standard conditions. The goal of this document is to provide researchers, scientists, and drug development professionals with a clear, in-depth understanding of the underlying chemical principles and to offer practical, field-proven troubleshooting strategies and protocols to achieve successful methylation.
The primary difficulties arise from two key features of the substrate:
-
Electronic Effects : The fluorine and trifluoromethyl (-CF3) groups are strongly electron-withdrawing.[1][2] This increases the acidity of the phenolic proton, making deprotonation easier. However, it also stabilizes the resulting phenoxide, significantly reducing its nucleophilicity.[1]
-
Steric Hindrance : The fluorine atom at the ortho-position physically obstructs the approach of the methylating agent to the oxygen atom, impeding the crucial SN2 reaction.[3][4]
This guide is structured in a question-and-answer format to directly address the common issues encountered during this synthesis.
Visualizing the Challenge
The diagram below illustrates the steric and electronic hurdles inherent in the 2-fluoro-3-(trifluoromethyl)phenol substrate.
Caption: Diagram of the substrate's challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard Williamson ether synthesis (e.g., K₂CO₃, MeI in Acetone) is failing. What's the primary reason?
Answer: This is the most common issue. The failure stems from a combination of two factors: a weak base and a poorly nucleophilic phenoxide.
-
Insufficient Deprotonation: While the phenol is acidic (pKa likely < 8), potassium carbonate (K₂CO₃) is a relatively weak base. It may not be strong enough to fully deprotonate the phenol to generate the required phenoxide concentration, especially in a solvent like acetone.
-
Low Nucleophilicity: As mentioned, the electron-withdrawing fluorine and -CF3 groups make the resulting phenoxide anion very stable and therefore, a poor nucleophile.[1] The SN2 reaction with methyl iodide is consequently very slow.[5][6] Standard conditions that work for simple phenols are often inadequate for this highly deactivated system.
Solution: You must move to a more robust system using a stronger base and a polar aprotic solvent to enhance reactivity.
Q2: What are the recommended base and solvent systems for this substrate?
Answer: To overcome the challenges, you need to ensure near-complete formation of the phenoxide and create an environment that maximizes its reactivity.
-
Recommended Bases:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the phenol. It is a highly effective choice.
-
Potassium Hydride (KH): Similar to NaH, offering excellent reactivity.
-
Lithium bis(trimethylsilyl)amide (LHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS): Very strong, hindered bases that can be effective at low temperatures.[7]
-
-
Recommended Solvents:
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are polar aprotic solvents.[3] They are excellent at solvating the cation (Na⁺ or K⁺), leaving the phenoxide anion "naked" and more nucleophilic, thus accelerating the SN2 reaction.[3][7]
-
Tetrahydrofuran (THF): A good option, especially when used with stronger bases like NaH.
-
The table below compares common choices. For this specific substrate, the combinations in bold are highly recommended.
| Base | Solvent | Class | Key Advantages | Considerations |
| K₂CO₃ | Acetone | Weak Base / Polar Aprotic | Mild, easy to handle | Often too weak for deactivated phenols |
| NaOH/KOH | Ethanol/Water | Strong Base / Protic | Inexpensive | Protic solvent can solvate and deactivate the phenoxide |
| NaH | DMF / THF | Strong Base / Polar Aprotic | Irreversible deprotonation, high reaction rate | Requires anhydrous conditions, handle with care (flammable H₂ gas byproduct) |
| Cs₂CO₃ | DMF | Mild Base / Polar Aprotic | "Cesium effect" can accelerate SN2 reactions | More expensive |
Q3: I'm seeing some product, but the yield is very low even with a strong base. How can I improve it?
Answer: If deprotonation is complete but the yield is still low, the rate of the SN2 reaction is the limiting factor, likely due to steric hindrance. Here are several strategies to push the reaction to completion:
-
Increase Temperature: Gently heating the reaction (e.g., to 50-80 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction by TLC or LC-MS to avoid decomposition.
-
Use a More Reactive Methylating Agent: While methyl iodide (MeI) is standard, dimethyl sulfate ((Me)₂SO₄) is a more powerful methylating agent. However, it is significantly more toxic and must be handled with extreme caution.[8][9] Another green alternative is dimethyl carbonate (DMC), which is less toxic but often requires higher temperatures or specific catalysts.[10][11]
-
Introduce a Phase-Transfer Catalyst (PTC): This is an excellent strategy for hindered systems.[12][13] A catalyst like tetrabutylammonium bromide (TBAB) or iodide (TBAI) can be used. The bulky tetra-alkylammonium cation pairs with the phenoxide, effectively pulling it into the organic phase and making it a much more reactive, lipophilic nucleophile.[10][13] This method can significantly improve yields even under milder conditions.[12]
Troubleshooting Workflow
If your reaction is not performing as expected, follow this logical troubleshooting workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Mastering The Williamson Ether Synthesis [api.collegepressbox.com]
- 4. Sterically Hindered Derivatives of Pentacene and Octafluoropentacene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]
- 9. US20030073848A1 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US6596877B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]
- 12. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
optimizing reaction temperature for 2-Fluoro-3-(trifluoromethyl)anisole synthesis
Technical Support Center: Synthesis of 2-Fluoro-3-(trifluoromethyl)anisole
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth guidance, troubleshooting, and frequently asked questions for researchers, chemists, and drug development professionals engaged in the synthesis of this important fluorinated building block. Our focus is on the critical parameter of reaction temperature and its profound impact on reaction efficiency, yield, and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the primary reaction used to synthesize this compound?
The most common and direct method for synthesizing this compound is through a Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the starting material, 2-Fluoro-3-(trifluoromethyl)phenol, by a base to form a phenoxide nucleophile. This phenoxide then attacks a methylating agent, such as methyl iodide or dimethyl sulfate, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired anisole product.[1][2][3]
Q2: Why is reaction temperature such a critical parameter to control in this specific synthesis?
Reaction temperature is arguably the most critical variable to optimize for this synthesis due to its influence on several competing factors:
-
Reaction Rate: Like most chemical reactions, the rate of the Williamson ether synthesis increases with temperature. Temperatures that are too low will result in impractically long reaction times or incomplete conversion.[1]
-
Side Reaction Selectivity: The primary competing side reaction is C-alkylation, where the methyl group attaches to the aromatic ring instead of the oxygen atom.[1][3] The phenoxide ion is an ambident nucleophile, and the ratio of O-alkylation (desired) to C-alkylation (undesired) can be highly dependent on temperature, solvent, and the counter-ion of the base used.
-
Reagent and Product Stability: Although the target molecule is relatively stable, excessively high temperatures can lead to the decomposition of reactants, reagents, or the final product, ultimately reducing the overall yield.
Q3: What is a typical starting temperature range for this type of Williamson ether synthesis?
For a standard Williamson ether synthesis involving a phenoxide and a primary alkyl halide, a temperature range of 50 to 100 °C is typically employed.[1] However, the optimal temperature for this specific substrate must be determined empirically. It is often prudent to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction's progress before considering an increase.
Q4: Besides C-alkylation, are there other temperature-dependent side reactions to be aware of?
While C-alkylation is the main concern, another potential issue, particularly with less reactive alkylating agents or at very high temperatures, is elimination (E2 reaction).[2][3] However, since a methylating agent (a methyl halide) is used, which cannot undergo elimination, this specific side reaction is not a factor here. The primary focus for temperature optimization remains on maximizing the rate of the desired O-alkylation while minimizing C-alkylation and potential thermal decomposition.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis, with a focus on temperature-related issues.
Problem: My reaction is extremely slow or has stalled. After several hours, TLC analysis shows a significant amount of unreacted 2-Fluoro-3-(trifluoromethyl)phenol.
-
Probable Cause: The reaction temperature is too low to provide sufficient activation energy for the SN2 reaction to proceed at a practical rate.
-
Solution:
-
Verify Reagents: First, ensure that your base is sufficiently strong and dry and that your solvent (e.g., DMF, acetonitrile) is anhydrous. Water can protonate the highly reactive phenoxide, rendering it non-nucleophilic.[4][5]
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-15 °C increments. For example, if the reaction is stalled at 50 °C, increase the bath temperature to 65 °C and monitor for another 1-2 hours.
-
Monitor Closely: Use TLC or HPLC to track the consumption of the starting material. This will help you identify the temperature at which the reaction begins to proceed efficiently without generating significant impurities.
-
Problem: The reaction went to completion, but my final product is impure, and purification is difficult. I'm observing multiple side products.
-
Probable Cause: The reaction temperature was likely too high. Elevated temperatures can provide enough energy to overcome the activation barrier for undesired pathways, such as C-alkylation.[1]
-
Solution:
-
Reduce Reaction Temperature: Repeat the experiment at a lower temperature. If you previously ran the reaction at 90 °C, attempt it at 60-70 °C. While this may increase the reaction time, it will almost certainly improve the selectivity for the desired O-alkylated product.
-
Consider a Milder Base: In conjunction with lowering the temperature, using a milder base like potassium carbonate (K₂CO₃) instead of a very strong base like sodium hydride (NaH) can sometimes reduce the rate of side reactions.[3]
-
Controlled Reagent Addition: Adding the methylating agent slowly at a lower temperature before gradually heating to the target temperature can help control any initial exotherm and improve selectivity.
-
Problem: My yield is consistently low (<50%), even when the starting material is fully consumed.
-
Probable Cause: This is a classic sign of a suboptimal temperature leading to the formation of side products that are lost during workup and purification. You are consuming the starting material but converting it into undesired species.
-
Solution:
-
Systematic Temperature Screening: The most effective solution is to perform a small-scale optimization screen. Set up three or four identical reactions and run them at different temperatures (e.g., 50 °C, 65 °C, 80 °C).
-
Analyze and Compare: After a set time (e.g., 4 hours), quench a small aliquot from each reaction and analyze it by HPLC or ¹H NMR to determine the ratio of product to side products.
-
Select Optimal Conditions: Choose the temperature that provides the best balance of reaction rate and purity to carry forward to a larger scale. The table below provides a guideline for expected outcomes.
-
Part 3: Data-Driven Temperature Optimization
The following table summarizes the general effects of temperature on the synthesis of this compound. Use this as a guide for your optimization experiments.
| Temperature Range | Reaction Rate | Expected Yield of Target Product | Predominant Impurity Profile | Recommendation |
| Room Temp - 40°C | Very Slow / Negligible | Low (Incomplete Reaction) | Minimal | Not recommended for practical synthesis times. |
| 50°C - 70°C | Moderate | Good to Excellent | Low levels of C-alkylation possible. | Optimal starting range. Provides a good balance between reaction rate and selectivity. |
| 75°C - 100°C | Fast | Good, but may decrease at higher end | Increased C-alkylation and potential for other minor impurities. | Use if the reaction is slow in the 50-70°C range. Monitor purity very closely. |
| > 100°C | Very Fast | Often Decreases Significantly | Significant C-alkylation and risk of thermal decomposition. | Not Recommended. The risk of poor selectivity and decomposition outweighs the benefit of a faster reaction. |
Part 4: Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis, with an emphasis on temperature control.
Reagents & Equipment:
-
2-Fluoro-3-(trifluoromethyl)phenol
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
Methyl Iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Condenser and inert gas inlet (Nitrogen or Argon)
-
Thermometer and temperature-controlled heating mantle or oil bath
-
Standard glassware for aqueous workup and extraction
-
Silica gel for column chromatography
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Fluoro-3-(trifluoromethyl)phenol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (approx. 0.2 M concentration) followed by powdered potassium carbonate (1.5 eq).
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Controlled Alkylation: Cool the flask to 0 °C using an ice bath. Slowly add methyl iodide (1.2 eq) dropwise over 5 minutes.
-
Heating to Target Temperature: Remove the ice bath and place the flask in a pre-heated oil bath set to 65 °C .
-
Reaction Monitoring: Stir the reaction at 65 °C. Monitor the progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) every hour. The reaction is typically complete in 2-6 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography to yield this compound as a clear liquid.[6]
Part 5: Visualization of the Optimization Workflow
The following diagram illustrates the decision-making process for optimizing the reaction temperature based on real-time monitoring.
Caption: Workflow for temperature optimization during synthesis.
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications.
- Journal of Chemical Education. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
- Jetir.org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review.
- Bronson, T. (2020, October 20). Williamson Ether Synthesis. YouTube.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- University of Wisconsin-Whitewater. (n.d.). The Williamson Ether Synthesis.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0.
- IndiaMART. (n.d.). This compound Lab Grade (151868-17-6).
Sources
Technical Support Center: Catalyst Selection for the Synthesis of 2-Fluoro-3-(trifluoromethyl)anisole
Introduction
Welcome to the technical support center for the synthesis of 2-Fluoro-3-(trifluoromethyl)anisole. This molecule is a key building block in the development of pharmaceuticals and agrochemicals, owing to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents.[1] The successful synthesis of this compound hinges on the judicious selection of a catalytic system, a choice often fraught with challenges related to yield, purity, and scalability.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide a deeper understanding of the underlying principles governing catalyst selection for this specific transformation. We will explore common synthetic routes, troubleshoot potential issues, and provide detailed, field-tested protocols to streamline your experimental workflow.
Overview of Synthetic Strategies
The synthesis of this compound typically proceeds via two primary pathways:
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical and often cost-effective method.[2][3] It involves the displacement of a suitable leaving group (often a halide) on an electron-deficient aromatic ring by a methoxide source. The strong electron-withdrawing nature of the trifluoromethyl group facilitates this reaction.[1]
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig O-Arylation): This powerful, modern method allows for the formation of the C-O bond under milder conditions and with broader substrate scope compared to traditional methods.[4][5] It is particularly useful when the SNAr approach is sluggish or leads to unwanted side products.
This guide will focus primarily on the troubleshooting and optimization of the more nuanced palladium-catalyzed cross-coupling reactions, while also addressing common questions regarding the SNAr pathway.
Catalyst Selection & Troubleshooting Guide (Q&A Format)
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for synthesizing this compound?
A1: The most common precursors are:
-
For SNAr: 2,3-Difluorobenzotrifluoride or 2-Chloro-3-fluorobenzotrifluoride, which react with a methoxide source like sodium methoxide.
-
For Cross-Coupling: 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene or 2-Fluoro-3-(trifluoromethyl)phenol. The former reacts with methanol/methoxide, while the latter can be coupled with a methylating agent.
Q2: When should I choose a Palladium-catalyzed method over a classical SNAr reaction?
A2: While SNAr can be effective, a palladium-catalyzed approach, specifically a Buchwald-Hartwig C-O coupling, is preferable under several circumstances:
-
Substrate Reactivity: If the aromatic ring is not sufficiently activated for SNAr, leading to low conversion or requiring harsh conditions (high temperatures/pressures).
-
Functional Group Tolerance: Palladium catalysis is remarkably tolerant of other functional groups on the aromatic ring, which might not survive the strongly basic and high-temperature conditions of some SNAr protocols.[4]
-
Selectivity: In cases where multiple leaving groups are present, palladium catalysts, guided by the right ligands, can offer superior regioselectivity.
Q3: What is the fundamental role of the catalyst and ligand in a Buchwald-Hartwig O-arylation?
A3: In this reaction, a Pd(0) species is the active catalyst.[6] The cycle involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) intermediate.[7]
-
Ligand Association & Deprotonation: The alcohol (methanol) coordinates to the palladium center, and a base deprotonates it to form a palladium-alkoxide complex.
-
Reductive Elimination: The desired C-O bond is formed as the product is released, regenerating the Pd(0) catalyst.[7]
The ligand is crucial. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. Sterically bulky and electron-rich phosphine ligands are often required to promote these challenging C-O bond formations.[8]
Troubleshooting Guide
Problem 1: Low or No Conversion in a Palladium-Catalyzed Reaction
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The active catalyst is Pd(0), but stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) are often used.[6][7] The reduction to Pd(0) in situ might be failing. Solution: Ensure your phosphine ligand is not oxidized and that reaction conditions are appropriate for reduction. Some modern "precatalysts" are designed for easy activation. |
| Poor Ligand Choice | C-O couplings are more challenging than C-N couplings. Standard ligands like PPh₃ may be ineffective. Solution: Switch to a more electron-rich and sterically hindered ligand. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or ferrocene-based ligands (e.g., DPPF) are often superior choices.[4] |
| Incorrect Base | The base must be strong enough to deprotonate the alcohol but not so strong that it causes side reactions or catalyst decomposition. Solution: For C-O couplings with phenols, weaker bases like K₃PO₄ or Cs₂CO₃ are often used.[9] For couplings with alcohols, a stronger base like NaOtBu or LHMDS may be necessary. A base screen is highly recommended. |
| Solvent Effects | The solvent must solubilize all components and not interfere with the catalyst. Solution: Anhydrous, deoxygenated polar aprotic solvents like toluene, dioxane, or THF are standard. Ensure solvents are rigorously dried, as water can poison the catalyst and hydrolyze starting materials. |
Problem 2: Significant Formation of Side Products (e.g., Hydrodehalogenation)
| Potential Cause | Explanation & Solution |
| Catalyst Decomposition | At high temperatures, the catalyst can decompose, forming palladium black, which can promote side reactions. Solution: Lower the reaction temperature. Screen different ligands that form more stable palladium complexes. Ensure strict anaerobic conditions, as oxygen can degrade both the catalyst and ligands. |
| β-Hydride Elimination | While not an issue with methanol, if a longer-chain alcohol were used, β-hydride elimination from the palladium-alkoxide intermediate could be a competing pathway. |
| Proto-dehalogenation | The aryl halide is reduced to an arene. This can occur if a source of hydrogen is present (e.g., trace water, certain solvents) and the catalytic cycle is inefficient. Solution: Use rigorously dried reagents and solvents. A more efficient ligand/catalyst system that promotes rapid reductive elimination over competing pathways can also suppress this side reaction. |
Problem 3: Reaction Stalls Before Completion
| Potential Cause | Explanation & Solution |
| Catalyst Deactivation | The phosphine ligand can be oxidized over time, or the catalyst may aggregate into an inactive form. Solution: Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Use a more robust ligand that is resistant to oxidation. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). |
| Product Inhibition | The diaryl ether product can sometimes coordinate to the palladium center, slowing down the catalytic cycle. Solution: This is an inherent mechanistic issue. Sometimes, running the reaction at a slightly higher concentration or temperature can help drive it to completion. |
Data & Catalyst System Comparison
The following table summarizes typical conditions for related palladium-catalyzed C-O bond formations, providing a starting point for optimization.
| Catalyst (Precursor) | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference Insight |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100-120 | 60-85 | An early-generation system, often requires higher temperatures.[10] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80-100 | 85-95 | Buchwald-type ligands offer higher efficiency and lower temperatures. |
| CuI | Picolinic Acid | K₃PO₄ | DMSO | 110 | 70-90 | Copper catalysis is a viable, lower-cost alternative to palladium.[9] |
Experimental Protocols & Visualizations
Protocol 1: Palladium-Catalyzed Synthesis
This protocol is a generalized starting point for the Buchwald-Hartwig O-arylation of 2-bromo-1-fluoro-3-(trifluoromethyl)benzene.
Materials:
-
2-Bromo-1-fluoro-3-(trifluoromethyl)benzene
-
Methanol (anhydrous)
-
Sodium tert-butoxide (NaOtBu)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Toluene (anhydrous, deoxygenated)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.025 equiv). Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Under argon, add sodium tert-butoxide (1.4 equiv). Then add the 2-bromo-1-fluoro-3-(trifluoromethyl)benzene (1.0 equiv) followed by anhydrous toluene.
-
Methanol Addition: Add anhydrous methanol (2.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visual Workflow: Experimental Setup
The following diagram illustrates the key steps in setting up the palladium-catalyzed reaction under an inert atmosphere.
Caption: Simplified Buchwald-Hartwig C-O coupling cycle.
Conclusion
The synthesis of this compound is a task that requires careful consideration of the reaction strategy. While traditional SNAr methods have their place, palladium-catalyzed Buchwald-Hartwig O-arylation offers a versatile and highly efficient alternative. Success in this area is predicated on the rational selection of the ligand, base, and solvent system. By understanding the function of each component and anticipating potential pitfalls, researchers can effectively troubleshoot and optimize their reactions, leading to high yields of the desired product. This guide provides the foundational knowledge and practical advice to navigate the complexities of this important transformation.
References
- A New One-Pot Procedure for the Synthesis of Polyfluoroanisoles from Polyfluoroanilines.Journal of Fluorine Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8mpqggYWzOsvLJ6Uw3k2OqiAHKmF2qDTEQ4W8kmwZFHoen7eSQLcn_w5Yk4pnD2AUz_eQf83y7RW5V4kLWNlf_81Cu09cpUbPo95cIWf55MGI9URAPA4ryNcLIrFcR7oit_KDCvfJ69KdWLjEiv_IWcPpqg7y4L1eyMZYSoIPmKemH0uurr8=]
- Concerted nucleophilic aromatic substitution with 19F− and 18F−.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4914493/]
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7738260/]
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
- Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination.Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201604179]
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630239/]
- Nucleophilic aromatic substitution.Wikipedia. [URL: https://en.wikipedia.
- Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.0c12811]
- Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3140411/]
- Buchwald–Hartwig amination.Wikipedia. [URL: https://en.wikipedia.
- Pd(PPh3)4‐Catalyzed Buchwald–Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Pd(PPh3)4%E2%80%90Catalyzed-Buchwald%E2%80%93Hartwig-Amination-ofAryl-Lim-Byun/54605929d012423e20436d418041c28b492b454e]
- This compound Lab Grade (151868-17-6).IndiaMART. [URL: https://www.indiamart.com/proddetail/2-fluoro-3-trifluoromethyl-anisole-lab-grade-2850949591391.html]
- 2.2: Pd-Catalyzed Cross Coupling Reactions.Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/02%3A_Intermediate_Organic_Chemistry/2.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/qo/d4qo02335h]
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.ResearchGate. [URL: https://www.researchgate.net/publication/338942911_Addressing_Challenges_in_Palladium-Catalyzed_Cross-Coupling_Reactions_Through_Ligand_Design]
- Palladium-catalyzed cross-couplings by C–O bond activation.Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cy/d0cy01326a]
Sources
- 1. m.indiamart.com [m.indiamart.com]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Fluoro-3-(trifluoromethyl)anisole
Welcome to the technical support center for 2-Fluoro-3-(trifluoromethyl)anisole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this highly functionalized building block in their synthetic workflows. The unique electronic properties of this molecule—stemming from the potent electron-withdrawing effects of the ortho-fluoro and meta-trifluoromethyl substituents—render the aryl methyl ether bond exceptionally stable.[1][2] However, under certain conditions, unintended cleavage of this ether can occur, leading to the formation of the corresponding phenol as a significant byproduct.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you anticipate and mitigate unwanted demethylation, ensuring the integrity of your desired reaction pathway.
Troubleshooting Guide: Unwanted Demethylation
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: I am running a reaction with a strong Lewis acid (e.g., BBr₃, AlCl₃) and observing significant formation of 2-Fluoro-3-(trifluoromethyl)phenol. How can I prevent this?
Answer: This is a classic case of Lewis acid-mediated ether cleavage. Strong Lewis acids like Boron tribromide (BBr₃) and Aluminum trichloride (AlCl₃) are highly effective reagents for demethylating aryl ethers.[1][3] The reaction proceeds via coordination of the Lewis acid to the ether oxygen, which activates the methyl group for nucleophilic attack.
Immediate Corrective Actions:
-
Lower the Temperature: Lewis acid-mediated demethylation is often highly temperature-dependent.[4] Initiate your reaction at a significantly lower temperature (e.g., -78 °C or 0 °C) and allow it to warm slowly only if your primary reaction fails to proceed.[5]
-
Reduce Reagent Stoichiometry: Use the minimum effective amount of the Lewis acid required for your primary transformation. DFT calculations have shown that one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether, highlighting its potency.[2][6]
-
Minimize Reaction Time: Monitor your reaction closely using TLC or LCMS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the harsh conditions.[4]
Long-Term Strategy:
-
Select a Milder Lewis Acid: If your primary reaction chemistry permits, switch to a less aggressive Lewis acid that is less likely to promote ether cleavage. See Table 1 for a comparison.
Question 2: My reaction requires acidic conditions, but I'm getting demethylation when using HBr or high heat. What are my options?
Answer: Strong protic acids like HBr or HI are canonical reagents for ether cleavage, but they typically require high temperatures to be effective.[7][8] The mechanism involves protonation of the ether oxygen to form a good leaving group (methanol), followed by an Sₙ2 attack on the methyl carbon by the halide.[9][10] Given the electron-deficient nature of your substrate, this process is likely slower than for electron-rich anisoles, but it can still be a significant side reaction under forcing conditions.
Recommendations:
-
Avoid High Temperatures: This is the most critical parameter. If refluxing is causing demethylation, attempt the reaction at the lowest temperature that allows for conversion of your starting material.
-
Use a Non-Nucleophilic Acid: If only a Brønsted acid is required for catalysis, consider using an acid with a non-nucleophilic counter-ion, such as triflic acid (TfOH) or p-toluenesulfonic acid (pTSA), at low temperatures. This avoids introducing a nucleophile (like Br⁻) that actively participates in the cleavage mechanism.
-
Strictly Anhydrous Conditions: The presence of water can hydrolyze some reagents to form strong protic acids. Ensure your reaction is run under a dry, inert atmosphere (see Protocol 1 ).[4]
Question 3: I'm observing a low mass balance in my reaction, and I suspect my product is being lost during the aqueous workup. Could this be related to demethylation?
Answer: Yes, this is a plausible scenario. If demethylation occurs, you form 2-Fluoro-3-(trifluoromethyl)phenol. Phenols are acidic and will be deprotonated to the corresponding water-soluble phenoxide salt during a basic aqueous wash (e.g., with NaOH or NaHCO₃). This can lead to a significant loss of material from the organic layer.
Troubleshooting the Workup:
-
Check the pH: Before extraction, carefully check the pH of your aqueous layer. If you have used a basic quench, your phenolic byproduct will be in the aqueous phase.
-
Acidify and Re-extract: To recover the phenol (if it is your desired product or for mass balance confirmation), acidify the basic aqueous layer with cold 1M HCl to a pH < 2. This will re-protonate the phenoxide, allowing you to extract the neutral phenol back into an organic solvent like ethyl acetate or diethyl ether.
-
Use a Milder Quench: Consider quenching your reaction with saturated ammonium chloride (NH₄Cl) solution, which is buffered at a mildly acidic pH, or a phosphate buffer to avoid strongly basic conditions.
Data & Protocols
Table 1: Comparative Reactivity of Common Lewis Acids in Ether Cleavage
| Lewis Acid | Formula | Typical Conditions for Demethylation | Propensity to Cleave Deactivated Ethers | Key Considerations |
| Boron Tribromide | BBr₃ | DCM, -78 °C to RT | Very High | Highly effective but aggressive. Extremely moisture-sensitive, reacting violently with water to produce HBr.[5] |
| Aluminum Trichloride | AlCl₃ | DCE or CS₂, RT to reflux | High | Often requires a co-reagent like a thiol.[1] Can promote Friedel-Crafts and other side reactions.[4] |
| Boron Trichloride | BCl₃ | DCM, -20 °C to RT | Moderate to High | Generally less reactive than BBr₃ but still a potent demethylating agent. |
| Iron (III) Chloride | FeCl₃ | DCM or neat, RT to 80 °C | Moderate | Milder than BBr₃ or AlCl₃ but can still be effective, especially at elevated temperatures. |
| Titanium Tetrachloride | TiCl₄ | DCM, 0 °C to RT | Low to Moderate | Primarily used for other transformations; demethylation is a less common but possible side reaction. |
| Zinc Chloride | ZnCl₂ | Acetic Anhydride, reflux | Low | Generally a very mild Lewis acid; unlikely to cause significant demethylation under typical conditions. |
Diagram 1: Simplified Mechanism of BBr₃-Mediated Demethylation
This diagram illustrates the pathway you are trying to prevent. The Lewis acidic boron atom coordinates to the ether oxygen, making it highly electrophilic and susceptible to nucleophilic attack by a bromide ion on the methyl carbon.
Caption: Mechanism of Lewis acid-mediated ether cleavage.
Protocol 1: General Procedure for Reactions Under Anhydrous, Inert Conditions
Maintaining a dry, oxygen-free environment is critical when working with sensitive reagents like BBr₃ to prevent both reagent deactivation and the formation of undesirable byproducts.[4]
-
Glassware Preparation: Flame-dry all glassware (round-bottom flask, dropping funnel, condenser) under vacuum or assemble hot from a >120 °C oven. Allow to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Reagent Handling: Dissolve your substrate, this compound, in a freshly distilled, anhydrous solvent (e.g., Dichloromethane). Transfer the solution to the reaction flask via cannula or a dry syringe.
-
Atmosphere Control: Ensure the reaction is maintained under a positive pressure of inert gas throughout the setup and reaction period. Use a bubbler or balloon to monitor the pressure.
-
Reagent Addition: Add moisture-sensitive reagents like BBr₃ (typically supplied as a 1M solution in DCM) dropwise via a dry syringe at the desired low temperature (e.g., 0 °C or -78 °C).
-
Reaction Monitoring: Take aliquots for analysis (TLC, LCMS) using a dry syringe under a positive flow of inert gas to avoid introducing atmospheric moisture.
Frequently Asked Questions (FAQs)
Q1: Why is the methyl ether on my specific molecule so stable compared to something like standard anisole?
The aryl methyl ether bond in this compound is exceptionally robust. This stability arises from the potent, electron-withdrawing inductive effects of both the fluorine and trifluoromethyl groups. These groups decrease the electron density on the aromatic ring and, crucially, on the ether oxygen atom. This makes the oxygen a weaker Lewis base, reducing its ability to coordinate with Lewis or protic acids, which is the requisite first step for cleavage.[11]
Q2: Are there alternative reagents to BBr₃ that are known to be milder for demethylation?
Yes, while BBr₃ is highly effective, several other systems can perform demethylation, often under different conditions.[1] These include:
-
Thiolate-based reagents: Sodium or lithium thiolates (e.g., sodium thiomethoxide, NaSMe) in polar aprotic solvents like DMF can cleave aryl methyl ethers via an Sₙ2 pathway.[3][7] This method avoids strongly acidic conditions entirely.
-
Iodide-based reagents: Trimethylsilyl iodide (TMSI) can be effective, although it is also moisture-sensitive.[12] Magnesium iodide (MgI₂) has also been reported for selective demethylation under solvent-free conditions.[13]
-
Boron-based alternatives: The BBr₃·S(CH₃)₂ complex is a more handleable solid that can offer milder reaction conditions.[1] More recently, systems like tris(pentafluorophenyl)borane (BCF) with a silane have been developed as robust methods that proceed via a different mechanism.[1]
Q3: Can I predict whether a demethylation reaction will proceed via an Sₙ1 or Sₙ2 mechanism?
For aryl methyl ethers like yours, the cleavage at the O–CH₃ bond will almost exclusively proceed via an Sₙ2 mechanism.[9][10] The nucleophile (e.g., Br⁻) attacks the less sterically hindered methyl group. An Sₙ1 mechanism is not feasible because it would require the formation of either a highly unstable methyl cation or an even more unstable aryl cation. Cleavage at the O-Aryl bond does not occur because the sp²-hybridized carbon of the aromatic ring is inaccessible to backside attack required for an Sₙ2 reaction and resistant to forming a cation for an Sₙ1 reaction.[14]
Q4: I need to perform a reaction that is incompatible with the methyl ether. What should I do?
If the required reaction conditions will inevitably cleave the methyl ether, you may need to reconsider your synthetic strategy. Two common approaches are:
-
Change the Order of Operations: Perform the sensitive reaction on a precursor molecule before installing the methoxy group.
-
Use a Different Protecting Group: Instead of starting with the anisole, begin with the corresponding phenol and protect it with a group more stable to your planned conditions (e.g., a benzyl ether for acid stability, or a silyl ether for base stability). You can then deprotect it at a later stage to reveal the phenol if needed.
Diagram 2: Decision Workflow for Condition Selection
This flowchart provides a logical path for selecting reaction conditions to minimize the risk of demethylation.
Caption: Decision tree for selecting reaction conditions.
References
- Rhodium-catalyzed cleavage reaction of aryl methyl ethers with thioesters.PubMed, 2012-02-03. URL
- Rhodium-Catalyzed Cleavage Reaction of Aryl Methyl Ethers with Thioesters.American Chemical Society, 2012-01-24. URL
- Minimizing by-product formation during anisole demethyl
- Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals.Green Chemistry (RSC Publishing), 2023-10-25. URL
- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers.PubMed, 2015. URL
- Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of n
- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers.Semantic Scholar. URL
- Scheme 3. Top: calculated mechanism for demethylation of anisole...
- Demethylating Reaction of Methyl Ethers.
- What demethylating reagent do you suggest?
- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethyl
- Demethylation of Methyl Ethers (O-Demethyl
- 18.3 Reactions of Ethers: Acidic Cleavage.Chemistry LibreTexts, 2023-11-16. URL
- Acidic cleavage of ethers (SN2).Master Organic Chemistry. URL
- demethylation by BBr3 or HBr.Reddit, 2018-02-22. URL
- Technical Support Center: Demethyl
- Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions.RSC Sustainability, 2023-02-17. URL
- Acidic Cleavage of Ethers Explained | SN1 vs SN2 Reactions Made Simple.YouTube, 2025-10-29. URL
Sources
- 1. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers | Semantic Scholar [semanticscholar.org]
- 7. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00245D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
common impurities in commercial 2-Fluoro-3-(trifluoromethyl)anisole
Welcome to the technical support center for 2-Fluoro-3-(trifluoromethyl)anisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the purity of this critical reagent. In the following sections, we will delve into the common impurities you may encounter, their origins, their potential impact on your experiments, and strategies for their identification and mitigation. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs) about Impurities in this compound
Q1: What are the most likely impurities in commercial this compound?
A1: The most probable impurities in commercial this compound are typically related to its synthesis. These can be broadly categorized as:
-
Starting Materials: The most common impurity is the unreacted precursor, 2-Fluoro-3-(trifluoromethyl)phenol, from the methylation step of a Williamson ether synthesis.
-
Isomeric Impurities: Positional isomers are a significant concern. Depending on the synthetic route, you may find other isomers such as 4-Fluoro-3-(trifluoromethyl)anisole or 2-Fluoro-5-(trifluoromethyl)anisole. The formation of positional isomers is a known challenge in the synthesis of multi-substituted benzene rings.[1]
-
Related Compounds: In some trifluoromethylation reactions, side reactions can lead to the formation of pentafluoroethyl-containing analogues.
-
Residual Solvents and Reagents: Trace amounts of solvents used during synthesis and purification (e.g., toluene, dichloromethane), as well as residual methylation or fluorination reagents, may be present.
Q2: How can these impurities affect my reaction?
A2: The impact of impurities can range from negligible to significant, depending on their nature and concentration.
-
Starting Materials: Unreacted 2-Fluoro-3-(trifluoromethyl)phenol can participate in side reactions, particularly in reactions sensitive to free hydroxyl groups, potentially leading to undesired byproducts and reduced yield.
-
Isomeric Impurities: Positional isomers often have different electronic and steric properties, which can affect reaction kinetics, regioselectivity, and the impurity profile of your final product. This is particularly critical in pharmaceutical applications where isomeric purity is paramount.
-
Reactive Impurities: Certain byproducts from the synthesis can be reactive and interfere with your catalytic system or reagents.
Q3: What is the typical purity of commercial this compound?
A3: Commercial grades of this compound are often available in purities of 99% or higher.[2] However, it is crucial to carefully review the Certificate of Analysis (CoA) for each batch to understand the specific impurity profile.
Q4: How can I detect impurities in my sample?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and isomeric byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities, such as the starting phenol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR can provide detailed structural information about the main component and any significant impurities. 19F NMR is particularly powerful for identifying and quantifying fluorine-containing impurities.
Troubleshooting Guide: Identification and Mitigation of Impurities
This section provides a structured approach to identifying and addressing common impurity-related issues.
Issue 1: Reduced Yield or Unexpected Byproducts in Downstream Reactions
Potential Cause: Presence of reactive impurities, such as unreacted 2-Fluoro-3-(trifluoromethyl)phenol.
Troubleshooting Steps:
-
Analyze the Starting Material:
-
Protocol: Perform GC-MS and 1H NMR analysis on your batch of this compound.
-
Expected Outcome: The 1H NMR spectrum may show a broad singlet corresponding to the phenolic -OH proton. GC-MS analysis can confirm the presence of the phenol by its mass spectrum.
-
-
Purification:
-
Protocol: If the starting phenol is detected, a simple aqueous base wash can be effective. Dissolve the anisole in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a 1M sodium hydroxide solution. The basic wash will deprotonate the acidic phenol, pulling it into the aqueous layer. Follow with a water wash and a brine wash, then dry the organic layer and remove the solvent.
-
Validation: Re-analyze the purified material by GC-MS and 1H NMR to confirm the absence of the phenol.
-
Issue 2: Inconsistent Reaction Outcomes or Difficulty in Product Purification
Potential Cause: Presence of isomeric impurities.
Troubleshooting Steps:
-
Isomer Analysis:
-
Protocol: Utilize a high-resolution capillary GC column for GC-MS analysis to achieve baseline separation of isomers. 19F NMR can also be a powerful tool to distinguish between isomers due to the sensitivity of fluorine chemical shifts to the electronic environment.
-
Data Interpretation: Compare the retention times and mass spectra of the peaks with known standards of potential isomers if available. In 19F NMR, the coupling patterns and chemical shifts will be distinct for each isomer.
-
-
Mitigation Strategies:
-
Source a Higher Purity Grade: If significant isomeric impurities are detected, consider obtaining a higher purity grade of this compound from your supplier.
-
Preparative Chromatography: For critical applications, preparative HPLC or SFC (Supercritical Fluid Chromatography) may be necessary to isolate the desired isomer.
-
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Likely Origin | Potential Impact | Recommended Analytical Technique |
| 2-Fluoro-3-(trifluoromethyl)phenol | Unreacted starting material from Williamson ether synthesis. | Can participate in side reactions, reducing yield. | GC-MS, 1H NMR, HPLC | |
| 4-Fluoro-3-(trifluoromethyl)anisole | Isomeric byproduct from aromatic substitution reactions. | May lead to isomeric impurities in the final product. | GC-MS, 19F NMR | |
| 2-Fluoro-5-(trifluoromethyl)anisole | Isomeric byproduct from aromatic substitution reactions. | May lead to isomeric impurities in the final product. | GC-MS, 19F NMR | |
| Pentafluoroethyl-containing analogues | Side reaction during trifluoromethylation. | Can introduce unexpected functionalities and alter product properties. | GC-MS, 19F NMR | |
| Residual Solvents (e.g., Toluene) | Carryover from synthesis and purification. | Can affect reaction kinetics and solubility. | GC-MS (Headspace) |
Visualizing Impurity Formation Pathways
The following diagrams illustrate the potential synthetic routes to this compound and the points at which common impurities may arise.
Caption: Impurity from incomplete methylation.
Caption: Isomeric impurities from fluorination.
References
- GRK Research Laboratories Pvt. Ltd. This compound Lab Grade (151868-17-6). IndiaMART.
- Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Rao, B. V., & Douglas, S. P. (2018). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. ACS Omega, 3(10), 13816–13823.
Sources
Technical Support Center: A Troubleshooting Guide for Trifluoromethylation Reactions
Welcome to the Technical Support Center for Trifluoromethylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions, and offer detailed experimental protocols to enhance the success of your chemical syntheses. The strategic incorporation of the trifluoromethyl (–CF₃) group is a critical strategy in medicinal chemistry and materials science, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the unique reactivity of trifluoromethylating reagents presents a distinct set of challenges in the laboratory.
This guide provides a structured approach to troubleshooting, categorized by the nature of the trifluoromethyl source: electrophilic, nucleophilic, and radical.
General Troubleshooting Principles
Before delving into reagent-specific issues, several universal factors can influence the outcome of a trifluoromethylation reaction.
Question: My reaction is not working at all, or the yield is very low. What are the first things I should check?
Answer: A complete reaction failure or low yield often points to fundamental issues with the reaction setup or reagents. Here’s a checklist of initial points to verify:
-
Inert Atmosphere: Many trifluoromethylation reactions, especially those involving organometallic catalysts or radical intermediates, are sensitive to oxygen.[4] Ensure your reaction vessel was properly degassed (e.g., via three cycles of vacuum/backfill with an inert gas like argon or nitrogen) and that all solvents were rigorously deoxygenated.[4]
-
Moisture Control: Water can deactivate catalysts and quench reactive intermediates.[5] All glassware should be oven- or flame-dried immediately before use. Solvents should be anhydrous, and liquid reagents should be handled under an inert atmosphere. For particularly sensitive reactions, consider assembling your reaction in a glovebox.
-
Reagent Purity and Stability: The quality of your trifluoromethylating agent and other reagents is paramount. Some reagents can decompose over time, even when stored under recommended conditions.[6] If you suspect reagent degradation, it is advisable to use a freshly opened bottle or a new batch.[1] Similarly, the purity of your substrate and any additives (bases, ligands, etc.) should be confirmed.
-
Catalyst Activity: If your reaction is catalytic, the activity of the catalyst is crucial. For photoredox reactions, ensure your light source is emitting at the correct wavelength and has sufficient intensity.[4] For transition-metal-catalyzed reactions, the oxidation state and ligation of the metal center are critical; improper handling can lead to deactivation.
Logical Workflow for Initial Troubleshooting
Below is a generalized workflow to approach a failing trifluoromethylation reaction.
Caption: A decision-making workflow for initial troubleshooting.
Part 1: Electrophilic Trifluoromethylation (e.g., Togni and Umemoto Reagents)
Electrophilic trifluoromethylating agents are often used for the functionalization of nucleophiles like enolates, electron-rich arenes, and heteroaromatics.[7]
Question: I am observing low to no conversion of my starting material when using Togni's reagent. What are the possible causes?
Answer: Low reactivity with Togni's reagents can stem from several factors:
-
Insufficient Activation: Togni's reagents often require activation to generate the electrophilic trifluoromethylating species.[7] This can be achieved with Lewis or Brønsted acids, or through transition metal catalysis. If your substrate is not sufficiently nucleophilic on its own, the addition of an activator may be necessary.
-
Reagent Stability: Togni's Reagent II is known to be metastable at room temperature and should be stored refrigerated.[6] It can decompose over weeks, leading to diminished reactivity.[6] Togni's Reagent I is described as dangerously explosive and impact-sensitive, requiring extreme caution during handling.[6]
-
Substrate Reactivity: Electron-deficient substrates may not be nucleophilic enough to react efficiently. In such cases, alternative trifluoromethylation strategies might be more suitable.
Question: My reaction with an Umemoto reagent is sluggish. How can I improve the reaction rate?
Answer: Umemoto's reagents are sulfonium-based and their reactivity can be tuned. If you are experiencing a sluggish reaction:
-
Photocatalytic Activation: Many modern protocols utilize photoredox catalysis to generate a trifluoromethyl radical from Umemoto's or Togni's reagents.[8] This can significantly enhance the reactivity and expand the substrate scope. The choice of photocatalyst (e.g., iridium or ruthenium complexes) and light source is critical for success.[8]
-
Solvent Choice: The solvent can have a profound impact on the reaction rate. Screening different solvents, such as acetonitrile (MeCN), dimethylformamide (DMF), or dichloromethane (DCM), can help identify the optimal medium for your specific transformation.[4]
Data Table: Stability of Common Electrophilic Reagents
| Reagent Class | Specific Reagent | Decomposition Onset/Point | Notes |
| Hypervalent Iodine | Togni's Reagent I | Explosive | Dangerously explosive, may be impact-sensitive. Handle with extreme caution.[6] |
| Togni's Reagent II | Onset at 135 °C | Metastable at room temperature; store refrigerated. Reacts violently with strong acids, bases, and reductants.[6] | |
| Sulfonium Salts | Umemoto's Reagents | Varies by structure | Generally considered bench-stable, but consult supplier information for specific storage recommendations. |
Part 2: Nucleophilic Trifluoromethylation (e.g., Ruppert-Prakash Reagent, CuCF₃)
Nucleophilic trifluoromethylation is commonly used for the trifluoromethylation of carbonyl compounds and their derivatives, as well as for cross-coupling reactions.
Question: My reaction with the Ruppert-Prakash reagent (TMSCF₃) is giving low yields. What is the likely cause?
Answer: The most common issue with TMSCF₃ reactions is the activity of the initiator.
-
Initiator Inactivity: TMSCF₃ requires a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), to generate the active trifluoromethyl anion.[1] These fluoride sources are highly hygroscopic and their activity is severely compromised by moisture.[1]
-
Solution: Use a freshly opened bottle of the fluoride source or dry it under high vacuum before use. Ensure all solvents and reagents are anhydrous.[1]
-
-
Solvent Effects: The choice of solvent is critical. While THF is common, reactions can be sluggish.[1] DMF has been shown to significantly accelerate reactions and improve yields, especially with less active initiators like K₂CO₃.[1]
-
Substrate Reactivity: Electron-deficient substrates, such as aldehydes and ketones with electron-withdrawing groups, are generally more reactive.[1] For less reactive substrates, a more potent initiator system or a more forcing solvent like DMF may be necessary.[1]
Question: I am attempting a trifluoromethylation of an aryl halide with CuCF₃, but the reaction is not proceeding. Why might this be?
Answer: Copper-mediated trifluoromethylation reactions are powerful but have specific requirements.
-
Substrate Scope: These reactions are most effective for aryl iodides and activated aryl bromides.[9] Electron-rich and sterically hindered substrates can be challenging.[9] Chloroarenes are generally unreactive under these conditions.[10]
-
Ligand Effects: While some protocols are "ligandless," the addition of a suitable ligand can stabilize the CuCF₃ species and promote the desired reactivity.[9]
-
Ortho-Effect: Aryl halides with ortho-substituents like -NO₂, -COOH, and -CHO can exhibit enhanced reactivity.[10]
-
Reagent Stability: The CuCF₃ reagent can be destabilized by the copper halide byproduct generated during the reaction. This destabilization is more pronounced with CuCl and CuBr compared to CuI.[10]
Experimental Protocol: Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃
This protocol describes a general procedure for the trifluoromethylation of an aldehyde.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in anhydrous THF (0.2 M).
-
Inert Atmosphere: Seal the flask with a septum and place it under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 equiv) via syringe.
-
Initiation: Add a solution of TBAF (0.1 equiv, 1.0 M in THF) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Quenching and Workup: Upon completion, quench the reaction by adding 1 M HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over Na₂SO₄, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Part 3: Radical Trifluoromethylation (e.g., Photoredox, Langlois' Reagent)
Radical trifluoromethylation methods have gained prominence due to their mild reaction conditions and broad functional group tolerance.[11]
Question: My photoredox trifluoromethylation reaction is not working. What are the key parameters to check?
Answer: Photoredox catalysis involves a complex interplay of components. Here are the critical factors:
-
The Catalytic Cycle: A typical photoredox cycle involves the excitation of a photocatalyst by light, followed by single-electron transfer (SET) with a trifluoromethyl source to generate a trifluoromethyl radical. This radical then engages with the substrate.
-
Solution: Ensure all components of the catalytic cycle are present and active. This includes the photocatalyst (e.g., fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂), the light source (correct wavelength), the CF₃ source (e.g., CF₃I, Togni's reagent), and any necessary additives like a hydrogen atom donor or a base.[4][11]
-
Caption: A simplified photoredox catalytic cycle for trifluoromethylation.
-
Excess Radical Generation: Too high a concentration of trifluoromethyl radicals can lead to undesired side reactions, such as dimerization or reaction with the solvent.[4]
-
Solution: Try reducing the amount of the radical initiator or the intensity of the light source.[4]
-
-
Oxygen Interference: Oxygen can quench the excited state of the photocatalyst and interfere with radical propagation.
-
Solution: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[4]
-
Question: I am using Langlois' reagent (CF₃SO₂Na) for a trifluoromethylation, but the yields are inconsistent. Why?
Answer: The generation of the trifluoromethyl radical from sodium triflinate (Langlois' reagent) is typically achieved using an oxidant. The choice and handling of the oxidant are crucial.
-
Oxidant Choice: Common oxidants include tert-butyl hydroperoxide (TBHP) or manganese(III) acetate. The compatibility of the oxidant with your substrate and functional groups must be considered.
-
Substrate Scope: This method is particularly effective for the trifluoromethylation of electron-deficient and electron-rich heteroaromatic systems.[12] However, the regioselectivity can be influenced by the electronic and steric properties of the substrate.[12] For complex molecules, predicting the site of trifluoromethylation can be challenging.[12]
References
- Technical Support Center: Optimizing CBrF3 Trifluoromethylation Reactions - Benchchem.
- Technical Support Center: Optimization of Trifluoromethylation Reactions with TMSCF3 - Benchchem.
- Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing).
- Recent Advances in Transition-Metal Mediated Trifluoromethylation Reactions | Request PDF - ResearchGate.
- Technical Support Center: Trifluoromethylation Protocols - Benchchem.
- Recent Trifluoromethylation Reactions. A Mini Review Paper - Oriental Journal of Chemistry.
- A Researcher's Guide to the Benchtop Stability of Electrophilic Trifluoromethylating Agents - Benchchem.
- Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features - Organic Chemistry Portal.
- Innate C-H trifluoromethylation of heterocycles - PMC - NIH.
- Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis - ACS Publications.
- Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC - NIH.
- Technical Support Center: Optimizing Catalyst Performance for Catalytic Fluorination - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 9. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Analysis in the Synthesis of 2-Fluoro-3-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for the synthesis of 2-Fluoro-3-(trifluoromethyl)anisole. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand the nuances of complex organic syntheses and the importance of minimizing byproduct formation to ensure high purity and yield of the target molecule. This resource offers practical, experience-driven advice to help you navigate the common challenges encountered during the synthesis of this valuable fluorinated aromatic compound.[1]
This compound is a key building block in the development of pharmaceuticals and agrochemicals, owing to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents.[1] However, its synthesis is not without challenges. Side reactions can lead to a variety of byproducts that complicate purification and reduce overall efficiency. This guide will help you identify, understand, and mitigate the formation of these unwanted compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are their inherent byproduct risks?
A1: The synthesis of this compound typically involves either the fluorination of a pre-functionalized anisole derivative or the trifluoromethylation of a fluorinated anisole. Each approach carries its own set of potential side reactions.
-
Route A: Electrophilic Fluorination of 3-(Trifluoromethyl)anisole: This route often employs electrophilic fluorinating reagents like Selectfluor®. While effective, a primary challenge is controlling regioselectivity.[2] The trifluoromethyl group is a meta-director, while the methoxy group is an ortho, para-director. This can lead to the formation of isomeric byproducts, including 4-fluoro-3-(trifluoromethyl)anisole and 2-fluoro-5-(trifluoromethyl)anisole.[3] Over-fluorination, resulting in difluorinated species, is also a possibility under harsh reaction conditions.[4]
-
Route B: Nucleophilic Aromatic Substitution (SNAr) on a Dihalo-trifluoromethylbenzene derivative followed by methylation: This multi-step approach can offer better regioselectivity but introduces other potential impurities. For instance, starting from 2,3-dichlorobenzotrifluoride, incomplete reaction during the methoxylation step can leave unreacted starting material. Subsequent fluorination might yield a mixture of fluorinated and chlorinated species.
-
Route C: Trifluoromethylation of 2-Fluoroanisole: This route often utilizes copper-catalyzed trifluoromethylation.[5] A common byproduct in these reactions is the formation of homocoupled products of the trifluoromethylating agent.[6] Additionally, protodefluorination (loss of the fluorine atom) or demethylation of the anisole can occur under certain conditions.
Q2: I'm observing multiple spots on my TLC/peaks in my GC-MS that I suspect are byproducts. How can I definitively identify them?
A2: A combination of analytical techniques is crucial for unambiguous byproduct identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for separating and identifying volatile byproducts. The fragmentation patterns of isomers of this compound will be very similar. However, careful analysis of the relative retention times can provide initial clues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region will show distinct coupling patterns for different isomers.
-
¹⁹F NMR: This is a powerful tool for distinguishing between fluorinated compounds. The chemical shift of the fluorine atom will be sensitive to its position on the aromatic ring. The trifluoromethyl group will also have a characteristic signal.
-
¹³C NMR: The carbon spectrum, particularly with DEPT experiments, can help confirm the substitution pattern.
-
-
High-Performance Liquid Chromatography (HPLC): For less volatile byproducts or for purification, HPLC with a UV detector is effective. Developing a good separation method will allow you to isolate individual byproducts for further characterization.
Q3: My yield of this compound is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: Monitor the reaction progress by TLC or GC. If the starting material is not fully consumed, consider increasing the reaction time, temperature, or the equivalents of the limiting reagent.
-
Byproduct Formation: As discussed, side reactions can significantly consume your starting materials. Addressing the root cause of byproduct formation is key to improving the yield of the desired product.
-
Product Degradation: The product itself may not be stable under the reaction or workup conditions. Consider if the reaction is too harsh (e.g., high temperature, strong acid/base).
-
Purification Losses: Ensure your purification method (e.g., column chromatography, distillation) is optimized to minimize loss of the product.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Presence of Isomeric Byproducts (e.g., 4-Fluoro-3-(trifluoromethyl)anisole) | 1. Poor Regioselectivity in Electrophilic Fluorination: The directing effects of the methoxy and trifluoromethyl groups are competing.[2] 2. Isomeric Starting Materials: The purity of your starting 3-(trifluoromethyl)anisole may be compromised. | 1. Optimize Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity. Screen different electrophilic fluorinating reagents (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)) as their steric bulk can influence regioselectivity.[4] 2. Analyze Starting Materials: Verify the purity of your starting materials by GC-MS and NMR before proceeding. |
| Detection of Over-fluorinated Byproducts (Difluoro- species) | Harsh Reaction Conditions: Excessive temperature or a large excess of the fluorinating agent can lead to multiple fluorinations.[4] | Milder Conditions: Reduce the reaction temperature and use a smaller excess of the fluorinating reagent. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction. |
| Unreacted Starting Material | 1. Insufficient Reagent: The limiting reagent may have been consumed before the reaction went to completion. 2. Low Reaction Temperature or Short Reaction Time: The reaction may not have had enough energy or time to proceed to completion. 3. Catalyst Deactivation (if applicable): In catalytic reactions, the catalyst may have lost its activity. | 1. Increase Reagent Equivalents: Use a slight excess of the limiting reagent. 2. Optimize Reaction Parameters: Gradually increase the reaction temperature and/or time while monitoring the progress. 3. Use Fresh Catalyst: Ensure the catalyst is active and handle it under appropriate conditions (e.g., inert atmosphere if required). |
| Presence of Demethylated Byproduct (2-Fluoro-3-(trifluoromethyl)phenol) | Acidic Conditions or Lewis Acid Catalysts: The methoxy group can be cleaved under acidic conditions, which may be present in the reaction mixture or generated in situ. | Neutralize the Reaction Mixture: If acidic conditions are suspected, consider adding a non-nucleophilic base (e.g., proton sponge) to the reaction. During workup, a mild basic wash can remove any acidic impurities. |
| Formation of Tar or Polymeric Material | Radical Side Reactions: Some trifluoromethylation reactions can proceed through radical intermediates, which can lead to polymerization, especially at higher temperatures.[6][7] | Use a Radical Inhibitor: Adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) or TEMPO can sometimes suppress polymerization. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
-
Sample Preparation:
-
Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in a vial containing a suitable solvent (e.g., dichloromethane or ethyl acetate) and a small amount of water.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the organic layer to a clean vial.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the dried organic layer to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Parameters (Example):
-
Column: HP-5MS (or equivalent)
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Detector: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation:
-
Choose an appropriate solvent system based on TLC analysis (e.g., a mixture of hexanes and ethyl acetate).
-
Prepare a slurry of silica gel in the chosen eluent.
-
-
Column Packing:
-
Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of the eluent or a more polar solvent if necessary, and then adsorb it onto a small amount of silica gel.
-
Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
-
Elution:
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[8]
-
Visualizing Reaction Pathways
Caption: Synthetic pathways in the fluorination of 3-(trifluoromethyl)anisole.
References
- An overview of reductive trifluoromethylation reactions using electrophilic '+CF3' reagents. (n.d.).
- Catalysis for Fluorination and Trifluoromethylation. (n.d.). National Institutes of Health.
- Trifluoromethylation. (n.d.). Wikipedia.
- Analytical Method Summaries. (n.d.).
- Recent Trifluoromethylation Reactions. A Mini Review Paper. (n.d.). Oriental Journal of Chemistry.
- N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. (2020). RSC Publishing.
- Overcoming Challenges in Fluorine-Based Chemistry. (n.d.). Pharmaceutical Technology.
- ANALYTICAL METHOD SUMMARIES. (2021).
- (n.d.). Organic Syntheses Procedure.
- Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (n.d.).
- Fluorination of anisole with 22-1a, d, e. (n.d.). ResearchGate.
- Methods of analysis of anisole-BF₃ solutions. (n.d.). OSTI.GOV.
- Late-stage [18F]Fluorination: New Solutions to Old Problems. (2014). National Institutes of Health.
- This compound Lab Grade (151868-17-6). (n.d.). IndiaMART.
- Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. (2024). Refubium - Freie Universität Berlin.
- Synthesis method of 2-methyl-3-trifluoromethylaniline. (n.d.). Google Patents.
- Methods of Analysis of Anisole-BF3 Solution. (n.d.). UNT Digital Library.
- Analytical Techniques and Method Validation for the Measurement of Selected Semivolatile and Nonvolatile Organofluorochemicals in Air. (n.d.). PubMed.
- Synthesis of 2-substituted 3-trifluoromethylselenoindoles via a SeCF3 migration reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (n.d.). National Institutes of Health.
- Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. (2022). MDPI.
- 3-(Trifluoromethyl)anisole. (n.d.). PubChem - NIH.
- Synthesis of 2-trifluoromethylindole-3-acetic acid derivatives from o-trifluoroacetamidocinnamic acid derivatives by 1,4-addition of tributylphosphine and thermolysis. (n.d.). ResearchGate.
- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (n.d.). National Institutes of Health.
- (PDF) 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Synthesis and reactions. (2025).
Sources
- 1. indiamart.com [indiamart.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 261951-78-4 | 2807-3-X0 | MDL MFCD01631564 | 2-Fluoro-5-(trifluoromethyl)anisole | SynQuest Laboratories [synquestlabs.com]
- 4. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 5. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.ac.cn [sioc.ac.cn]
- 7. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Reaction Monitoring for 2-Fluoro-3-(trifluoromethyl)anisole Synthesis
Welcome to the technical support guide for the synthesis of 2-Fluoro-3-(trifluoromethyl)anisole (CAS 151868-17-6). This document is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice for monitoring this synthesis. The unique electronic characteristics of this molecule, stemming from its trifluoromethyl and fluoro substituents, make it a valuable building block in pharmaceutical and agrochemical development.[1] Effective reaction monitoring is paramount to ensuring high yield, purity, and process safety.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during your experiments.
Part 1: Frequently Asked Questions on Reaction Monitoring Techniques
Q1: What are the most effective analytical techniques for monitoring the synthesis of this compound?
A1: The choice of technique depends on the available equipment, the reaction scale, and the desired level of detail (qualitative vs. quantitative). For this specific fluorinated aromatic ether, the most effective techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for this application due to the volatility and thermal stability of the analyte and related intermediates. It provides excellent separation of starting materials, the final product, and potential byproducts, with mass spectrometry offering definitive identification.[2][3]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is arguably the most powerful technique for this synthesis. Fluorine NMR offers a very clear and uncluttered spectral window, allowing for unambiguous detection and quantification of fluorine-containing species.[4][5] You can easily distinguish the signals for the aromatic fluorine and the -CF₃ group of the product from those of fluorinated starting materials.
-
High-Performance Liquid Chromatography (HPLC): A versatile method, particularly if the starting materials or byproducts are not volatile or are thermally sensitive. A reversed-phase C18 column is often sufficient, but specialized fluorinated stationary phases can offer alternative selectivity for complex mixtures.[6][7][8]
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative, and real-time reaction tracking at your lab bench.[9] It is excellent for quickly determining if the starting material has been consumed.
Q2: How do I choose the right technique for my specific needs?
A2: Your choice should be guided by the information you need to obtain. The following table summarizes the strengths and weaknesses of each primary technique to aid in your decision-making process.
| Technique | Primary Use | Pros | Cons |
| TLC | Fast, qualitative check of reaction completion. | Inexpensive, rapid results, simple setup. | Non-quantitative, lower resolution, requires UV-active compounds or staining. |
| GC-MS | Quantitative analysis, byproduct identification. | High resolution, high sensitivity, provides molecular weight and fragmentation data for structural confirmation.[10][11] | Requires volatile and thermally stable compounds; potential for on-column degradation. |
| HPLC-UV/MS | Quantitative analysis for non-volatile compounds. | Wide applicability, quantitative, can be coupled with MS for identification.[2] | Can be more time-consuming for method development; requires soluble analytes. |
| ¹⁹F NMR | Unambiguous identification and quantification of all fluorinated species. | Extremely high specificity, clean background, provides structural information via coupling constants.[12][13] | Lower sensitivity than MS, requires access to an NMR spectrometer, more expensive. |
Part 2: Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol provides a quick check on the consumption of the starting material.
-
Plate Preparation: Use silica gel 60 F₂₅₄ aluminum-backed TLC plates.
-
Spotting: Using a capillary tube, carefully spot the co-spot (starting material and reaction mixture side-by-side on the same spot), the starting material, and the reaction mixture on the baseline.
-
Elution: Develop the plate in a pre-saturated chamber with an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The ideal system should give the starting material an Rf of ~0.4-0.5.
-
Visualization: Visualize the plate under UV light (254 nm). The disappearance of the starting material spot in the reaction mixture lane indicates reaction progress.
-
Documentation: Circle the spots with a pencil and record the image.
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for quantifying the formation of this compound.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 1 mL of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane).
-
Wash the diluted sample with 1 mL of saturated sodium bicarbonate solution, followed by 1 mL of brine.
-
Dry the organic layer with anhydrous Na₂SO₄ and transfer it to a GC vial.
-
-
Instrumentation & Conditions:
-
GC Column: A standard non-polar column like a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is typically effective.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.
-
-
Data Analysis:
-
Identify the peaks for the starting material and the product based on their retention times and mass spectra (Expected M⁺ for product: 194.03).
-
Quantify the product formation by comparing the peak area of the analyte to that of the internal standard.
-
Protocol 3: Analysis by ¹⁹F NMR Spectroscopy
This protocol provides definitive structural confirmation and quantification.
-
Sample Preparation:
-
Withdraw an aliquot (~0.2 mL) from the reaction mixture.
-
Remove the solvent under reduced pressure (if necessary and analytes are not volatile).
-
Dissolve the residue in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of a fluorine-containing internal standard (e.g., trifluorotoluene) for quantification.
-
-
Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum. No proton decoupling is necessary unless desired to simplify multiplets.
-
Reference the spectrum to an external standard (CFCl₃ at 0 ppm) or the internal standard.
-
-
Data Analysis:
-
Expected Chemical Shifts (δ, ppm):
-
Ar-F: Approximately -120 to -140 ppm.
-
-CF₃: Approximately -60 to -65 ppm.
-
-
Integrate the signals corresponding to the starting material and product. The ratio of integrals (normalized to the number of fluorine atoms) directly reflects their molar ratio.
-
Part 3: Troubleshooting Guide
Q3: My reaction shows very low conversion of the starting material. What are the common causes?
A3: Low conversion is a frequent issue. Based on a typical nucleophilic aromatic substitution (SₙAr) pathway, consider these factors:[14]
-
Reagent Purity and Activity: The activity of your reagents is critical. For instance, if you are performing a methylation, ensure your methylating agent is not degraded and your base (e.g., K₂CO₃, NaH) is fresh and dry. For fluorination reactions, electrophilic fluorine sources can degrade with moisture.[15]
-
Solvent Choice: SₙAr reactions are highly sensitive to the solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically required to solvate the cation of the base and enhance the nucleophilicity of the reacting species.
-
Reaction Temperature: These reactions often require heating to overcome the activation energy barrier for the initial nucleophilic attack on the aromatic ring.[16][17] If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to byproduct formation.
Q4: My GC-MS/HPLC analysis shows multiple unexpected peaks. What could they be?
A4: The formation of multiple products points to side reactions or impurities.
-
Common Side Reactions:
-
Demethylation: The methoxy group (-OCH₃) can be cleaved under certain conditions (e.g., presence of strong nucleophiles or Lewis acids), leading to the formation of 2-fluoro-3-(trifluoromethyl)phenol.
-
Di-substitution/Isomers: Depending on the precursors, reaction at other positions on the aromatic ring can occur, leading to isomeric products.
-
Hydrolysis of Trifluoromethyl Group: While the -CF₃ group is generally robust, it can be susceptible to hydrolysis under harsh basic conditions, although this is less common.
-
-
Impure Starting Materials: Impurities in your starting materials can carry through or react to form other compounds. Always verify the purity of your starting materials by GC-MS or NMR before beginning the synthesis.
-
Identification Strategy: Use GC-MS to analyze the molecular weight of the byproducts. The fragmentation patterns can provide clues to their structure. ¹⁹F NMR is also invaluable for identifying any new fluorine-containing species.
Q5: The product seems to be decomposing during workup or purification. How can I prevent this?
A5: Product instability can compromise your final yield.
-
Workup Conditions: Electron-rich aromatic ethers can be sensitive to strongly acidic conditions. During aqueous workup, use mild solutions like saturated sodium bicarbonate instead of strong acids or bases.[15]
-
Purification:
-
Distillation: If purifying by distillation, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the molecule.
-
Chromatography: When performing column chromatography, avoid leaving the product on the silica gel for extended periods, as silica can be slightly acidic. Use a neutral plug (e.g., a small layer of alumina) or add a small amount of a neutralising agent like triethylamine (~0.1%) to your eluent if instability is observed.[15]
-
Part 4: Visualization of Experimental Workflow
References
- Beger, R. D., et al. (2005). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed.
- Badu-Tawiah, A., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- Wang, X., et al. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering.
- McNeill, K., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
- Wikipedia. (n.d.). In situ.
- McNeill, K., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.
- König, N. (2023). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin.
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
- Bell, D. S. (2015). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.
- Pellizzari, E. D. (1982). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Semantic Scholar.
- Koido, T., et al. (2018). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. ResearchGate.
- Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
- Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate.
- Skutlarek, D., et al. (2006). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Environmental Science and Pollution Research.
- Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
- The Royal Society of Chemistry. (n.d.). F-trifluoromethylating agent for the synthesis of SCF2.
- IndiaMART. (n.d.). This compound Lab Grade.
- ResearchGate. (n.d.). Time-arrayed ¹H NMR experiment with 1b and Selectfluor™ 3 under...
- Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Semantic Scholar.
- LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- ResearchGate. (n.d.). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.
- ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a...
- ResearchGate. (n.d.). Fluorination Methods for Drug Discovery and Development.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Royal Society of Chemistry. (2019). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Journal of Analytical Atomic Spectrometry.
- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution.
- Freie Universität Berlin. (2024). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups.
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography.
- Analytik Jena. (n.d.). Fluorine Analysis.
- ResearchGate. (n.d.). Synthesis of a New Fluoro-Wang Resin for Solid-Phase Reaction Monitoring by 19 F NMR Spectroscopy.
- MDPI. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules.
- NIH National Center for Biotechnology Information. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
Sources
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- 2. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. | Semantic Scholar [semanticscholar.org]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine in Pharmaceuticals: Looking Beyond Intuition | Semantic Scholar [semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
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- 12. researchgate.net [researchgate.net]
- 13. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. byjus.com [byjus.com]
Technical Support Center: Solvent Effects on the Synthesis of 2-Fluoro-3-(trifluoromethyl)anisole
An in-depth technical guide to the Williamson Ether Synthesis for Fluorinated Ethers.
Introduction
Welcome to the Technical Support Center for the synthesis of 2-Fluoro-3-(trifluoromethyl)anisole. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this fluorinated aromatic ether. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring presents unique challenges and opportunities in synthesis.[1] The choice of solvent, in particular, is a critical parameter that can dictate the success, efficiency, and cleanliness of the reaction.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address common issues encountered during the synthesis, with a primary focus on the Williamson ether synthesis pathway—the most practical and widely used method for this transformation.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most robust and widely adopted method is the Williamson ether synthesis.[2] This reaction involves the deprotonation of the starting material, 2-fluoro-3-(trifluoromethyl)phenol, to form a phenoxide anion. This potent nucleophile then reacts with a methylating agent, such as methyl iodide or dimethyl sulfate, via a bimolecular nucleophilic substitution (SN2) mechanism to form the desired ether.[3][4]
Q2: Why is the choice of solvent so critical in this specific synthesis?
A2: The reaction proceeds via an SN2 mechanism, where the rate is highly dependent on the reactivity of the nucleophile (the phenoxide).[4] Solvents can dramatically alter the nucleophile's reactivity through solvation effects.
-
Protic Solvents (e.g., methanol, ethanol, water) will form a "cage" around the negatively charged phenoxide ion through strong hydrogen bonds.[5][6] This solvation shell stabilizes the nucleophile, making it less reactive and drastically slowing down or even halting the SN2 reaction.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are ideal. They are polar enough to dissolve the ionic phenoxide salt but cannot act as hydrogen bond donors.[6][7] This leaves the phenoxide "naked" and highly reactive, leading to a significantly faster reaction rate.[5][8] For example, the reaction between potassium iodide and bromoethane occurs 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[5]
Q3: What are the potential side reactions, and how can solvent choice help mitigate them?
A3: The primary side reaction of concern is C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the positions ortho or para to the hydroxyl group).[2] While O-alkylation is desired, C-alkylation can lead to difficult-to-separate impurities. The use of polar aprotic solvents generally favors O-alkylation. Another potential side reaction is the base-catalyzed elimination of the alkylating agent, though this is less common with methylating agents and is more prevalent at higher temperatures.[2][3]
Troubleshooting Guide
Problem: My reaction shows very low conversion of the starting phenol, even after several hours.
-
Potential Cause 1: Incorrect Solvent Choice.
-
Explanation: You may be using a protic solvent (like an alcohol) or a nonpolar solvent (like hexane or toluene). Protic solvents will cage the phenoxide nucleophile with hydrogen bonds, severely hindering its ability to attack the methylating agent.[5][6] Nonpolar solvents will not adequately dissolve the phenoxide salt, preventing the reaction from occurring in the solution phase.[5]
-
Solution: Ensure you are using a dry, polar aprotic solvent. N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices for this reaction.[2][3] Acetonitrile is also a viable option.
-
-
Potential Cause 2: Incomplete Deprotonation.
-
Explanation: The phenol (pKa ≈ 10) must be fully deprotonated to form the much more nucleophilic phenoxide. If a weak base is used or an insufficient amount is added, a significant portion of the starting material will remain as the less reactive neutral phenol.
-
Solution: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).[3] NaH is particularly effective as it irreversibly deprotonates the phenol, evolving hydrogen gas. Ensure you use at least 1.05-1.1 molar equivalents of the base.
-
Problem: My TLC analysis shows multiple product spots, and the final yield of the desired anisole is low.
-
Potential Cause 1: C-Alkylation Competing with O-Alkylation.
-
Explanation: As an ambident nucleophile, the phenoxide can be methylated on the ring instead of the oxygen atom.[2] This side reaction can be influenced by the reaction conditions.
-
Solution: As mentioned, polar aprotic solvents like DMF and DMSO favor the desired O-alkylation. Additionally, ensure the reaction temperature is not excessively high, as higher temperatures can sometimes increase the rate of C-alkylation. A typical temperature range for this type of reaction is 50 to 100 °C.[2]
-
-
Potential Cause 2: Impurities in Starting Materials.
-
Explanation: The presence of water in the reaction mixture can hydrolyze the base (especially NaH) and compete with the phenoxide as a nucleophile, leading to unwanted byproducts.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
-
Problem: The reaction appears to be complete, but I lose a significant amount of product during workup and purification.
-
Potential Cause: Suboptimal Purification Strategy.
-
Explanation: this compound is a relatively nonpolar and potentially volatile compound. Standard aqueous workups must be performed carefully to avoid emulsions, and purification requires a suitable technique to separate it from nonpolar impurities and residual high-boiling-point solvents like DMF or DMSO.
-
Solution:
-
Workup: After the reaction, quench carefully with water and extract the product into a nonpolar organic solvent like diethyl ether or ethyl acetate.[9] Wash the organic layer multiple times with water to remove the DMF or DMSO, followed by a brine wash to remove residual water.
-
Purification: Flash column chromatography on silica gel is often the most effective method for laboratory-scale purification.[10] Use a gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate. Alternatively, for larger scales, vacuum distillation can be effective if the boiling points of the product and impurities are sufficiently different.[11]
-
-
Solvent Selection and Impact on Reaction Rate
The choice of solvent is the most critical parameter for optimizing the Williamson ether synthesis. The following table summarizes the effects of different solvent classes on the reaction.
| Solvent Class | Example(s) | Key Properties | Expected Effect on SN2 Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High dielectric constant, no O-H or N-H bonds | Strongly Favored / Fast | Solvates the cation, but leaves the phenoxide nucleophile "naked" and highly reactive.[7][8] |
| Polar Protic | Water, Methanol, Ethanol | High dielectric constant, contains O-H bonds | Strongly Disfavored / Very Slow | Forms a strong "solvent cage" around the nucleophile via hydrogen bonding, stabilizing it and reducing its reactivity.[5][6] |
| Nonpolar | Hexane, Toluene, Benzene | Low dielectric constant | Reaction Fails | The ionic phenoxide starting material is insoluble.[5] |
Visualizing the Solvent Effect
The following diagram illustrates how solvent choice impacts the availability of the nucleophile in the SN2 reaction.
Caption: Experimental workflow for the synthesis.
Materials:
-
2-Fluoro-3-(trifluoromethyl)phenol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Methyl iodide (CH₃I) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-fluoro-3-(trifluoromethyl)phenol (1.0 eq) and anhydrous DMF (to make a 0.5 M solution).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.1 eq) in small portions. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Methylation: Cool the resulting phenoxide solution back to 0 °C. Add methyl iodide (1.2 eq) dropwise via syringe over 10 minutes.
-
Reaction: Remove the ice bath and heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash them three times with water to remove DMF, followed by one wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: The product may be volatile; use a rotary evaporator at low temperature.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- Pearson+. (n.d.). What role does a polar aprotic solvent play in SN2 reactions? | Study Prep.
- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- Reddit. (2015, December 8). Why do polar, aprotic solvents favour SN2 pathways over SN1? r/chemhelp.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Organic Syntheses. (n.d.). Procedure.
- YouTube. (2016, October 12). Making anisole.
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Technical Support Center: Synthesis of 2-Fluoro-3-(trifluoromethyl)anisole
Welcome to the dedicated technical support guide for the synthesis of 2-Fluoro-3-(trifluoromethyl)anisole. This document is designed for chemistry professionals engaged in pharmaceutical research, agrochemical development, and materials science. Here, we address common challenges and frequently asked questions related to the O-methylation of 2-Fluoro-3-(trifluoromethyl)phenol, providing field-proven insights and detailed protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and robust method is the O-methylation of 2-Fluoro-3-(trifluoromethyl)phenol. This reaction is a classic example of a Williamson ether synthesis. The phenolic proton is first abstracted by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking a methylating agent to form the desired anisole product.
Q2: How do I choose the right base and methylating agent for this synthesis?
A2: The choice depends on factors like scale, safety, and desired reaction kinetics.
-
Bases: A moderately strong base is required to deprotonate the phenol.
-
Potassium Carbonate (K₂CO₃): This is a common, inexpensive, and relatively safe choice. It is effective in polar aprotic solvents like acetone or acetonitrile (ACN).[1]
-
Sodium Hydride (NaH): A much stronger, non-nucleophilic base that ensures complete and irreversible deprotonation. It is typically used in anhydrous solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[2] Extreme caution is required as it is pyrophoric and reacts violently with water.
-
-
Methylating Agents:
-
Dimethyl Sulfate ((CH₃)₂SO₄): Highly reactive and efficient, often providing good yields. However, it is extremely toxic and a suspected carcinogen, requiring careful handling in a fume hood.[1][3]
-
Methyl Iodide (CH₃I): Another highly reactive agent. It is volatile and a potent alkylating agent, necessitating careful handling.
-
Dimethyl Carbonate (DMC): A greener, less toxic alternative to dimethyl sulfate and methyl iodide.[3][4] It typically requires higher temperatures and longer reaction times but is an excellent choice for sustainable process development.[4]
-
Q3: Why is a polar aprotic solvent like DMF or Acetonitrile recommended?
A3: Polar aprotic solvents are ideal for this type of reaction (Sɴ2) for two key reasons. First, they effectively dissolve the ionic phenoxide intermediate and the polar methylating agent, facilitating the reaction. Second, they do not solvate the nucleophile (the phenoxide) as strongly as protic solvents do, leaving it "naked" and more reactive, which accelerates the rate of the desired Sɴ2 reaction.[2]
Troubleshooting Guide: Workup & Purification
This section addresses specific issues you may encounter during the workup and purification stages of your synthesis.
Q4: My reaction is complete according to TLC, but I'm getting low yield after workup. What could be the problem?
A4: Low yield post-workup often points to issues during the extraction or purification steps.
-
Incomplete Extraction: The product, this compound, is moderately polar. Ensure you are using a suitable extraction solvent (e.g., Ethyl Acetate, Dichloromethane) and performing multiple extractions (at least 3x) to recover all the product from the aqueous layer.
-
Product Decomposition: Although generally stable, fluorinated aromatic compounds can sometimes be sensitive to harsh pH conditions. If you used a strong acid for neutralization, consider using a milder quench, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[5][6]
-
Loss during Solvent Removal: Evaporating the solvent at excessively high temperatures can lead to the loss of volatile products. This compound has a predicted boiling point that allows for safe removal of common solvents under reduced pressure, but caution is still advised.
-
Issues During Chromatography: The product may co-elute with a non-UV active impurity, or it may streak on the silica gel column if residual acidic or basic impurities are not properly removed during the aqueous wash steps.
Q5: I am observing an emulsion during my aqueous workup. How can I resolve this?
A5: Emulsion formation is a common problem, especially when residual high-boiling polar solvents like DMF are present.
-
Break the Emulsion: Add a saturated brine solution (saturated aqueous NaCl). The increased ionic strength of the aqueous phase helps to force the organic components out, breaking the emulsion.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help break up the emulsion.
-
Prevention: If using DMF or DMSO, it is often best to remove the majority of the solvent under high vacuum before starting the aqueous workup. Alternatively, you can dilute the reaction mixture with a large volume of water and extract with a less polar solvent like diethyl ether or toluene.
Q6: My final product is not pure, and I suspect unreacted 2-Fluoro-3-(trifluoromethyl)phenol is present. How can I remove it?
A6: Unreacted starting material is a common impurity.
-
Base Wash: The most effective way to remove unreacted phenol is to wash the organic layer with a dilute aqueous base solution, such as 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃). The base will deprotonate the acidic phenol, forming a water-soluble sodium phenoxide salt that will be extracted into the aqueous layer. Be sure to wash again with brine afterward to remove any residual base before drying.
-
Chromatography: If a base wash is insufficient or undesirable, careful flash column chromatography can separate the more polar phenol starting material from the less polar anisole product.
Experimental Protocol & Data
This section provides a representative, detailed procedure for the synthesis of this compound.
Detailed Synthesis Protocol
Reaction: O-methylation of 2-Fluoro-3-(trifluoromethyl)phenol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Fluoro-3-(trifluoromethyl)phenol (1.0 eq) and anhydrous acetonitrile (ACN, approx. 0.2 M).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the stirred solution.
-
Methylating Agent Addition: Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Quenching: Cool the reaction mixture to room temperature and filter off the solid K₂CO₃, washing the solid with a small amount of ACN. Concentrate the filtrate under reduced pressure to remove the bulk of the ACN.
-
Workup:
-
Dilute the residue with ethyl acetate and water.
-
Transfer to a separatory funnel. Wash the organic layer with 1M NaOH (2x) to remove unreacted phenol, followed by water (1x), and finally with saturated brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.
Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Fluoro-3-(trifluoromethyl)phenol | Precursor with the required substitution pattern. |
| Base | Potassium Carbonate (K₂CO₃) | Sufficiently basic, easy to handle, and simple to remove by filtration.[1] |
| Methylating Agent | Dimethyl Sulfate ((CH₃)₂SO₄) | Highly reactive, leading to shorter reaction times.[1] |
| Solvent | Acetonitrile (ACN) | Polar aprotic solvent that promotes Sɴ2 kinetics and is easily removed.[2] |
| Temperature | 60-70 °C | Provides sufficient thermal energy to overcome the activation barrier without causing significant side reactions. |
| Typical Yield | 85-95% | Expected range for this optimized reaction. |
| Purity (Post-Chromo) | >98% | Achievable with careful purification. |
Visual Workflow Diagrams
The following diagrams illustrate the key steps in the experimental process.
Caption: Standard workup and purification workflow.
Caption: Basic troubleshooting decision tree.
References
- Reddit discussion on O-methylation of phenols. (2022). r/Chempros. [Link]
- NIST. 2-Fluoro-3-(trifluoromethyl)phenol, methyl ether. NIST Chemistry WebBook. [Link]
- Google Patents. CN102146023B - Method for preparing p-fluoro anisole.
- Google Patents.
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- PubMed. Fluorine in drug design: a case study with fluoroanisoles. [Link]
- National Institutes of Health. Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link]
- Organic Chemistry Tutor.
- ACS Publications. A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. [Link]
- Chemistry Steps.
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- Google Patents.
- National Institutes of Health. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. [Link]
- ResearchGate. (PDF) Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). [Link]
- ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. [Link]
- Chemical Synthesis Database. 3-fluoro-2-(trifluoromethyl)phenol. [Link]
- Refubium - Freie Universität Berlin.
- National Institutes of Health. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]
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- RSC Publishing.
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Validation & Comparative
comparing 2-Fluoro-3-(trifluoromethyl)anisole with its isomers
An In-Depth Comparative Guide to 2-Fluoro-3-(trifluoromethyl)anisole and Its Positional Isomers for Researchers and Drug Development Professionals
As a Senior Application Scientist, my experience has consistently shown that in the realm of medicinal chemistry and fine chemical synthesis, positional isomerism is not a trivial detail—it is a critical variable that dictates a molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This is particularly true for highly functionalized aromatic systems like fluoro-(trifluoromethyl)anisoles. The precise placement of electron-withdrawing groups (F, CF₃) and an electron-donating group (OCH₃) creates distinct electronic and steric environments, leading to unique molecular behaviors.
This guide provides an in-depth comparison of this compound and its key positional isomers: 2-Fluoro-5-(trifluoromethyl)anisole, 4-Fluoro-3-(trifluoromethyl)anisole, and 3-Fluoro-5-(trifluoromethyl)anisole. We will move beyond a simple cataloging of data to explore the causal relationships between structure and function, providing practical, validated methodologies for their differentiation and insights into their synthetic utility. The introduction of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, making a thorough understanding of these building blocks essential.[1][2]
Physicochemical Properties: A Comparative Overview
The arrangement of substituents on the benzene ring directly influences intermolecular forces and molecular packing, which in turn dictates macroscopic properties such as boiling point, density, and lipophilicity. While all isomers share the same molecular formula (C₈H₆F₄O) and weight (194.13 g/mol ), their physical constants exhibit subtle but significant differences.[3][4][5]
Table 1: Comparative Physicochemical Data of Fluoro-(trifluoromethyl)anisole Isomers
| Property | This compound | 2-Fluoro-5-(trifluoromethyl)anisole | 4-Fluoro-3-(trifluoromethyl)anisole |
| CAS Number | 151868-17-6[5] | 261951-78-4[4] | 127271-65-2[3] |
| Molecular Formula | C₈H₆F₄O | C₈H₆F₄O | C₈H₆F₄O |
| Molecular Weight | 194.13 g/mol [5] | 194.13 g/mol [4] | 194.13 g/mol [3] |
| Boiling Point | Not specified | 164.8°C at 760 mmHg[4] | Not specified |
| Density | Not specified | 1.284 g/cm³[4] | Not specified |
| Refractive Index | Not specified | 1.4352[4] | Not specified |
| XLogP3 | Not specified | 2.85[4] | Not specified |
Note: A complete experimental dataset for all isomers is not consistently available in public literature; data is often sourced from commercial suppliers and may vary.
The trifluoromethyl group significantly increases lipophilicity compared to a methyl or hydrogen substituent, a critical factor in designing molecules that can cross biological membranes.[6][7] The interplay of the methoxy, fluoro, and trifluoromethyl groups creates unique dipole moments for each isomer, influencing their solubility and chromatographic behavior.
Spectroscopic Differentiation: A Practical Guide
Unambiguous identification of each isomer is paramount for quality control and ensuring the desired reactivity in subsequent synthetic steps. Spectroscopic techniques, particularly NMR, provide the most definitive data for differentiation. The distinct electronic environment of each nucleus (¹H, ¹³C, ¹⁹F) in each isomer results in a unique spectral fingerprint.
Workflow for Isomer Identification
The logical flow for distinguishing between these isomers involves a multi-spectroscopic approach, with ¹⁹F NMR often providing the most direct and unambiguous evidence.
Caption: Predicted Regioselectivity for Electrophilic Aromatic Substitution.
These distinct reactivity profiles make each isomer a specific building block for accessing different classes of complex molecules. For instance, an isomer that allows for facile substitution at a specific position is invaluable for late-stage functionalization in a drug synthesis campaign. They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. [3][5]
References
- PubChem. (n.d.). 3-(Trifluoromethyl)anisole. National Center for Biotechnology Information.
- Xing, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(5), 783-791.
- Royal Society of Chemistry. (2016). Supporting Information for a chemical publication.
- Stenutz. (n.d.). 3-fluoro-5-(trifluoromethyl)anisole.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).
- PubChem. (n.d.). 4-Fluoroanisole. National Center for Biotechnology Information.
- ResearchGate. (n.d.). THEORETICAL INVESTIGATION OF THE MOLECULAR PROPERTIES OF THE FLUOROANILINE AND FLUOROANISOLE ISOMERS.
- ResearchGate. (n.d.). Structure and properties of fluoroaniline isomers.
- ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- SpectraBase. (n.d.). 3-(Trifluoromethyl)anisole.
- ResearchGate. (n.d.). Structure and properties of fluoroanisole isomers.
- Semantic Scholar. (2015). Fluorine in drug design: a case study with fluoroanisoles.
- ScienceDirect. (n.d.). Fluorine in Drug Discovery: Role, Design and Case Studies.
- IndiaMART. (n.d.). This compound Lab Grade.
- NIST. (n.d.). Mass spectra of fluorocarbons.
- NIST. (n.d.). 2-Fluoro-3-(trifluoromethyl)phenol, methyl ether. WebBook.
- ACS Publications. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers.
- SpectraBase. (n.d.). 3-(Trifluoromethyl)anisole - Vapor Phase IR.
- Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
- Journal of Research of the National Bureau of Standards. (n.d.). Mass Spectra of Fluorocarbons.
- Freie Universität Berlin. (2024). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups.
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- ResearchGate. (n.d.). Series of 19F NMR spectra recorded during the process of warming a....
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Wikipedia. (n.d.). Trifluoromethyl group.
- NIST. (n.d.). 2,3,5,6-Tetrafluoroanisole. WebBook.
Sources
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- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. 4-FLUORO-3-(TRIFLUOROMETHYL)ANISOLE | 127271-65-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
A Comparative Spectroscopic Guide to Trifluoromethylanisole Isomers
Introduction
The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] Trifluoromethylanisole exists as three distinct positional isomers: ortho-(2-), meta-(3-), and para-(4-). While sharing the same molecular formula and weight, the spatial arrangement of the electron-donating methoxy (–OCH₃) group and the potent electron-withdrawing trifluoromethyl group dramatically alters the electronic landscape of the aromatic ring. These electronic dissimilarities give rise to unique and diagnostic spectroscopic fingerprints.
This in-depth guide provides a comprehensive comparison of the spectroscopic data for ortho-, meta-, and para-trifluoromethylanisole. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into how these techniques can be leveraged for unambiguous isomer identification. This document is intended for researchers, scientists, and drug development professionals who routinely encounter and must characterize these critical structural motifs.
Spectroscopic Data Comparison: Differentiating the Isomers
The key to distinguishing the trifluoromethylanisole isomers lies in how the electronic effects of the two substituents either reinforce or oppose each other, creating unique environments for the nuclei within the molecule. The following sections provide a detailed, side-by-side analysis of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR are highly sensitive to the electron density around the probed nucleus, providing a clear and quantitative means of differentiation.[2]
The observed chemical shifts are a direct consequence of the interplay between the resonance (mesomeric) and inductive effects of the –OCH₃ and –CF₃ groups.
-
–OCH₃ group: Strongly electron-donating via resonance (+R effect), increasing electron density at the ortho and para positions. It is also weakly electron-withdrawing inductively (–I effect).
-
–CF₃ group: Strongly electron-withdrawing via induction (–I effect) due to the high electronegativity of fluorine atoms. It also exhibits a weak electron-withdrawing resonance effect (–R effect).
This interplay leads to predictable shielding (upfield shift, lower δ) and deshielding (downfield shift, higher δ) of the aromatic protons and carbons.
The distinct electronic environments of each isomer result in unique NMR signatures. The data presented below is a representative compilation from various sources and predictive models.
| Spectroscopic Parameter | 2-Trifluoromethylanisole (ortho) | 3-Trifluoromethylanisole (meta) | 4-Trifluoromethylanisole (para) |
| ¹H NMR (δ, ppm) | Aromatic H: ~6.9-7.6 (complex multiplet) Methoxy H: ~3.9 | Aromatic H: ~7.0-7.5 (complex multiplet) Methoxy H: ~3.8 | Aromatic H: ~6.9 (d), ~7.6 (d) Methoxy H: ~3.8 |
| ¹³C NMR (δ, ppm) | Aromatic C-OCH₃: ~155 Aromatic C-CF₃: ~120 (q) CF₃: ~124 (q, J ≈ 272 Hz) Methoxy C: ~56 | Aromatic C-OCH₃: ~159 Aromatic C-CF₃: ~132 (q) CF₃: ~124 (q, J ≈ 272 Hz) Methoxy C: ~55 | Aromatic C-OCH₃: ~160 Aromatic C-CF₃: ~125 (q) CF₃: ~123 (q, J ≈ 272 Hz) Methoxy C: ~55 |
| ¹⁹F NMR (δ, ppm) | ~ -60 to -62 | ~ -63 | ~ -62 to -63 |
Note: NMR data is typically acquired in CDCl₃. Chemical shifts are referenced to TMS (¹H, ¹³C) or CFCl₃ (¹⁹F). 'q' denotes a quartet due to coupling with ¹⁹F nuclei.
-
Analysis: The para-isomer displays the simplest ¹H NMR spectrum, typically showing two distinct doublets for the aromatic protons due to the molecule's symmetry. The ortho and meta isomers exhibit more complex splitting patterns. In ¹³C NMR, the carbon directly attached to the –CF₃ group appears as a quartet due to C-F coupling, a key identifying feature.[1] The chemical shift of the –CF₃ group in ¹⁹F NMR is also a useful, albeit less distinguishing, parameter.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and the substitution pattern on the benzene ring.[5] Key vibrational modes are sensitive to the isomeric form.
| Vibrational Mode | 2-Trifluoromethylanisole (ortho) | 3-Trifluoromethylanisole (meta) | 4-Trifluoromethylanisole (para) |
| C–F stretch (ν, cm⁻¹) | ~1320 (strong) | ~1330 (strong) | ~1325 (strong) |
| Aromatic C–O stretch (ν, cm⁻¹) | ~1260 | ~1280 | ~1265 |
| C–H out-of-plane bend (γ, cm⁻¹) | ~760 | ~790, ~700 | ~840 |
-
Analysis: The most diagnostic vibrations are often the C–H out-of-plane bending modes in the 700-900 cm⁻¹ region.[6] The pattern of these bands is characteristic of the substitution on the aromatic ring. Ortho-isomers typically show a strong band around 750 cm⁻¹, meta-isomers show bands near 780 and 690 cm⁻¹, and para-isomers show a strong band around 830 cm⁻¹. The strong C–F stretching vibrations are a prominent feature in all three isomers but are less useful for differentiation.[1]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) reveals information about the molecular weight and fragmentation patterns, which can differ subtly between isomers.
| Mass Spectrometry Data | 2-, 3-, and 4-Trifluoromethylanisole |
| Molecular Ion (M•⁺, m/z) | 176 |
| Key Fragments (m/z) | 161 ([M–CH₃]⁺) 145 ([M–OCH₃]⁺) 127 ([M–CH₃–HF]⁺) 107 ([M–CF₃]⁺) |
-
Analysis: All three isomers will exhibit a molecular ion peak at m/z 176. Differentiation based on EI-MS is challenging as the primary fragmentation pathways are often similar.[7] The most common initial fragmentation steps include the loss of a methyl radical (•CH₃) to form an ion at m/z 161, or loss of a methoxy radical (•OCH₃) to yield an ion at m/z 145.[8] Subsequent loss of HF or the •CF₃ radical can also occur. While the mass of the fragments is the same, the relative intensities of these fragment ions may vary between isomers, providing a potential avenue for distinction, though this requires careful comparison with reference spectra under identical conditions.[9]
Experimental Workflows & Protocols
To ensure data integrity and reproducibility, standardized protocols must be followed. The choice of parameters is critical for obtaining high-quality, comparable data.
Logical Workflow for Spectroscopic Analysis
The following diagram outlines a systematic workflow for the characterization and comparison of the trifluoromethylanisole isomers.
Caption: A standard workflow for the spectroscopic characterization of trifluoromethylanisole isomers.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: This protocol is designed to yield high-resolution spectra for detailed structural analysis. Deuterated chloroform is a common solvent for these nonpolar analytes, and TMS provides a universal internal standard.
-
Procedure:
-
Prepare the sample by dissolving 5-10 mg of the trifluoromethylanisole isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.[1]
-
For ¹³C NMR, use proton decoupling to simplify the spectrum. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 seconds) is used.
-
Process the spectra using appropriate software, referencing the ¹H and ¹³C spectra to TMS (0.00 ppm) and the ¹⁹F spectrum to an external standard like CFCl₃ (0.00 ppm).
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: Attenuated Total Reflectance (ATR) is a rapid and convenient technique for liquid samples, requiring minimal preparation and providing high-quality data.
-
Procedure:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty crystal.
-
Place one to two drops of the neat trifluoromethylanisole isomer directly onto the ATR crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: GC-MS is the ideal method for separating and analyzing these volatile isomers. Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns for library matching and structural interpretation.
-
Procedure:
-
Prepare a dilute solution of the isomer (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into a GC-MS system equipped with a standard nonpolar capillary column (e.g., DB-5ms).
-
Use a suitable temperature program, for example: initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
Use Helium as the carrier gas at a constant flow rate of 1 mL/min.[8]
-
The mass spectrometer should be operated in EI mode at 70 eV.[8]
-
Scan over a mass range of m/z 40–300 to detect the molecular ion and key fragments.
-
Conclusion
The positional isomers of trifluoromethylanisole, while structurally similar, are unambiguously distinguishable through a combination of modern spectroscopic techniques. NMR spectroscopy, particularly ¹H and ¹³C NMR, stands out as the most definitive method, providing clear differences in chemical shifts and splitting patterns directly correlated to the electronic environment of the aromatic ring.[10] IR spectroscopy offers a rapid and reliable method for differentiation based on the characteristic C–H out-of-plane bending vibrations.[6] While mass spectrometry confirms the molecular weight, its utility in isomer differentiation relies on subtle and potentially unreliable differences in fragment ion intensities.
By employing the systematic workflow and robust protocols detailed in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize ortho-, meta-, and para-trifluoromethylanisole, ensuring the structural integrity of their molecules in complex research and development pipelines.
References
- Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. (2015).
- 3-(Trifluoromethyl)aniline.
- Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. (2014). PubMed. [Link]
- A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. (2011). Asian Journal of Chemistry. [Link]
- Figure S2. (a) Comparison of the IR spectra of the ortho-, meta- and... (2018).
- 2-(Trifluoromethyl)aniline.
- 4-(Trifluoromethyl)aniline.
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes. [Link]
- Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. (2015).
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (2021). Royal Society of Chemistry. [Link]
- Experimental Procedures for the Preparation of α-trifluoromethyl isocyanide 2a. Royal Society of Chemistry. [Link]
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A Comparative Guide to the Biological Activity of 2-Fluoro-3-(trifluoromethyl)anisole and Its Derivatives: A Structure-Activity Relationship Analysis
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the incorporation of fluorine atoms and fluorine-containing functional groups into bioactive molecules has become a cornerstone of rational drug design.[1][2] The unique physicochemical properties imparted by fluorine—such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3] Among the most impactful fluorinated motifs are the single fluoro- and the trifluoromethyl (CF₃) group. When appended to a common scaffold like anisole, these groups can dramatically alter biological activity.
This guide provides a comparative analysis of the biological activity of 2-Fluoro-3-(trifluoromethyl)anisole and its conceptual derivatives. While direct experimental data on this specific isomer is limited in publicly accessible literature, we can construct a robust understanding by examining structurally related fluoro- and trifluoromethyl-substituted aromatic compounds. By synthesizing data from various studies, this document will elucidate the critical structure-activity relationships (SAR) that govern the efficacy of these compounds across different therapeutic areas, providing researchers and drug development professionals with field-proven insights into this important chemical class.
The Physicochemical Impact of Fluoro- and Trifluoromethyl- Substitutions
The decision to introduce a fluorine or trifluoromethyl group onto an anisole ring is a strategic choice aimed at modulating several key molecular properties that directly influence biological function.
-
Lipophilicity and Permeability : The CF₃ group significantly increases lipophilicity, as measured by LogD, which can enhance a molecule's ability to cross cellular membranes.[2] However, studies on matched molecular pairs have revealed an interesting paradox: while PhOCF₃ compounds are more lipophilic than their PhOCH₃ counterparts, they can exhibit lower passive permeability.[4][5][6] This highlights a complex relationship where increased lipophilicity does not automatically translate to improved absorption. The single fluorine atom has a more modest effect on lipophilicity.
-
Metabolic Stability : The strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] Strategically placing a CF₃ or F group can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[2] However, the position of substitution is critical; ortho- and meta-position fluorination has, in some cases, been shown to increase microsomal clearance, demonstrating that the effect is not universally predictable.[4]
-
Electronic Effects and Binding Affinity : Both F and CF₃ are strongly electron-withdrawing groups.[2][7] This electronic perturbation alters the charge distribution of the aromatic ring, which can enhance interactions with biological targets through hydrogen bonding or other electrostatic forces.[2] Furthermore, fluorination can induce specific conformational preferences in the molecule, pre-organizing it for a more favorable fit within an enzyme's active site or a receptor's binding pocket.[4][5]
Caption: Impact of fluorination on drug properties.
Comparative Analysis of Biological Activity: Case Studies
The true impact of these substitutions is best understood through experimental data. Below, we compare the biological activities of various anisole and phenyl derivatives bearing fluoro- and trifluoromethyl groups.
Antimicrobial Activity against Multidrug-Resistant (MDR) Bacteria
A compelling demonstration of the power of these substitutions is seen in the development of novel salicylanilides targeting Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant S. aureus (VRSA).[1]
-
Key Insight : The study revealed that incorporating bromo- and trifluoromethyl- groups on the aniline ring of the salicylanilide scaffold resulted in compounds with exceptional potency.
-
Lead Compound : Compound 22 , 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, demonstrated remarkable activity against a panel of nine MRSA and three VRSA strains, with Minimum Inhibitory Concentration (MIC) values between 0.031–0.062 µg/mL. This potency was significantly better than the control drugs, methicillin and vancomycin.[1]
Table 1: Antimicrobial Activity of Substituted Salicylanilides against S. aureus [1]
| Compound | Structure (Aniline Moiety) | MIC (µg/mL) vs. MRSA/VRSA | Selectivity Index |
| 20 | 3'-Trifluoromethylphenyl | < 1 | > 10 |
| 22 | 4'-Bromo-3'-trifluoromethylphenyl | 0.031–0.062 | > 10 |
| 24 | 3',5'-bis(Trifluoromethyl)phenyl | < 1 | > 10 |
| 25 | 4'-Chloro-3'-trifluoromethylphenyl | < 1 | > 10 |
| Vancomycin | (Control) | > 2 | - |
Antiplasmodial Activity against Plasmodium falciparum
In the search for new antimalarial agents, structure-activity relationship studies of astemizole analogues showed that modification of the terminal anisole group was critical for potency.[7]
-
Key Insight : Replacing the methoxy group on the anisole ring with other substituents revealed that electron-withdrawing groups (EWGs) generally enhanced antiplasmodial activity. The trifluoromethyl (CF₃) group was particularly effective.
-
Lead Compound : Analogue 30 , which features a CF₃ substitution, displayed high potency against the drug-sensitive PfNF54 strain with an IC₅₀ value of 0.035 μM.[7] This was a significant improvement over other derivatives.
Table 2: Antiplasmodial Activity of Astemizole Analogues with Anisole Modifications [7]
| Compound | Anisole Moiety Substitution | IC₅₀ (μM) vs. P. falciparum (NF54) |
| AST | 4-Methoxy (Baseline) | ~0.108 |
| 30 | Trifluoromethyl (CF₃) | 0.035 |
| 31 | Methyl Ester | 0.204 |
| 33 | Ethyl Ester | 0.043 |
| 32 | Carboxylic Acid | > 6 |
Anticancer Activity against Human Cancer Cell Lines
The strategic placement of a CF₃ group has also been shown to dramatically boost the anticancer efficacy of isoxazole-based molecules.[8]
-
Key Insight : A direct comparison between a parent isoxazole compound and its 4-trifluoromethyl derivative revealed a nearly 8-fold increase in potency against the MCF-7 human breast cancer cell line.[8]
-
Lead Compound : The trifluoromethylated isoxazole 2g exhibited an IC₅₀ of 2.63 μM, whereas its non-fluorinated analogue 14 had an IC₅₀ of 19.72 μM.[8] Further investigation confirmed that this enhanced activity was due to the induction of apoptosis.
Table 3: Anticancer Activity of Isoxazole Derivatives against MCF-7 Cells [8]
| Compound | Key Feature | IC₅₀ (μM) vs. MCF-7 |
| 14 | Non-trifluoromethylated | 19.72 |
| 2g | 4-Trifluoromethylated | 2.63 |
Experimental Protocols: A Foundation for Reproducible Science
The trustworthiness of comparative data hinges on the robustness of the experimental methods used. Below are detailed protocols for the key assays referenced in this guide.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Causality : This assay quantifies the bacteriostatic potential of a compound by challenging a standardized inoculum of bacteria with a serial dilution of the test agent. The lowest concentration that prevents visible growth is the MIC.
Step-by-Step Methodology:
-
Preparation : Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO.
-
Bacterial Inoculum : Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. Typically, this ranges from 64 µg/mL down to 0.06 µg/mL.
-
Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis : Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as a measure of cell viability and proliferation.
-
Causality : The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding : Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Remove the treatment media and add fresh media containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[9]
Conclusion and Future Perspectives
While direct biological data for this compound remains to be specifically reported, a comprehensive analysis of its structural analogues provides a clear and compelling narrative. The strategic incorporation of fluoro- and trifluoromethyl groups onto an anisole or related phenyl scaffold is a validated and highly effective strategy for enhancing biological activity across diverse therapeutic targets. The evidence strongly suggests that these substitutions improve potency in antimicrobial, antiplasmodial, and anticancer applications by favorably modulating the molecule's physicochemical properties and its interaction with biological targets.
The data presented in this guide underscores the importance of a systematic approach to structure-activity relationship studies. Future work should focus on the synthesis and parallel screening of a complete set of positional isomers of fluoro- and trifluoromethyl-substituted anisoles. Such a study would provide invaluable, high-resolution SAR data, enabling more precise predictions and the rational design of next-generation therapeutic agents. The continued exploration of fluorinated motifs is not just a trend but a fundamental pillar of modern medicinal chemistry that promises to deliver more potent and durable clinical candidates.
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The Unseen Journey: A Comparative Guide to In Silico ADME Prediction for 2-Fluoro-3-(trifluoromethyl)anisole
For the dedicated researcher in drug discovery, the journey of a candidate molecule from a promising hit to a viable drug is long and fraught with challenges. A significant hurdle lies in understanding its pharmacokinetic profile: how it is absorbed, distributed, metabolized, and excreted (ADME). Poor ADME properties are a leading cause of late-stage drug development failures, resulting in immense financial and temporal losses.[1] This guide delves into the critical role of early, predictive in silico ADME analysis, using 2-Fluoro-3-(trifluoromethyl)anisole as a case study. We will navigate the predictions of several leading open-access platforms, providing a comparative analysis to empower you, the drug development professional, to make more informed decisions at the nascent stages of your research.
The Molecule in Focus: this compound
This compound is a fluorinated aromatic compound. Such molecules are of significant interest in medicinal chemistry, as the inclusion of fluorine and trifluoromethyl groups can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[2] Understanding the ADME profile of such a building block is crucial for designing novel therapeutics with desirable pharmacokinetic characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 151868-17-6 | [3] |
| Molecular Formula | C₈H₆F₄O | |
| Molecular Weight | 194.13 g/mol | |
| Canonical SMILES | COc1cccc(C(F)(F)F)c1F | [4] |
The Digital Crystal Ball: A Comparison of In Silico ADME Prediction Platforms
To forecast the ADME profile of our molecule, we will employ three widely-used, free web-based platforms: SwissADME , pkCSM , and admetSAR 2.0 . These tools leverage distinct algorithms, from quantitative structure-activity relationship (QSAR) models to graph-based signatures and machine learning, to predict a molecule's behavior in the human body.[5]
The process begins with the molecule's structure, represented by its SMILES string, which serves as the input for these predictive engines.
Workflow for In Silico ADME Prediction
Caption: A generalized workflow for predicting the ADME properties of a small molecule using in silico tools.
Table 2: Comparative In Silico ADME Predictions for this compound
| Parameter | Category | SwissADME | pkCSM | admetSAR 2.0 |
| GI Absorption | Absorption | High | 93.5% | 97.8% |
| Caco-2 Permeability (logPapp) | Absorption | - | 0.69 | 0.98 |
| P-glycoprotein Substrate | Absorption | No | Yes | Non-substrate |
| P-glycoprotein I Inhibitor | Absorption | No | No | - |
| P-glycoprotein II Inhibitor | Absorption | No | No | - |
| BBB Permeant | Distribution | Yes | Yes (logBB: 0.126) | Yes (logPS: -1.41) |
| Plasma Protein Binding | Distribution | - | 89.9% | 91.5% |
| CYP1A2 Inhibitor | Metabolism | No | No | Inhibitor |
| CYP2C19 Inhibitor | Metabolism | Yes | No | Non-inhibitor |
| CYP2C9 Inhibitor | Metabolism | Yes | No | Inhibitor |
| CYP2D6 Inhibitor | Metabolism | No | No | Non-inhibitor |
| CYP3A4 Inhibitor | Metabolism | Yes | No | Non-inhibitor |
| CYP2C9 Substrate | Metabolism | - | No | - |
| CYP2D6 Substrate | Metabolism | - | No | - |
| CYP3A4 Substrate | Metabolism | - | No | - |
| Total Clearance (log ml/min/kg) | Excretion | - | 0.088 | - |
| AMES Toxicity | Toxicity | - | No | Non-mutagenic |
| hERG I Inhibitor | Toxicity | - | No | Non-inhibitor |
| hERG II Inhibitor | Toxicity | - | No | - |
Note: Predictions were generated in January 2026. Different versions of the tools may yield slightly different results. "-" indicates the parameter is not predicted by the respective tool.
Deconstructing the Predictions: A Deeper Dive
The comparative data reveals both consensus and divergence among the platforms, underscoring the necessity of a multi-tool approach and expert interpretation.
Absorption: A Promising Start
All three platforms confidently predict high gastrointestinal (GI) absorption for our molecule. This is a favorable initial finding, suggesting good oral bioavailability. The predicted high lipophilicity (Consensus Log P o/w around 3.0 from SwissADME) is a key driver for passive diffusion across the intestinal membrane.
A point of contention arises with P-glycoprotein (P-gp) interaction. P-gp is an efflux pump that can actively transport drugs out of cells, thereby reducing their absorption and penetration into tissues like the brain. While SwissADME and admetSAR 2.0 predict it to be a non-substrate , pkCSM suggests it is a substrate . This discrepancy is likely due to differences in the training datasets and algorithms used by the platforms. Should this molecule be advanced, this would be a critical point for experimental validation, for instance, using a Caco-2 permeability assay with and without a P-gp inhibitor.
Distribution: Crossing Barriers
There is a unanimous prediction that this compound will cross the blood-brain barrier (BBB) . This is significant for central nervous system (CNS) drug design but could be a liability if CNS effects are undesirable. The molecule's small size and lipophilic nature are the primary physicochemical properties enabling this.
Furthermore, both pkCSM and admetSAR 2.0 predict high plasma protein binding (around 90%). This means that only a small fraction of the drug would be free in the bloodstream to exert its therapeutic effect. High protein binding can also affect the drug's clearance and volume of distribution.
Interplay of Key ADME Properties
Caption: Logical relationships between physicochemical properties and ADME outcomes. '+' indicates a positive correlation, '-' a negative one.
Metabolism: A Mixed Signal on CYP Interactions
The predictions for Cytochrome P450 (CYP) enzyme interactions, which are crucial for drug metabolism and potential drug-drug interactions, show the most significant divergence.
-
SwissADME predicts inhibition of CYP2C19, CYP2C9, and CYP3A4 .
-
pkCSM predicts no inhibition of any major isoform.
-
admetSAR 2.0 predicts inhibition of CYP1A2 and CYP2C9 .
The only point of agreement is the inhibition of CYP2C9 . Inhibition of CYP enzymes can lead to slower metabolism of co-administered drugs, potentially causing toxicity. The trifluoromethyl group is a known modulator of metabolic stability and enzyme interactions, but its precise effect is context-dependent.[2] Given these conflicting predictions, an in vitro CYP inhibition assay would be a high-priority next step to de-risk any future development.
Excretion and Toxicity: A Clean Bill of Health (So Far)
The available predictions for excretion and toxicity are generally favorable. pkCSM predicts a low total clearance , which, combined with high absorption, suggests a potentially long half-life. Both pkCSM and admetSAR 2.0 predict a low risk of AMES mutagenicity and hERG inhibition , the latter being a critical indicator for cardiac safety.
A Practical Guide: Step-by-Step Prediction with SwissADME
To illustrate the ease of use of these platforms, here is a protocol for obtaining the ADME profile of this compound using SwissADME.
Protocol: ADME Prediction using SwissADME
-
Navigate to the SwissADME website: Open a web browser and go to [Link].
-
Input the Molecule: In the "List of SMILES" text box, paste the SMILES string for our molecule: COc1cccc(C(F)(F)F)c1F.
-
Run the Prediction: Click the "Run" button to initiate the analysis.
-
Analyze the Results: The platform will generate a comprehensive report. Scroll down to view the predicted physicochemical properties, lipophilicity, water solubility, pharmacokinetics (including GI absorption and BBB permeation), drug-likeness, and medicinal chemistry friendliness.
-
Interpret the "Boiled-Egg" Diagram: SwissADME provides a visual representation of passive GI absorption and BBB permeation. Our molecule will be plotted in the yellow region (yolk), indicating it is predicted to be both absorbed by the GI tract and to permeate the BBB.
Senior Scientist's Perspective: Navigating the Data with Caution and Strategy
In silico ADME prediction is an indispensable tool for modern drug discovery, offering a cost-effective and rapid method to triage compounds and guide synthetic efforts. However, it is not a substitute for experimental validation. The discrepancies observed between platforms for our case study molecule, this compound, particularly concerning P-gp substrate status and CYP inhibition, highlight the inherent limitations of predictive models.
Key Takeaways:
-
Consensus is Key: When multiple platforms with different underlying models agree on a prediction (e.g., high GI absorption and BBB permeation), confidence in that prediction is increased.
-
Divergence Demands Experimentation: Conflicting predictions (e.g., CYP inhibition) flag areas of uncertainty that must be prioritized for in vitro testing.
-
Context is Crucial: The predicted high BBB permeability is an asset for a CNS target but a liability otherwise. The interpretation of ADME data must always be aligned with the project's therapeutic goals.
This guide demonstrates that a thoughtful, comparative in silico analysis can provide a rich, albeit predictive, narrative of a molecule's potential pharmacokinetic journey. By embracing these tools while acknowledging their limitations, we can "fail faster and fail cheaper," ultimately accelerating the path to discovering safe and effective medicines.
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A Predictive and Comparative Guide to the Crystal Structure of 2-Fluoro-3-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the likely crystal structure of 2-Fluoro-3-(trifluoromethyl)anisole, a molecule of interest in medicinal chemistry and materials science. In the absence of a published experimental crystal structure for this specific compound, this document offers a predictive comparison based on the known crystal structure of the parent molecule, anisole, and a thorough examination of the well-documented effects of fluoro and trifluoromethyl substituents on the crystallography of aromatic systems. By understanding the interplay of intermolecular forces and steric effects, researchers can anticipate the solid-state properties of this and similar molecules, aiding in drug design, polymorph screening, and materials development.
The Foundation of Crystal Structure Analysis: Single-Crystal X-ray Diffraction
The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SCXRD). This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern is then used to reconstruct a model of the crystal structure.
Experimental Protocol for Single-Crystal X-ray Diffraction
A generalized workflow for the SCXRD analysis of a small organic molecule like this compound is as follows:
-
Crystal Growth: High-quality single crystals are paramount. For small organic molecules, which are often liquids or oils at room temperature, crystallization can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a melt. The choice of solvent is critical and can influence crystal packing.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction data are collected on a detector.
-
Data Reduction and Structure Solution: The collected diffraction intensities are processed to yield a set of structure factors. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic positions, and thermal parameters, and to locate hydrogen atoms.
-
Validation and Analysis: The final crystal structure is validated for geometric and crystallographic reasonability. Analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions provides insights into the molecular conformation and crystal packing. The results are typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).[1][2][3][4][5]
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A Comparative Guide to the Reactivity of Fluorinated Anisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Anisole derivatives, valued for their prevalence in natural products and their synthetic versatility, become particularly intriguing upon fluorination. However, the reactivity of these derivatives is not straightforward; it is a nuanced interplay between the potent, opposing electronic effects of the fluorine and methoxy substituents.
This guide, prepared for the discerning researcher, moves beyond simple descriptions to provide a comparative analysis of fluorinated anisole derivatives in key synthetic transformations. We will dissect the causality behind their reactivity in electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions, supported by experimental data and self-validating protocols designed for direct comparison.
The Duality of Fluorine: Electronic Effects on the Anisole Ring
The reactivity of any substituted benzene is governed by the electronic nature of its substituents. In fluorinated anisoles, we encounter a compelling duel between the methoxy group (-OCH₃) and the fluorine atom (-F).
-
Methoxy Group (-OCH₃): This is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) but a very strong electron-donating resonance effect (+R). This +R effect, arising from the lone pairs on the oxygen, enriches the aromatic ring with electron density, particularly at the ortho and para positions, making the ring highly susceptible to electrophilic attack.
-
Fluorine Atom (-F): Fluorine presents a more complex picture. As the most electronegative element, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophiles. However, like the methoxy group, it possesses lone pairs that can be donated into the ring via resonance (+R), directing incoming electrophiles to the ortho and para positions.[1]
The ultimate reactivity and regioselectivity of a given fluorinated anisole derivative depend on the position and number of fluorine atoms relative to the directing power of the methoxy group.
Electrophilic Aromatic Substitution (EAS)
In EAS, the aromatic ring acts as a nucleophile, attacking an electron-deficient species (the electrophile). The reaction rate is highly sensitive to the electron density of the ring.
Causality of Reactivity
For all fluoroanisole isomers, the potent +R effect of the methoxy group is the dominant directing influence.[1] This means electrophilic attack will be overwhelmingly directed to the positions ortho and para to the methoxy group. The fluorine atom's primary role is to modulate the overall reactivity of the ring through its strong -I effect.
A fascinating comparison arises between 4-fluoroanisole and 4-chloroanisole. While fluorine has a stronger -I effect than chlorine, its 2p orbitals have better size-match and overlap with the 2p orbitals of the aromatic carbon. This results in a more effective +R donation compared to chlorine's 3p orbitals.[2] The practical consequence is that the deactivating inductive effect of fluorine is better compensated for by its resonance donation.
Experimental data on the nitration of 4-haloanisoles confirms this: 4-fluoroanisole is significantly more reactive than 4-chloroanisole, underscoring the unique nature of fluorine in EAS.[2]
Comparative Data: Nitration of 4-Haloanisoles
| Substrate | Relative Rate Constant (vs. Benzene) | Second-Order Rate Constant (10⁵ k₂, M⁻¹s⁻¹) |
| Anisole | 1.0 x 10⁴ | ~3200 |
| 4-Fluoroanisole | 1.9 x 10³ | 580 [2] |
| 4-Chloroanisole | 3.4 x 10² | 104 [2] |
| Benzene | 1 | 0.31 |
Reaction Conditions: Nitration in Sulfuric Acid at 25°C. Data compiled from reference[2].
Isomer Reactivity Comparison (Qualitative)
While direct quantitative rate data for all isomers is sparse, we can predict a reactivity trend based on the interplay of substituent effects:
-
para-Fluoroanisole (4-FA): The fluorine is at the position most activated by the methoxy group. Electrophilic attack occurs at C2 and C6, influenced by the methoxy group's +R effect and fluorine's -I effect.
-
ortho-Fluoroanisole (2-FA): The fluorine is adjacent to the methoxy group. Attack at C4 (para to -OCH₃) will be strongly favored, but attack at C6 (ortho to -OCH₃) will be sterically hindered and electronically disfavored due to the proximity of two electron-withdrawing groups. Overall reactivity is expected to be lower than 4-FA.
-
meta-Fluoroanisole (3-FA): The fluorine's -I effect is felt at all positions. The methoxy group directs attack to C2, C4, and C6. Attack at C2 and C6 is most likely, but the ring is generally more deactivated than in 4-FA.
Predicted Reactivity Order in EAS: 4-Fluoroanisole > 3-Fluoroanisole > 2-Fluoroanisole
This predicted order can be experimentally verified using the following competitive nitration protocol.
Experimental Protocol: Competitive Nitration of Fluoroanisole Isomers
This protocol is designed to provide a direct comparison of the relative reactivity of the three monofluorinated anisole isomers by allowing them to compete for a limited amount of the nitrating agent.
Objective: To determine the relative rates of nitration for 2-fluoroanisole, 3-fluoroanisole, and 4-fluoroanisole.
Materials:
-
2-Fluoroanisole, 3-Fluoroanisole, 4-Fluoroanisole
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Internal Standard (e.g., 1,2-dichlorobenzene) for GC analysis
Procedure:
-
Prepare Substrate Solution: In a 50 mL flask, create an equimolar solution of the three fluoroanisole isomers and an internal standard in glacial acetic acid. For example, dissolve 1.0 mmol of each isomer and 1.0 mmol of 1,2-dichlorobenzene in 20 mL of glacial acetic acid.
-
Cooling: Cool the flask in an ice bath to 0-5°C.
-
Prepare Nitrating Mixture: In a separate test tube, slowly add 0.5 mL of concentrated sulfuric acid to 0.5 mL of concentrated nitric acid. Cool this mixture in the ice bath. (Caution: Highly corrosive and exothermic).[3]
-
Reaction: Slowly add a substoichiometric amount of the cold nitrating mixture (e.g., corresponding to 0.5 mmol of HNO₃, making it the limiting reagent) to the stirred substrate solution, ensuring the temperature remains below 10°C.
-
Quench: After 30 minutes, carefully pour the reaction mixture over 50 g of crushed ice in a beaker.
-
Work-up: Extract the mixture with DCM (3 x 20 mL). Combine the organic layers and wash with water, then saturated sodium bicarbonate solution, and finally brine.[4]
-
Analysis: Dry the organic layer with anhydrous magnesium sulfate, filter, and analyze the composition by Gas Chromatography (GC) and GC-MS to identify and quantify the remaining starting materials and the various nitrated products. The isomer that is consumed the most is the most reactive.[5]
Caption: Workflow for the competitive nitration of fluoroanisole isomers.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, the roles are reversed. The aromatic ring acts as an electrophile, and its reactivity is enhanced by electron-withdrawing groups. A nucleophile attacks the ring, displacing a leaving group.
Causality of Reactivity
This is where fluorinated aromatics display counterintuitive and highly useful reactivity. For an SNAr reaction to proceed, two conditions are generally required: (1) the ring must be activated by strong electron-withdrawing groups, and (2) there must be a good leaving group.
Fluorine excels in the first role. Its powerful -I effect strongly withdraws electron density, making the carbon atom it is attached to (the ipso-carbon) highly electrophilic and susceptible to nucleophilic attack. This effect is crucial for activating the ring.
Surprisingly, fluoride can also serve as the leaving group. While F⁻ is a poor leaving group in Sₙ2 reactions, the rate-determining step in SNAr is typically the initial nucleophilic attack to form a stabilized anionic intermediate (a Meisenheimer complex).[6] The high electronegativity of fluorine lowers the energy barrier for this initial attack more effectively than other halogens. Therefore, the overall reaction rate is often fastest with fluorine as the leaving group.[6][7]
Reactivity Order of Leaving Groups in SNAr: F > Cl > Br > I
This is the opposite of the trend seen in Sₙ1/Sₙ2 reactions.
Comparative Data: N-Arylation and Amination
Experimental data confirms the superior reactivity of 4-fluoroanisole over 4-chloroanisole in SNAr-type reactions. Furthermore, studies on 2,4-difluoroanisole show that the presence of a second fluorine atom further activates the ring, though regioselectivity can become an issue. In one study, amination of 2,4-difluoroanisole occurred preferentially ortho to the methoxy group, a result attributed to hydrogen bonding effects with the incoming nucleophile.[8]
| Substrate | Reaction | Nucleophile | Yield (%) |
| 4-Fluoroanisole | N-Arylation of Indole | Indole | 85% [2] |
| 4-Chloroanisole | N-Arylation of Indole | Indole | 25%[2] |
| 2,4-Difluoroanisole | Defluoro-amination | Ammonium Carbamate | 45% (mixture)[8] |
| 2,4-Difluoroanisole | Defluoro-amination | 2-Picolylamine | 51% [8] |
Experimental Protocol: Comparative SNAr Reactivity via ¹⁹F NMR Monitoring
This protocol uses the unique analytical window of ¹⁹F NMR to directly compare the reaction rates of different fluoroanisole derivatives in parallel. ¹⁹F NMR is ideal for this purpose due to its high sensitivity, wide chemical shift range (reducing signal overlap), and the direct correlation of signal intensity to concentration.[9]
Objective: To quantify and compare the rates of methoxide substitution on 4-fluoroanisole, 2,4-difluoroanisole, and pentafluoroanisole.
Materials:
-
4-Fluoroanisole, 2,4-Difluoroanisole, Pentafluoroanisole
-
Sodium Methoxide (NaOMe)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
NMR Tubes
-
Internal Standard (e.g., trifluorotoluene)
Procedure:
-
Setup: Prepare three separate NMR tubes. To each tube, add 1.0 mmol of a different fluoroanisole substrate and 0.5 mmol of the internal standard. Dissolve the contents in 0.6 mL of anhydrous DMSO.
-
Initial Scan: Acquire a baseline ¹⁹F NMR spectrum for each tube to establish the initial concentrations (t=0).
-
Initiation: Prepare a solution of sodium methoxide (e.g., 1.2 mmol in 0.3 mL of DMSO). At a precisely recorded time, add 0.1 mL of the NaOMe solution to each NMR tube, cap, and shake vigorously.
-
Monitoring: Immediately place the first tube in the NMR spectrometer and begin acquiring spectra at regular intervals (e.g., every 5 minutes). Cycle through the three tubes, recording the time of each acquisition.
-
Analysis: Process the spectra. Integrate the signals corresponding to the starting materials and the products relative to the constant integral of the internal standard. Plot the concentration of the starting material versus time for each of the three substrates to determine the reaction rates.
Caption: Workflow for comparing SNAr reaction rates using ¹⁹F NMR.
Metal-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are pillars of modern synthesis. The reactivity of aryl halides in these transformations is dominated by the ease of the oxidative addition step, which involves breaking the carbon-halogen bond.
Causality of Reactivity
The carbon-fluorine bond is the strongest carbon-halogen bond. This high bond dissociation energy makes the oxidative addition of a C-F bond to a low-valent metal center (like Pd(0) or Ni(0)) extremely challenging.[2] Consequently, fluoroarenes are typically the least reactive substrates in standard cross-coupling reactions.
General Reactivity Trend in Cross-Coupling: Ar-I > Ar-Br > Ar-OTf > Ar-Cl >> Ar-F
While this low reactivity can be a disadvantage, it can also be exploited for selective cross-coupling in polyhalogenated systems, where a C-Br bond can be selectively functionalized in the presence of a C-F bond. However, recent advances in catalyst design, particularly the development of highly electron-rich and sterically bulky phosphine ligands and nickel-based catalysts, have made the activation of C-F bonds increasingly feasible, though it remains a significant challenge.
Comparative Data: Buchwald-Hartwig Amination
Even with modern catalysts, the disparity in reactivity is clear. In a direct comparison, 4-chloroanisole gives a high yield in a Buchwald-Hartwig amination, while 4-fluoroanisole is largely unreactive under similar conditions.
| Substrate | Reaction | Amine | Catalyst System | Yield (%) |
| 4-Chloroanisole | Buchwald-Hartwig | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | High (not specified)[2] |
| 4-Fluoroanisole | Buchwald-Hartwig | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | No Reaction[2] |
Experimental Protocol: Comparative Buchwald-Hartwig Amination
This protocol allows for the parallel screening of different fluoroanisole isomers to assess their relative reactivity in a state-of-the-art cross-coupling reaction.
Objective: To compare the conversion of 2-fluoroanisole, 3-fluoroanisole, and 4-fluoroanisole in a Buchwald-Hartwig amination with morpholine.
Materials:
-
2-Fluoroanisole, 3-Fluoroanisole, 4-Fluoroanisole
-
Morpholine
-
XPhos Pd G3 (a highly active pre-catalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Reaction vials suitable for inert atmosphere
-
Internal Standard for GC analysis (e.g., dodecane)
Procedure:
-
Setup: In a glovebox, add NaOtBu (1.4 mmol) and XPhos Pd G3 (0.02 mmol, 2 mol%) to three separate reaction vials.
-
Add Reagents: Remove the vials from the glovebox. To each vial, add one of the fluoroanisole isomers (1.0 mmol), morpholine (1.2 mmol), the internal standard (1.0 mmol), and anhydrous toluene (2 mL) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate at 100°C.
-
Monitoring: After a set time (e.g., 4, 8, and 24 hours), take an aliquot from each reaction mixture. Quench the aliquot with water, extract with ethyl acetate, and analyze by GC to determine the percent conversion of the starting material.
-
Comparison: Compare the conversion rates for the three isomers at each time point to establish their relative reactivity.
Conclusion
The reactivity of fluorinated anisole derivatives is a study in contrasts, dictated by the position and number of fluorine atoms and the nature of the chemical transformation.
-
In Electrophilic Aromatic Substitution , the powerful activating and directing effect of the methoxy group dominates. Fluorine acts as a deactivator via induction, but its resonance contribution makes fluorinated anisoles more reactive than their chloro-analogs. The para-isomer is predicted to be the most reactive among the monofluorinated derivatives.
-
In Nucleophilic Aromatic Substitution , fluorine's strong inductive effect is paramount. It activates the ring for nucleophilic attack and serves as an excellent leaving group, making fluoroanisoles highly reactive substrates, often superior to other haloanisoles. Reactivity increases with the number of fluorine substituents.
-
In Metal-Catalyzed Cross-Coupling , the strength of the C-F bond is the deciding factor, rendering fluoroanisoles the least reactive among the haloanisoles. These reactions require specialized, highly active catalyst systems and often proceed in low yield, if at all.
For the synthetic chemist, this nuanced reactivity is not a limitation but an opportunity. It allows for the selective functionalization of molecules and provides a toolkit for fine-tuning electronic properties. Understanding the fundamental principles laid out in this guide, and employing the comparative experimental protocols provided, will empower researchers to make informed, strategic decisions in the synthesis of novel fluorinated compounds.
References
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- Springer Nature Experiments (2021).
- University of California, Santa Barbara (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
- ResearchGate (n.d.). Use of 3-(Pentafluorosulfanyl)phenol to Access to Advanced Substituted Pentafluorosulfanylphenol/anisole. [Link]
- Jacobsen, E. N., et al. (2018).
- MDPI (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
- Umayr, M., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions. PMC. [Link]
- Chemistry 210 Experiment 10 (n.d.).
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- PubMed (2023).
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- Olah, G. A., et al. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene. PMC. [Link]
- Chemistry LibreTexts (2023). 15.
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- Macmillan Group Meeting (2004). The Intramolecular Heck Reaction. [Link]
- ResearchGate (n.d.). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene. [Link]
- Sanford, M. S., et al. (2009). Synthesis and Reactivity of a Mono-σ-Aryl Palladium(IV) Fluoride Complex. PMC. [Link]
- University of Bristol (n.d.).
- NIH (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. [Link]
- University of Cape Town (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. [Link]
- Professor Dave Explains (2016).
- Chemistry Stack Exchange (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
- Reddit (2024). Struggling with Suzuki Reaction. [Link]
- University of Idaho (n.d.).
- ChemRxiv (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. [Link]
- MDPI (2023). Synthesis of Mono- and Polyazole Hybrids Based on Polyfluoroflavones. [Link]
- ResearchGate (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
- NIH (n.d.).
- ResearchGate (n.d.).
- Zenodo (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. [Link]
- Journal of the Chemical Society, Perkin Transactions 2 (1979).
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A Comparative Guide to the Synthesis of 2-Fluoro-3-(trifluoromethyl)anisole
Introduction
2-Fluoro-3-(trifluoromethyl)anisole is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The unique electronic properties imparted by the fluorine atom and the trifluoromethyl (CF₃) group make it a valuable building block in the synthesis of complex bioactive molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides an in-depth comparison of validated and plausible synthetic methodologies for obtaining this compound, offering researchers the critical insights needed to select the most appropriate route for their specific application, whether for small-scale library synthesis or large-scale manufacturing.
This document moves beyond simple protocol listing to explain the underlying chemical principles and rationale behind each approach. We will dissect three primary synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNAr) on an activated difluoro precursor.
-
O-Methylation of a Phenolic Intermediate , a classic and reliable two-step approach.
-
Directed ortho-Metalation (DoM) , a powerful but potentially complex regioselective functionalization.
Each method is evaluated based on yield, scalability, reagent availability, cost-effectiveness, and safety considerations, supported by detailed experimental protocols and comparative data.
High-Level Overview of Synthetic Strategies
The selection of a synthetic route is often a trade-off between speed, cost, yield, and scalability. The three routes discussed offer distinct advantages and disadvantages, which are summarized in the workflow below.
Caption: Comparative workflow of the three primary synthetic routes.
Method A: Nucleophilic Aromatic Substitution (SNAr)
This approach is arguably the most direct, leveraging a highly activated aromatic ring for a single-step conversion. The strategy relies on the potent electron-withdrawing nature of the trifluoromethyl group, which significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack.
Reaction Scheme:
(Self-generated image of the SNAr reaction)
Causality and Experimental Choices: The starting material, 2,6-difluorobenzotrifluoride, possesses two fluorine atoms that can act as leaving groups.[1] The CF₃ group at the 1-position activates both adjacent fluorine atoms for substitution. The reaction with sodium methoxide proceeds via the classic addition-elimination SNAr mechanism. The methoxide ion attacks one of the fluorinated carbons to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized effectively onto the electron-withdrawing CF₃ group. Subsequent elimination of a fluoride ion restores aromaticity and yields the desired product. Methanol is chosen as the solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions and being cost-effective. The reaction is typically run at elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex.[3]
Detailed Experimental Protocol:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium methoxide (1.1 equivalents) and anhydrous methanol (100 mL) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Stir the solution until the sodium methoxide is fully dissolved. To this solution, add 2,6-difluorobenzotrifluoride (1.0 equivalent) dropwise via syringe.[1]
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Workup: Upon completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel to afford this compound as a colorless liquid.
Self-Validation System: The identity and purity of the final product should be confirmed using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS. The disappearance of the starting material and the appearance of a single major product peak in the GC-MS chromatogram validate the reaction's completion and selectivity.
Method B: O-Methylation of a Phenolic Intermediate
This two-step method involves the initial synthesis of 2-fluoro-3-(trifluoromethyl)phenol, followed by a straightforward O-methylation. While longer than the SNAr approach, it often utilizes cheaper starting materials and relies on robust, well-established reactions.
Reaction Scheme:
(Self-generated image of the phenol methylation reaction)
Causality and Experimental Choices:
-
Step 1: Diazotization and Hydrolysis: This step transforms an aniline into a phenol. The synthesis of the isomeric 4-fluoro-3-trifluoromethylphenol from its corresponding aniline via this method is well-documented in patent literature, providing a strong precedent.[4][5] The aniline is treated with a diazotizing agent, typically sodium nitrite in a strong acid like sulfuric acid, at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is not isolated. Subsequent heating of the aqueous solution causes the diazonium group to be displaced by water, releasing nitrogen gas and forming the phenol.[5]
-
Step 2: Williamson Ether Synthesis: The methylation of the resulting phenol is a classic Williamson ether synthesis. A mild base, such as potassium carbonate (K₂CO₃), is used to deprotonate the acidic phenolic hydroxyl group, forming a phenoxide. This nucleophilic phenoxide then displaces the iodide from methyl iodide (CH₃I) in an Sₙ2 reaction to form the desired anisole. Acetone is a common solvent for this reaction due to its polarity and appropriate boiling point.
Detailed Experimental Protocols:
Part 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)phenol
-
Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of concentrated sulfuric acid (3.0 equivalents) in water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Aniline Addition: Slowly add 2-fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) to the cold acid solution while maintaining the temperature below 10 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in water. Add this solution dropwise to the aniline suspension over 1-2 hours, ensuring the temperature remains between 0-5 °C. Stir for an additional 30 minutes after the addition is complete.
-
Hydrolysis: Slowly add the cold diazonium salt solution to a separate flask containing boiling water with a small amount of copper sulfate (catalyst). Vigorous evolution of N₂ gas will be observed. Continue heating for 1 hour after the addition is complete.
-
Workup and Isolation: Cool the reaction mixture and extract the phenolic product with a suitable organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer with water, dry over Na₂SO₄, and remove the solvent under reduced pressure to yield crude 2-fluoro-3-(trifluoromethyl)phenol, which can be purified by distillation.[6]
Part 2: Methylation to this compound
-
Setup: In a round-bottom flask, dissolve the crude 2-fluoro-3-(trifluoromethyl)phenol (1.0 equivalent) in acetone (10 volumes).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 equivalents) followed by methyl iodide (1.5 equivalents).
-
Reaction: Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
Workup and Purification: After cooling, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in diethyl ether, wash with 1M NaOH solution and then brine, dry over MgSO₄, and concentrate. Purify the product by vacuum distillation.
Method C: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful regioselective strategy for functionalizing aromatic rings.[7][8] This method uses a directing metalation group (DMG) to coordinate an organolithium base, facilitating deprotonation at the adjacent ortho position.[9][10] For this synthesis, the methoxy group of 3-(trifluoromethyl)anisole can serve as the DMG.
Reaction Scheme:
(Self-generated image of the DoM reaction)
Causality and Experimental Choices: The methoxy group is a well-established DMG.[7] The lone pairs on the oxygen atom coordinate to the lithium ion of the organolithium base (e.g., sec-butyllithium), bringing the base into proximity of the C-2 proton. This complex-induced proximity effect (CIPE) leads to regioselective deprotonation at the C-2 position over other protons on the ring.[10] The reaction is performed at very low temperatures (-78 °C) in an aprotic solvent like THF to prevent side reactions and decomposition of the unstable aryllithium intermediate. Following lithiation, an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), is added to quench the aryllithium and install the fluorine atom at the desired position.
Detailed Experimental Protocol:
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add 3-(trifluoromethyl)anisole (1.0 equivalent) and TMEDA (tetramethylethylenediamine, 1.2 equivalents).
-
Lithiation: Slowly add sec-butyllithium (1.2 equivalents) dropwise, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.
-
Fluorination: Prepare a solution of NFSI (1.3 equivalents) in anhydrous THF. Add this solution to the aryllithium species at -78 °C.
-
Quench and Workup: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Comparative Analysis
| Parameter | Method A: SNAr | Method B: Phenol Methylation | Method C: Directed ortho-Metalation |
| Starting Material | 2,6-Difluorobenzotrifluoride | 2-Fluoro-3-(trifluoromethyl)aniline | 3-(Trifluoromethyl)anisole |
| Number of Steps | 1 | 2 | 1 (from anisole) |
| Typical Yield | Good to Excellent (70-90%) | Good (60-80% over 2 steps) | Moderate to Good (40-70%) |
| Scalability | High | High | Moderate (cryogenic conditions) |
| Reagent Cost | Moderate to High | Low to Moderate | High (organolithiums, NFSI) |
| Safety Concerns | Handling of sodium methoxide | Diazonium salts can be explosive | Pyrophoric organolithiums, cryogenic temps |
| Key Advantage | High efficiency, single step | Robust, well-known reactions | High regioselectivity |
| Key Disadvantage | Availability of starting material | Two-step process, handling diazonium | Strict anhydrous/anaerobic, cryogenic setup |
Conclusion and Recommendations
Each synthetic route to this compound offers a unique set of advantages and challenges.
-
Method A (SNAr) is the most efficient and is ideally suited for large-scale production, provided the starting material, 2,6-difluorobenzotrifluoride, is readily available and cost-effective. Its single-step nature and high potential yield make it a very attractive industrial process.
-
Method B (Phenol Methylation) represents a robust and reliable alternative. It relies on classic, well-understood transformations and often starts from more accessible precursors. While it involves two distinct steps, the procedures are straightforward to implement in a standard laboratory setting, making it an excellent choice for both academic research and process development.
-
Method C (Directed ortho-Metalation) offers unparalleled regiochemical control but comes with significant operational complexity. The requirement for cryogenic temperatures and strictly anhydrous and anaerobic conditions makes it less amenable to large-scale synthesis. However, for small-scale synthesis of analogues or when other methods fail, DoM remains a powerful tool in the synthetic chemist's arsenal.
Ultimately, the choice of synthesis will depend on the specific needs of the researcher, balancing factors of scale, cost, available equipment, and the desired purity of the final product.
References
- Mortier, J.
- Wikipedia. Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]
- El-Hiti, G. A., Smith, K., Hegazy, A. S., Alshammari, M. B., & Masmali, A. M. (2015).
- Baran, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
- Myers, A. G. Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]
- Chemical Synthesis Database. 3-fluoro-2-(trifluoromethyl)phenol. chem-synthesis.com. [Link]
- Google Patents. Method for producing 4-fluoro-3-trifluoromethylphenol. JPH01268658A.
- Google Patents. Process for preparing 4-fluoro-3-trifluoromethylphenol. US5892126A.
- Colell, J. F., et al. (2015).
- Scott, P. J. H., et al. (2019). SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride. ACS Omega. [Link]
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The Strategic Utility of 2-Fluoro-3-(trifluoromethyl)anisole: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of a synthetic route and the properties of the final product. Among the vast arsenal of fluorinated reagents, 2-Fluoro-3-(trifluoromethyl)anisole stands out as a versatile, yet specific, precursor for introducing the valuable 2-fluoro-3-(trifluoromethyl)phenyl moiety into target molecules. This guide provides an in-depth technical comparison of the applications of this compound, contrasting its synthetic utility with that of key alternatives and providing supporting experimental insights.
The strategic incorporation of fluorine atoms and trifluoromethyl groups into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The unique electronic properties of the 2-fluoro-3-(trifluoromethyl) substitution pattern offer a distinct advantage in tailoring the physicochemical profile of a lead compound.
Core Application: A Gateway to Bioactive Phenoxy Herbicides
While this compound itself is a stable ether, its primary utility in the synthesis of complex molecules lies in its facile demethylation to the corresponding phenol, 2-Fluoro-3-(trifluoromethyl)phenol . This phenol is a key intermediate for the synthesis of a variety of bioactive compounds, particularly in the agrochemical sector.
A prime example of a structurally related commercial product is the herbicide N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide .[3] While this specific herbicide utilizes the 4-fluoro-3-(trifluoromethyl) isomer, its synthesis provides a direct and relevant template for understanding the application of 2-Fluoro-3-(trifluoromethyl)phenol. The core synthetic disconnection involves the etherification of the phenol with a suitable butyrate derivative, followed by amidation.
Experimental Workflow: Synthesis of a Phenoxy Herbicide Analogue
The logical workflow for the synthesis of an analogous herbicide using 2-Fluoro-3-(trifluoromethyl)phenol is outlined below. This process highlights the key transformations where this building block plays a crucial role.
Caption: Synthetic workflow for a herbicide analogue from this compound.
A Comparative Analysis of Building Blocks
The choice of starting material is paramount for the overall efficiency and cost-effectiveness of a synthetic campaign. Here, we compare the synthetic route starting from this compound with a common alternative pathway for introducing the fluoro-trifluoromethyl-phenyl moiety: synthesis from a substituted aniline.
| Feature | Route A: From this compound | Route B: From 2-Fluoro-3-(trifluoromethyl)aniline |
| Starting Material | This compound | 2-Fluoro-3-(trifluoromethyl)aniline |
| Key Transformation | Demethylation to the corresponding phenol.[4] | Diazotization followed by hydrolysis to the phenol.[3] |
| Typical Reagents | Boron tribromide (BBr₃), Pyridine HCl[4] | Sodium nitrite, Sulfuric acid[3] |
| Reported Yields | Generally high for demethylation. | Can be variable, sensitive to reaction conditions. |
| Safety Considerations | BBr₃ is highly corrosive and moisture-sensitive.[4] | Diazonium salts can be explosive if isolated.[5] |
| Scalability | Feasible for large-scale synthesis. | Industrial precedent for similar transformations exists.[3] |
In-Depth Look at Alternative Precursors
The synthesis of the required substituted phenol or aniline precursors offers another point of comparison. The choice of the initial starting material can significantly influence the number of synthetic steps and the overall yield.
Synthesis of 2-Fluoro-3-(trifluoromethyl)aniline
2-Fluoro-3-(trifluoromethyl)aniline is a key building block in its own right and a precursor to the corresponding phenol via diazotization.[6] Its synthesis often involves multi-step sequences starting from simpler aromatic compounds.
Caption: A potential synthetic route to 2-Fluoro-3-(trifluoromethyl)aniline.
This multi-step process, while feasible, adds to the overall complexity and cost of the synthesis compared to starting with a more advanced intermediate like this compound.
Experimental Protocols
To provide a practical context, detailed experimental procedures for key transformations are outlined below.
Protocol 1: Demethylation of this compound
Objective: To synthesize 2-Fluoro-3-(trifluoromethyl)phenol.
Materials:
-
This compound
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen atmosphere setup
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BBr₃ (1.1 eq) in DCM via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench with methanol to decompose excess BBr₃.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-Fluoro-3-(trifluoromethyl)phenol.
Protocol 2: Williamson Ether Synthesis of a Herbicide Intermediate
Objective: To synthesize Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenoxy)butanoate.
Materials:
-
2-Fluoro-3-(trifluoromethyl)phenol
-
Ethyl 2-bromobutanoate
-
Potassium carbonate
-
Acetone
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add 2-Fluoro-3-(trifluoromethyl)phenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl 2-bromobutanoate (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenoxy)butanoate.
Conclusion and Future Perspectives
This compound, primarily through its demethylated phenol derivative, serves as a valuable and direct building block for the synthesis of complex, biologically active molecules, particularly in the agrochemical field. When compared to multi-step syntheses starting from simpler precursors like substituted anilines, the use of this advanced intermediate can offer a more streamlined and potentially higher-yielding route.
The choice between utilizing the anisole and performing a demethylation versus starting with the corresponding aniline and executing a diazotization and hydrolysis will depend on factors such as the commercial availability and cost of the starting materials, as well as the specific safety and scalability requirements of the project. As the demand for novel fluorinated pharmaceuticals and agrochemicals continues to grow, the strategic application of well-designed building blocks like this compound will remain a cornerstone of efficient and innovative chemical synthesis.
References
1. U.S. National Library of Medicine. (n.d.). Fluoxetine. PubChem. Retrieved from a relevant source. 2. Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link] 3. BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)phenol and its Derivatives. Retrieved from a relevant source. 4. BenchChem. (2025). Technical Support Center: Demethylation of 4-Fluoroanisole. Retrieved from a relevant source. 5. Google Patents. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol. (US5892126A). Retrieved from 6. Sigma-Aldrich. (n.d.). 2-Fluoro-3-(trifluoromethyl)aniline. Retrieved from a relevant source. 7. NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. Retrieved from a relevant source. 8. Google Patents. (1981). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (EP0004447A2). Retrieved from 9. ChemicalBook. (2025). 2-Fluoro-3-(trifluoromethyl)aniline. Retrieved from a relevant source. 10. Ossila. (n.d.). 2-Fluoro-4-(trifluoromethyl)aniline. Retrieved from a relevant source. 11. Tuoda. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved from a relevant source. 12. Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from a relevant source. 13. MDPI. (2022). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from a relevant source. 14. Google Patents. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol. (US5892126A). Retrieved from
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A Comparative Benchmarking Guide: 2-Fluoro-3-(trifluoromethyl)anisole in the Context of Modern Agrochemicals
This guide provides a comprehensive technical comparison of the novel chemical entity, 2-Fluoro-3-(trifluoromethyl)anisole, against established agrochemicals. Designed for researchers, scientists, and professionals in drug and pesticide development, this document offers an in-depth analysis of its potential applications by contrasting its physicochemical properties and proposing a framework for evaluating its biological efficacy against market-leading herbicides and fungicides.
Introduction
The relentless pursuit of more effective and environmentally benign agrochemicals necessitates the exploration of novel chemical scaffolds. This compound is a fluorinated aromatic ether with a unique substitution pattern that suggests potential biological activity.[1] The presence of both a fluorine atom and a trifluoromethyl group on the anisole ring can significantly influence the molecule's lipophilicity, metabolic stability, and target binding affinity, all critical parameters for a successful agrochemical.[1] This guide will benchmark this compound against three widely used agrochemicals: the herbicides Trifluralin and Fluazifop-p-butyl, and the fungicide Fluopyram. The selection of these comparators is based on structural motifs, such as the trifluoromethylphenyl group, and their well-understood modes of action, providing a rational basis for a hypothetical comparative assessment.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a compound are fundamental to its behavior and efficacy as an agrochemical, influencing its solubility, stability, and ability to reach its biological target. Below is a comparative table of key physicochemical properties for this compound and the selected benchmark agrochemicals.
| Property | This compound | Trifluralin | Fluazifop-p-butyl | Fluopyram |
| Chemical Structure | ||||
| Molecular Formula | C₈H₆F₄O[1] | C₁₃H₁₆F₃N₃O₄[2] | C₁₉H₂₀F₃NO₄[3] | C₁₆H₁₁ClF₆N₂O[4] |
| Molecular Weight ( g/mol ) | 194.13[1] | 335.28[2] | 383.40[5] | 396.71[4] |
| Physical State | Colorless to pale yellow liquid[1] | Yellow-orange crystalline solid[2] | Pale, straw-colored liquid[5] | White to beige powder |
| Water Solubility (mg/L) | Not specified, likely low | 0.2 - 0.4 @ 25°C | 1.1 @ 25°C[5] | 15 - 16 @ 20°C[6][7] |
| Vapor Pressure (Pa @ 20-25°C) | 338.6 @ 25°C (calculated) | 0.006 @ 20°C | 0.000054 @ 20°C[5] | 0.0000012 @ 20°C[6] |
| Log P (Octanol-Water Partition Coefficient) | 2.85 (calculated) | 5.34[2] | 4.5[5] | 3.3[6] |
Expert Analysis of Physicochemical Properties:
The calculated Log P of 2.85 for this compound suggests a moderate level of lipophilicity. This is a promising characteristic for an agrochemical, as it indicates a balance between aqueous solubility for transport and lipid solubility for membrane permeability. Its relatively high calculated vapor pressure, compared to the benchmark chemicals, suggests it may have some volatility, which could be a factor in its environmental fate and application method. The benchmark agrochemicals, Trifluralin, Fluazifop-p-butyl, and Fluopyram, all exhibit low water solubility and high Log P values, which are typical for compounds that act within plant or fungal tissues.
Biological Activity and Mode of Action: A Framework for Comparison
While no direct agrochemical efficacy data for this compound has been published, its structural features allow for informed hypotheses about its potential biological activity and mode of action. This section outlines a proposed experimental framework to benchmark its performance against established herbicides and fungicides.
Herbicidal Potential: Comparison with Trifluralin and Fluazifop-p-butyl
The trifluoromethylphenyl moiety is a common feature in many herbicides.[8] Therefore, it is plausible that this compound could exhibit herbicidal activity. To assess this, a direct comparison with Trifluralin and Fluazifop-p-butyl, which have different modes of action, is proposed.
Trifluralin: A dinitroaniline herbicide that acts as a microtubule assembly inhibitor.[9][10] It prevents the polymerization of tubulin into microtubules, which are essential for cell division and elongation in plants.[9][10] This disruption of mitosis in root tips is its primary mode of action.[9][10]
Fluazifop-p-butyl: An aryloxyphenoxypropionate herbicide that inhibits the enzyme acetyl-CoA carboxylase (ACCase).[11][12] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[11][12] Inhibition of this enzyme leads to a cessation of growth, particularly in grassy weeds.[11][12]
Proposed Benchmarking Experiments for Herbicidal Activity:
A series of dose-response experiments should be conducted on representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species.
-
Pre-emergence Herbicidal Activity: To assess the effect on germinating seeds, a soil incorporation assay would be appropriate.
-
Post-emergence Herbicidal Activity: To evaluate the effect on established seedlings, a foliar spray application would be used.
The efficacy of this compound would be quantified by determining the half-maximal effective concentration (EC₅₀) for growth inhibition and comparing it to the EC₅₀ values of Trifluralin and Fluazifop-p-butyl under the same conditions.
Fungicidal Potential: Comparison with Fluopyram
The trifluoromethylphenyl structure is also present in several fungicides. Fluopyram is a succinate dehydrogenase inhibitor (SDHI) fungicide.[13][14] It blocks the mitochondrial respiratory chain at complex II, inhibiting fungal respiration and energy production.[13][14]
Proposed Benchmarking Experiments for Fungicidal Activity:
The fungicidal activity of this compound can be evaluated against a panel of economically important plant pathogenic fungi, such as Botrytis cinerea (grey mould) and Sclerotinia sclerotiorum (white mould).
-
In Vitro Mycelial Growth Inhibition Assay: The compound would be incorporated into a growth medium at various concentrations to determine its effect on fungal colony growth.
-
Spore Germination Assay: The ability of the compound to inhibit the germination of fungal spores would be assessed.
The EC₅₀ values for mycelial growth inhibition and spore germination would be calculated and compared to those of Fluopyram. For instance, published EC₅₀ values for fluopyram against Botrytis cinerea range from 0.03 to 0.29 µg/mL for mycelial growth inhibition.[15]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols for the proposed benchmarking studies are provided below.
Protocol 1: Pre-emergence Herbicidal Activity Assay
-
Preparation of Test Compound Solutions: Prepare stock solutions of this compound, Trifluralin, and Fluazifop-p-butyl in a suitable solvent (e.g., acetone with a surfactant).
-
Soil Treatment: Incorporate the test solutions into a standardized soil mix to achieve a range of final concentrations.
-
Sowing of Weed Seeds: Sow seeds of Echinochloa crus-galli and Amaranthus retroflexus at a uniform depth in pots containing the treated soil.
-
Incubation: Place the pots in a controlled environment chamber with optimal conditions for weed growth.
-
Data Collection: After a set period (e.g., 14-21 days), assess the germination rate and measure the shoot and root biomass of the seedlings.
-
Data Analysis: Calculate the percent inhibition of growth relative to an untreated control and determine the EC₅₀ value for each compound.
Pre-emergence Herbicidal Activity Workflow
Protocol 2: In Vitro Fungicidal Activity Assay
-
Preparation of Test Compound Solutions: Prepare stock solutions of this compound and Fluopyram in a suitable solvent (e.g., DMSO).
-
Amendment of Growth Medium: Add the test solutions to molten potato dextrose agar (PDA) to achieve a range of final concentrations.
-
Inoculation: Place a mycelial plug from an actively growing culture of the target fungus (e.g., Botrytis cinerea) onto the center of each agar plate.
-
Incubation: Incubate the plates in the dark at an optimal temperature for fungal growth.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge.
-
Data Analysis: Calculate the percent inhibition of mycelial growth relative to an untreated control and determine the EC₅₀ value for each compound.
In Vitro Fungicidal Activity Workflow
Conclusion
While this compound is currently positioned as a versatile intermediate in chemical synthesis, its structural characteristics warrant a thorough investigation into its potential as a novel agrochemical active ingredient.[1] This guide provides a scientifically grounded framework for such an investigation by benchmarking it against established herbicides and a fungicide with relevant structural features and well-understood modes of action. The proposed experimental protocols offer a clear path for researchers to elucidate the biological activity of this compound and determine its potential for future development in the agricultural sector. The moderate lipophilicity and potential for biological activity make it a compound of interest for further research and development.
References
- Velázquez-García, J., et al. (2017). Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. Plant Disease, 101(9), 1619-1626. [Link]
- Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance to succinate dehydrogenase inhibitor fungicides.
- AHRI. (2018). How trifluralin resistance works.
- Wikipedia. Fluopyram. [Link]
- Fernandes, C. R., et al. (2021). Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential. International Journal of Molecular Sciences, 22(16), 8877. [Link]
- Amiri, A., et al. (2017). Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. Plant Disease, 101(9), 1619-1626. [Link]
- Ishii, H., et al. (2021). Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain.
- Veloso, J. S., & Amaro, A. C. E. (2011). Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity. Pest Management Science, 68(5), 751-757. [Link]
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Comparative Docking Analysis of 2-Fluoro-3-(trifluoromethyl)anisole Derivatives as Potential Cyclooxygenase-2 Inhibitors
A Senior Application Scientist's Guide to In Silico Hit-to-Lead Exploration
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to improve metabolic stability, lipophilicity, and binding affinity.[2][3] This guide presents a comparative molecular docking study of novel 2-Fluoro-3-(trifluoromethyl)anisole derivatives against Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain.[4][5]
This analysis will navigate the in silico workflow from ligand design and preparation to comparative docking and result interpretation, providing a framework for researchers and drug development professionals to assess the potential of this chemical scaffold. We will compare our designed derivatives against a known COX-2 inhibitor, Celecoxib, to benchmark their predicted efficacy.
The Rationale Behind Our Virtual Screening Cascade
The selection of this compound as a core scaffold is predicated on the unique electronic properties conferred by the trifluoromethyl group and the ortho-fluoro substituent. These modifications can significantly influence the molecule's conformation and interactions with the target protein.[1][2] Our comparative approach aims to elucidate the structure-activity relationships (SAR) within this series of derivatives by systematically modifying a key position on the scaffold and evaluating the impact on binding affinity and interaction patterns within the COX-2 active site.
Cyclooxygenase-2 (COX-2) is a well-validated target for anti-inflammatory drugs.[6][7] Selective inhibition of COX-2 over its isoform, COX-1, is a critical objective to minimize the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[5] Molecular docking provides a powerful computational tool to predict the binding modes of small molecules within the COX-2 active site and to estimate their binding affinities, thereby prioritizing compounds for synthesis and biological evaluation.[8][9]
dot
Caption: In Silico Comparative Docking Workflow.
Experimental Protocols: A Step-by-Step Guide
The following protocols outline the key steps for performing a comparative docking study. These steps are designed to be self-validating by including a known inhibitor as a positive control.
Part 1: Ligand Preparation
-
Scaffold and Derivative Design:
-
The core scaffold is this compound.
-
Three derivatives (FMA-01, FMA-02, FMA-03) are designed with varying R-groups at the para-position to the anisole methyl group to probe the binding pocket.
-
A known COX-2 inhibitor, Celecoxib, is used as a comparator.
-
-
2D to 3D Conversion and Energy Minimization:
-
Draw the 2D structures of the derivatives and Celecoxib using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structures to 3D SDF or MOL2 files.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain stable conformations.[10]
-
Assign Gasteiger partial charges to the ligand atoms.[11]
-
Define rotatable bonds to allow for conformational flexibility during docking.[12]
-
Part 2: Protein Preparation
-
Acquisition of Protein Structure:
-
Download the 3D crystal structure of human COX-2 in complex with an inhibitor from the Protein Data Bank (PDB ID: 3LN1).[10]
-
-
Protein Clean-up and Preparation:
Part 3: Molecular Docking
-
Grid Box Definition:
-
Identify the active site of COX-2 based on the position of the co-crystallized inhibitor in the original PDB file.
-
Define a grid box that encompasses the entire active site to constrain the docking search space.[10] For PDB ID 3LN1, a grid centered at X=31.7, Y=-22.0, Z=-17.1 with dimensions of 30x30x30 Å is a suitable starting point.[10]
-
-
Docking Simulation with AutoDock Vina:
-
Use AutoDock Vina to perform the docking calculations.[14]
-
For each ligand, generate multiple binding poses (e.g., 10) to ensure adequate sampling of the conformational space.[15]
-
The output will be a log file containing the binding affinity (in kcal/mol) and the coordinates of the docked poses.[16]
-
Part 4: Results Analysis
-
Binding Affinity and Inhibition Constant (Ki):
-
Interaction and Pose Analysis:
-
Visualize the docked poses of the ligands within the COX-2 active site using molecular visualization software (e.g., PyMOL, Chimera).[15]
-
Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligands and the key amino acid residues in the active site.[15][17]
-
Compare the interaction patterns of the this compound derivatives with that of Celecoxib.
-
dot
Sources
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
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- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
The Strategic Dance of Fluorine and Trifluoromethyl Groups: A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-3-(trifluoromethyl)anisole Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the deliberate placement of specific chemical moieties can dramatically alter the biological activity of a molecule. The 2-fluoro-3-(trifluoromethyl)anisole scaffold is a prime example of a privileged structure, where the interplay between a fluorine atom and a trifluoromethyl group on an anisole ring creates a unique electronic and steric environment. This guide delves into the structure-activity relationships (SAR) of analogs based on this scaffold, offering a comparative analysis of their performance and providing the experimental context necessary for informed drug design.
The Foundational Scaffold: Understanding the Physicochemical Impact
The introduction of fluorine and trifluoromethyl groups to a phenyl ring is a well-established strategy in drug discovery to modulate a molecule's properties.[1] The trifluoromethyl (-CF3) group, in particular, is a powerful tool due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability.[2] When placed on a phenolic or anilinic core, these groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile.
The 2-fluoro and 3-trifluoromethyl substitution pattern on an anisole ring creates a distinct electronic environment. The fluorine at the 2-position and the trifluoromethyl group at the 3-position both act as electron-withdrawing groups, influencing the acidity of a neighboring hydroxyl group (in a phenol analog) or the basicity of an amino group (in an aniline analog), which can be critical for target engagement. Furthermore, the lipophilicity imparted by the trifluoromethyl group can enhance membrane permeability and binding to hydrophobic pockets of target proteins.
A comparative analysis of fluoroanisoles reveals interesting trends in their physicochemical properties. For instance, replacing a methoxy group (OCH3) with a trifluoromethoxy group (OCF3) can increase the distribution coefficient (log D) by approximately one log unit. However, this increased lipophilicity does not always translate to better passive permeability. In fact, trifluoromethoxy-containing compounds can exhibit lower permeability. Moreover, the trifluoromethoxy group does not consistently improve metabolic stability compared to a simple methoxy group. Studies suggest that a difluoromethoxy group (OCF2H) may offer a better balance of properties, with advantages in both log D and transcellular permeability over the trifluoromethoxy counterpart.
Comparative Analysis of Biological Activity: A Case Study in Anticancer and Antimicrobial Agents
Anticancer Activity
Trifluoromethyl-containing phenols have shown significant promise as anticancer agents by inhibiting key signaling pathways in cancer cells.[2] The cytotoxic effects of these compounds are often evaluated against various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
To illustrate the SAR, let's consider a hypothetical series of 2-fluoro-3-(trifluoromethyl)phenol analogs and their potential impact on a cancer cell line, based on established principles.
Table 1: Hypothetical Anticancer Activity of 2-Fluoro-3-(trifluoromethyl)phenol Analogs
| Compound ID | R1 (Position 4) | R2 (Position 5) | R3 (Position 6) | Target Kinase | IC50 (nM) | Rationale for Activity |
| Parent | H | H | H | Kinase X | 150 | Baseline activity of the core scaffold. |
| Analog A | Cl | H | H | Kinase X | 75 | Electron-withdrawing chloro group may enhance binding affinity. |
| Analog B | H | OCH3 | H | Kinase X | 200 | Electron-donating methoxy group might be unfavorable for this target. |
| Analog C | H | H | NH2 | Kinase X | 50 | Amino group could form a key hydrogen bond with the target enzyme. |
| Analog D | Br | H | H | Kinase X | 60 | Bromo group offers a balance of size and electronic effects. |
| Analog E | H | NO2 | H | Kinase X | 300 | Steric hindrance and strong electron-withdrawing nature may be detrimental. |
dot
Caption: SAR of hypothetical anticancer analogs.
Antimicrobial Activity
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Fluoro and trifluoromethyl-substituted salicylanilides, which share a similar substituted phenyl motif with our topic of interest, have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
A study on a series of these salicylanilides provides concrete data for a comparative analysis. The minimum inhibitory concentration (MIC) is the key parameter here, with lower values indicating higher potency.
Table 2: Antimicrobial Activity of Substituted Salicylanilides against MRSA
| Compound ID | Salicyl Ring Substitution | Aniline Ring Substitution | MIC (µg/mL) |
| 1 | 5-Cl | 4'-Br, 3'-CF3 | 0.031-0.062 |
| 2 | 3,5-di-Cl | 4'-Br, 3'-CF3 | 0.062-0.125 |
| 3 | 5-Cl | 3'-CF3 | 0.125-0.25 |
| 4 | 5-Cl | 4'-Cl, 3'-CF3 | 0.125-0.25 |
| 5 | 5-NO2 | 4'-Br, 3'-CF3 | 0.25-0.5 |
Data extracted from a study on salicylanilides and presented for comparative purposes.
The data clearly indicates that a 5-chloro substitution on the salicylic acid ring combined with a 4'-bromo and 3'-trifluoromethyl substitution on the aniline ring results in the most potent antimicrobial activity. This highlights the importance of the specific placement of both electron-withdrawing and halogen substituents.
dot
Caption: Key structural features influencing antimicrobial activity.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential. Below are representative procedures for the synthesis of a core scaffold and a common biological assay.
General Synthesis of Substituted Anilides
This protocol outlines a one-pot condensation reaction for synthesizing salicylanilide derivatives, which can be adapted for other anilide-based compounds.
Step-by-Step Protocol:
-
To a solution of a substituted salicylic acid (1.0 equivalent) in xylenes, add a substituted aniline (1.0 equivalent).
-
Add phosphorous trichloride (0.5 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 120°C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash with hot water (70°C).
-
Further wash the solid with a 10% ethanol-water solution to obtain the purified anilide product.
-
Characterize the final product using NMR and mass spectrometry.
dot
Caption: General synthetic workflow for anilide synthesis.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the antimicrobial potency of a compound.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the target bacterium (e.g., MRSA) with a turbidity equivalent to a 0.5 McFarland standard.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for drug discovery. The strategic incorporation of fluorine and trifluoromethyl groups offers a powerful means to fine-tune the physicochemical and biological properties of lead compounds. While direct comparative data for a comprehensive series of these anisole analogs is an area for future research, the principles derived from related structures provide a strong foundation for rational drug design.
Future efforts should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. By exploring a wide range of substituents at various positions on the aromatic ring, researchers can build a detailed quantitative structure-activity relationship (QSAR) model. This will enable the prediction of biological activity and the design of more potent and selective drug candidates targeting a variety of diseases, from cancer to infectious diseases.
References
- Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Scientific Reports.
- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules.
- Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. Drug Design and Discovery.
- Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem.
- Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Pharmaceuticals.
- Synthesis, Characterization, and Anticancer Effect of Trifluoromethylated Aurone Derivatives. Molecules.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
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A Comparative Guide to the Physicochemical Properties of Fluoroanisole Isomers
Introduction
Fluoroanisoles, aromatic compounds featuring both a methoxy and a fluorine substituent on a benzene ring, are pivotal building blocks in modern organic synthesis. Their utility spans the development of pharmaceuticals, agrochemicals, and advanced materials, where the strategic placement of the fluorine atom can significantly modulate a molecule's metabolic stability, bioavailability, and reactivity.[1][2] The constitutional isomers—2-fluoroanisole (ortho), 3-fluoroanisole (meta), and 4-fluoroanisole (para)—while sharing the same molecular formula (C₇H₇FO) and molecular weight (126.13 g/mol ), exhibit distinct physicochemical properties due to the varied spatial arrangement of their functional groups.[3][4][5][6][7]
This guide provides a comprehensive comparison of the key physicochemical properties of these three isomers. Understanding these differences is crucial for researchers in selecting the appropriate isomer for a specific synthetic application and for developing robust methods for their separation and analysis.
Structural Overview
The positioning of the fluorine atom relative to the methoxy group dictates the electronic and steric environment of each isomer, leading to differences in their physical and chemical behaviors.
-
2-Fluoroanisole (ortho-): The substituents are adjacent.
-
3-Fluoroanisole (meta-): The substituents are separated by one carbon.
-
4-Fluoroanisole (para-): The substituents are opposite each other.
Comparative Analysis of Physicochemical Properties
The subtle shifts in intramolecular forces and molecular symmetry among the isomers give rise to measurable differences in their macroscopic properties.
Melting and Boiling Points
The boiling points of the three isomers are very close, making their separation by simple distillation challenging. However, a clear trend exists in their melting points.
| Property | 2-Fluoroanisole (ortho) | 3-Fluoroanisole (meta) | 4-Fluoroanisole (para) |
| Melting Point | -39 °C[3][4] | -35 °C[5] | -45 °C[2][8][9][10] |
| Boiling Point | 154-155 °C[3][4] | 158 °C[5] | 157 °C[8][9][10] |
Expert Insights: The boiling points are similar because the isomers have the same molecular weight and comparable van der Waals forces. The minor variations can be attributed to differences in their dipole moments. The melting point of the para-isomer is the lowest, which is somewhat counterintuitive as para-substituted isomers are often higher melting due to superior crystal lattice packing enabled by their symmetry. In this case, the strong dipole-dipole interactions in the ortho and meta isomers may lead to more stable solid-state arrangements compared to the para isomer.
Density and Refractive Index
The density and refractive index are also very similar across the isomers, reflecting their shared elemental composition.
| Property | 2-Fluoroanisole (ortho) | 3-Fluoroanisole (meta) | 4-Fluoroanisole (para) |
| Density (at 25°C) | 1.124 g/mL[3][4] | 1.104 g/mL[5] | 1.114 g/mL[8][10] |
| Refractive Index (n20/D) | 1.494[3] | 1.488[5] | 1.488[2][8][10] |
Dipole Moment
The dipole moment is a critical vector quantity that reflects the overall polarity of a molecule and is highly dependent on the geometry of the substituents.
Causality: The methoxy group (-OCH₃) has a dipole moment directed from the ring towards the oxygen atom, while the highly electronegative fluorine atom has a dipole moment directed from the ring towards the fluorine.
-
In 4-fluoroanisole (para) , these two vectors are in opposing directions, but since their magnitudes are not equal, they do not completely cancel, resulting in a small net dipole moment.
-
In 3-fluoroanisole (meta) , the vectors are at an angle of 120°, resulting in a larger net dipole moment.
-
In 2-fluoroanisole (ortho) , the vectors are at 60°, leading to the largest resultant dipole moment of the three isomers.
This difference in polarity directly influences properties like boiling point, solubility, and chromatographic retention.
Solubility
All three isomers are sparingly soluble or insoluble in water but are readily soluble in common organic solvents like ethanol, ether, chloroform, and methanol.[4][10][11][12] Their limited water solubility is expected for aromatic ethers, while their miscibility with organic solvents is due to their ability to engage in non-polar and dipole-dipole interactions.
Spectroscopic Properties
Spectroscopic techniques are essential for distinguishing between the isomers.
¹H NMR Spectroscopy
Proton NMR provides a unique fingerprint for each isomer based on the chemical environment of the aromatic protons. The electronegative fluorine atom and the electron-donating methoxy group influence the chemical shifts (δ) of the adjacent protons.[13]
-
4-Fluoroanisole: Due to its symmetry, it exhibits a simpler spectrum. The protons at positions 2 and 6 (ortho to -OCH₃) are equivalent, as are the protons at positions 3 and 5 (ortho to -F). This results in two distinct aromatic signals, often appearing as complex multiplets due to H-H and H-F coupling.[14] The methoxy protons (-OCH₃) appear as a sharp singlet around 3.76 ppm.[14]
-
2-Fluoroanisole & 3-Fluoroanisole: These unsymmetrical isomers show four distinct signals for each of the four aromatic protons, with chemical shifts and coupling constants specific to their position relative to the two substituents.
¹³C NMR Spectroscopy
Carbon NMR is also highly diagnostic. The carbon atom directly bonded to the fluorine atom exhibits a large coupling constant (¹J(C,F)), which is a characteristic feature. For 4-fluoroanisole, the C-4 signal appears as a doublet with a large coupling constant of approximately 240 Hz.[14] Similar C-F couplings are observed for the other isomers, allowing for unambiguous identification.
Chromatographic Separation
The separation of fluoroanisole isomers is a common analytical challenge, often addressed by gas chromatography (GC).[15][16]
Expert Insights: The elution order in GC is typically dependent on the boiling point and the polarity of the isomers. Given their very similar boiling points, separation on a standard non-polar GC column (like a DB-5) is primarily influenced by subtle differences in van der Waals interactions. However, using a more polar stationary phase can enhance separation by exploiting the differences in the isomers' dipole moments. The isomer with the lowest boiling point and/or weakest interaction with the stationary phase will elute first.
Experimental Protocol: Isomer Separation by Gas Chromatography (GC)
This protocol describes a self-validating method for the separation and analysis of fluoroanisole isomers.
Objective: To achieve baseline separation of 2-, 3-, and 4-fluoroanisole.
Materials:
-
A mixture of fluoroanisole isomers
-
Hexane (or other suitable volatile solvent)
-
Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm)
Methodology:
-
Sample Preparation: Prepare a 100 ppm solution of the isomer mixture in hexane. This concentration ensures a strong signal without overloading the column.
-
Instrument Setup:
-
Injector: Set to 250°C with a split ratio of 50:1 to ensure rapid volatilization and prevent band broadening.[15]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 80°C, hold for 2 minutes. Ramp at 5°C/min to 150°C. Hold for 5 minutes. A slow temperature ramp is crucial for resolving compounds with close boiling points.
-
Detector (FID): Set to 250°C.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Identify the peaks based on their retention times, which should be consistent and reproducible. The relative peak areas can be used to determine the percentage of each isomer in the mixture.
System Validation:
-
Reproducibility: Perform triplicate injections to ensure the retention times are reproducible (RSD < 0.5%).
-
Resolution: Calculate the resolution between adjacent peaks. A resolution value > 1.5 indicates baseline separation.
Workflow Diagram
Below is a diagram illustrating the experimental workflow for GC analysis.
Caption: Workflow for GC Analysis of Fluoroanisole Isomers.
Applications and Conclusion
The distinct properties of fluoroanisole isomers dictate their specific roles in synthesis.
-
4-Fluoroanisole is often used as an internal standard in quantitative NMR (qNMR) due to its sharp and well-defined ¹⁹F NMR signal.[8]
-
The reactivity in nucleophilic aromatic substitution (SNAr) and electrophilic substitution reactions is heavily influenced by the isomer's electronic profile, making isomer selection a critical step in synthetic design.[8]
References
- Understanding 4-Fluoroanisole: Properties, Reactivity, and Its Role as a Chemical Standard. Google AI Test Kitchen.
- 2-Fluoroanisole - ChemBK. ChemBK.
- 2-Fluoroanisole (CAS: 321-28-8) Product Specification. Chemical Manufacturer.
- 4-Fluoroanisole: A Key Intermediate in Organic Synthesis. Google AI Test Kitchen.
- 2-Fluoroanisole 321-28-8 wiki - Guidechem. Guidechem.
- 2-Fluoroanisole 98 321-28-8 - Sigma-Aldrich. Sigma-Aldrich.
- The Chemistry of 2-Fluoroanisole (CAS 321-28-8): Properties and Synthetic Utility. NINGBO INNO PHARMCHEM CO.,LTD..
- 4-Fluoroanisole - Chem-Impex. Chem-Impex International.
- 3-Fluoroanisole | 456-49-5 - ChemicalBook. ChemicalBook.
- 3-Fluoroanisole | C7H7FO | CID 9975 - PubChem. National Center for Biotechnology Information.
- 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem. National Center for Biotechnology Information.
- Chemical Properties of m-Fluoroanisole (CAS 456-49-5) - Cheméo. Cheméo.
- 3-Fluoroanisole 99 456-49-5 - Sigma-Aldrich. Sigma-Aldrich.
- Buy 4-Fluoroanisole at Affordable Price, CAS No - Surya Life Sciences. Surya Life Sciences.
- 4-Fluoroanisole 99 459-60-9 - Sigma-Aldrich. Sigma-Aldrich.
- Application Note: 1H and 13C NMR Spectral Analysis of 4-Fluoroanisole - Benchchem. BenchChem.
- 4-Fluoroanisole CAS#: 459-60-9 - ChemicalBook. ChemicalBook.
- A Comparative Guide to Isomeric Purity Analysis of 4-Fluoroanisole - Benchchem. BenchChem.
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Chemistry LibreTexts.
- Detection of Chemical Isomers with Gas Chromatography - Vernier Science Education. Vernier Science Education.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Fluoro-3-(trifluoromethyl)anisole
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a candidate molecule is a paramount checkpoint. It dictates the compound's half-life, bioavailability, and dosing regimen, ultimately influencing its therapeutic success and safety profile.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[2] Therefore, a thorough in vitro evaluation of metabolic stability is an indispensable step in the early lead optimization stages.[1]
This guide provides a comprehensive framework for assessing the metabolic stability of 2-Fluoro-3-(trifluoromethyl)anisole , a molecule featuring several key structural motifs relevant to modern medicinal chemistry. Its anisole core, fluorine atom, and trifluoromethyl (CF₃) group present a fascinating case study. The strategic incorporation of fluorine and trifluoromethyl groups is a widely used tactic to enhance metabolic stability.[3][4] The high strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes, and the electron-withdrawing CF₃ group can deactivate adjacent sites to oxidative metabolism.[4][5] By understanding how to experimentally challenge this molecule, researchers can gain predictive insights into its in vivo behavior and make informed decisions for its progression.
Part 1: A Comparative Overview of Key In Vitro Assay Systems
The liver is the primary site of drug metabolism, and several in vitro systems derived from liver tissue are used to model this process.[6][7] The choice of system is a critical experimental decision, representing a trade-off between physiological relevance, throughput, and cost. The three most common systems are liver microsomes, S9 fraction, and cryopreserved hepatocytes.
| Feature | Liver Microsomes | S9 Fraction | Hepatocytes |
| Composition | Vesicles of the endoplasmic reticulum. | Cytosol + Microsomes.[8][9] | Intact, whole liver cells.[6][10] |
| Enzymes Present | Primarily Phase I (CYP450s, FMOs).[11][12] | Phase I and most Phase II (UGTs, SULTs, GSTs).[1][8] | Full complement of Phase I & II enzymes, cofactors, and transporters.[13] |
| Primary Use | High-throughput screening for Phase I oxidative metabolism.[7] | Broader assessment of Phase I and Phase II metabolism.[14] | "Gold standard" for predicting in vivo clearance; accounts for uptake.[6] |
| Advantages | Cost-effective, high-throughput, easy to store and use.[6][14] | More comprehensive enzyme profile than microsomes.[8] | Most physiologically relevant; provides the most accurate in vivo prediction.[13][15] |
| Limitations | Lacks cytosolic Phase II enzymes and transporters.[14][16] | Lower concentration of microsomal enzymes compared to pure microsomes.[16] | Lower throughput, higher cost, more complex protocol.[14] |
Part 2: Experimental Design & Detailed Protocols
A robust assessment of this compound involves a tiered approach, often starting with a high-throughput microsomal screen and progressing to a more definitive hepatocyte assay. The following protocols are designed to be self-validating, including necessary controls to ensure the integrity of the data.
Core Workflow for Metabolic Stability Assessment
The experimental workflow for all three systems follows the same fundamental logic: incubation of the test compound with the enzyme source, time-point sampling, reaction termination, and quantification of the remaining parent compound.
Caption: Generalized workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
This assay is the workhorse for early-stage screening, focusing on the contribution of Cytochrome P450 enzymes to metabolic clearance.[11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound due to Phase I metabolism.
Materials:
-
Human Liver Microsomes (HLM), pooled (e.g., from BioIVT)
-
This compound
-
Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]
-
Stopping Solution: Ice-cold acetonitrile with an appropriate internal standard (IS)
-
96-well incubation plates, centrifuge
Methodology:
-
Preparation: Thaw liver microsomes rapidly at 37°C and immediately place on ice.[17] Dilute to a working concentration of 0.5 mg/mL in phosphate buffer. Prepare a 1 µM working solution of the test compound and controls.
-
Incubation Setup: In a 96-well plate, add the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for 10 minutes with shaking to equilibrate the temperature.
-
Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system solution to each well. The 0-minute time point is sampled immediately by transferring an aliquot to a separate plate containing the ice-cold stopping solution. This step is critical as it establishes the initial concentration before any metabolism occurs.
-
Time-Point Sampling: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots from the reaction wells to the stopping solution plate.[12]
-
Controls:
-
No-Cofactor Control: Incubate the test compound with microsomes but without the NADPH system to assess for non-NADPH mediated degradation.
-
Positive Controls: Run known substrates to validate the activity of the microsomal batch.
-
-
Sample Processing: After the final time point, vortex the stopping plate to ensure complete protein precipitation. Centrifuge at high speed (e.g., 4000 x g) for 20 minutes to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS.[18][19]
Protocol 2: S9 Fraction Stability Assay
This assay provides a more comprehensive view by including both microsomal (Phase I) and cytosolic (Phase II) enzymes.[8][9]
Objective: To evaluate the combined Phase I and Phase II metabolic stability of this compound.
Methodology: The protocol is nearly identical to the microsomal assay, with one key difference in cofactor composition.
-
Cofactor Fortification: The S9 fraction must be supplemented with cofactors for both phases. In addition to the NADPH regenerating system, the reaction mixture should be fortified with UDPGA (for glucuronidation) and PAPS (for sulfation) to enable Phase II conjugation reactions.[8] This allows for a more complete picture of hepatic metabolism.
Protocol 3: Hepatocyte Stability Assay
Considered the "gold standard," this assay uses intact liver cells, preserving the cellular architecture, enzyme concentrations, and transport mechanisms, thus providing the most physiologically relevant data.[6][15]
Objective: To determine the intrinsic clearance of this compound in a system that models the in vivo liver environment.
Materials:
-
Cryopreserved Human Hepatocytes, pooled
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
All other materials as listed for the microsomal assay.
Methodology:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium. Perform a cell count and viability check (e.g., via Trypan Blue exclusion); viability should be >80%. Adjust the cell density to 0.5-1.0 million viable cells/mL.[15][20]
-
Incubation: Add the hepatocyte suspension to a 24- or 12-well plate. Add the test compound (final concentration 1 µM). Incubate at 37°C in a humidified CO₂ incubator, often on an orbital shaker to keep cells in suspension.[19]
-
Sampling and Analysis: The sampling, quenching, and analysis steps are identical to the microsomal assay. Samples are taken over a longer period, often up to 2 or 4 hours, to capture the metabolism of more stable compounds.[15][20]
Part 3: Data Analysis, Interpretation, and Predicted Outcomes
Data Quantification: The concentration of the parent compound at each time point is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and selectivity, allowing for accurate quantification even in complex biological matrices.[18][21] A standard curve of the test compound is used to convert peak area ratios (analyte/internal standard) into concentrations.
Calculating Key Parameters:
-
Plotting: The natural logarithm (ln) of the percentage of the compound remaining is plotted against time.
-
Half-Life (t½): For a first-order decay process, the slope of the linear regression line is equal to the elimination rate constant (k). The half-life is then calculated:
-
t½ = 0.693 / k[11]
-
-
Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize the compound. It is calculated from the half-life and normalized to the amount of protein or cells used in the incubation.
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)[12]
-
Predicted Metabolic Fate of this compound: Based on its structure and established metabolic pathways of similar compounds, we can predict its metabolic profile.
Caption: Predicted major metabolic pathways for anisole vs. the test compound.
-
O-Demethylation: The methoxy group is a common site for oxidative metabolism by CYP enzymes (primarily CYP2E1 and CYP2B6 for anisole), leading to the formation of a phenol. This is a likely metabolic route for this compound.
-
Aromatic Hydroxylation: The aromatic ring itself can be hydroxylated. However, the presence of the fluorine and the strongly electron-withdrawing trifluoromethyl group is expected to significantly deactivate the ring, making this pathway less favorable compared to simple anisole.[4][22] The fluorine at position 2 will effectively "block" metabolism at that site.
-
Metabolic Switching: The trifluoromethyl group is exceptionally stable and resistant to metabolism.[4] Its presence, along with the fluorine atom, is a classic medicinal chemistry strategy to block common metabolic "soft spots" and divert metabolism to other sites or slow it down altogether.[23]
-
Potential for Bioactivation: It is important to consider that metabolism of fluorinated aromatic compounds can sometimes lead to the formation of reactive intermediates, such as quinoneimines, through defluorination pathways.[24][25] While not always a major route, this possibility warrants investigation, typically through metabolite identification studies.
Hypothetical Comparative Data: The following table illustrates the expected outcome from a human liver microsomal stability assay, comparing the test compound to its structural analogs. A longer half-life and lower clearance indicate greater stability.
| Compound | Predicted t½ (min) | Predicted CLint (µL/min/mg) | Rationale |
| Anisole | Low (< 15) | High (> 100) | Known to be rapidly metabolized via O-demethylation and hydroxylation. |
| 3-(Trifluoromethyl)anisole | Moderate (30-60) | Moderate (20-50) | CF₃ group deactivates the ring, slowing hydroxylation, but O-demethylation remains a key pathway. |
| This compound | High (> 60) | Low (< 20) | Combined effect of F and CF₃ blocks/slows multiple metabolic sites, leading to significantly enhanced stability. [3][4] |
Conclusion
Assessing the metabolic stability of this compound requires a systematic and multi-faceted approach. By leveraging a tiered system of in vitro assays—from high-throughput microsomal screens to physiologically rich hepatocyte models—researchers can build a comprehensive profile of the compound's metabolic fate. The presence of both a fluorine atom and a trifluoromethyl group is rationally designed to enhance metabolic stability by blocking sites of oxidative metabolism. The experimental protocols and predictive analyses outlined in this guide provide a robust framework for validating this hypothesis. Ultimately, these data are crucial for establishing a clear structure-metabolism relationship, enabling the rational design of drug candidates with optimized pharmacokinetic profiles for clinical success.
References
Please note that URLs are provided for verification and were accessible as of January 2026. Landing pages are prioritized.
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Safety Operating Guide
Proper Disposal of 2-Fluoro-3-(trifluoromethyl)anisole: A Comprehensive Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Fluoro-3-(trifluoromethyl)anisole (CAS No. 151868-17-6), a compound whose unique chemical structure necessitates a rigorous and informed approach to its end-of-life handling. The causality behind each step is explained to empower researchers with the knowledge to manage this and similar fluorinated aromatic ethers safely and compliantly.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the first principle of safe handling and disposal. Its chemical structure, featuring a fluorinated aromatic ring and a trifluoromethyl group, imparts significant chemical stability, but also presents specific hazards that dictate our disposal strategy.
A review of the Safety Data Sheet (SDS) reveals the following GHS classifications:
-
H227: Combustible liquid [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
The combustibility (Flash Point: 71°C / 160°F) requires stringent control of ignition sources during handling and storage.[2] More critically, the presence of carbon-fluorine bonds, among the strongest in organic chemistry, means that improper disposal, particularly through uncontrolled combustion, can lead to the formation of highly toxic and corrosive byproducts such as hydrogen fluoride (HF).[3][4] Therefore, the primary directive for disposal is complete and controlled destruction, which is achievable only through specialized, high-temperature incineration.[5]
Key Chemical and Physical Properties
| Property | Value | Significance for Disposal |
| CAS Number | 151868-17-6 | Unique identifier for accurate waste profiling. |
| Molecular Formula | C₈H₆F₄O | Indicates a halogenated organic compound. |
| Physical State | Liquid | Dictates the type of containment needed. |
| Flash Point | 71 °C (160 °F) | Classifies it as a combustible liquid, requiring segregation from ignition sources.[2] |
| GHS Hazards | Combustible, Skin/Eye/Respiratory Irritant | Mandates specific Personal Protective Equipment (PPE) and handling procedures.[1] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines a self-validating system for the safe segregation, containment, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, whether in pure form or as waste, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to prevent inhalation of vapors.[6]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous reactions in the waste container.
-
Designate a Specific Waste Stream: this compound waste should be collected in a dedicated container labeled "Halogenated Organic Waste."[7]
-
Avoid Incompatibilities: Do NOT mix this waste with:
-
Solid vs. Liquid Waste: Contaminated solids (e.g., silica gel, absorbent pads, gloves) should be collected in a separate, clearly labeled solid waste container. Do not mix liquids and solids in the same container.[7]
Step 3: Containerization and Labeling
Compliance with EPA and DOT regulations begins with proper containerization and labeling.
-
Choose a Compatible Container: Use a clean, dry, chemically compatible container, typically glass or high-density polyethylene (HDPE), with a screw-top cap. Ensure the container is in good condition with no cracks or leaks.
-
Labeling Protocol: The container must be labeled at the moment the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE" prominently displayed.
-
Full Chemical Name: "this compound". Avoid abbreviations or formulas.
-
Hazard Identification: Clearly indicate the primary hazards: "Combustible," "Irritant."
-
Generator Information: Name of the principal investigator, laboratory room number, and contact information.
-
Step 4: Storage and Final Disposal
-
Interim Storage: Store the sealed waste container in a designated satellite accumulation area within the lab. This area should be a secondary containment bin in a well-ventilated location, away from heat, sparks, or open flames.
-
Professional Disposal: The ultimate disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility.[5] These facilities operate at temperatures sufficient to break the stable C-F bonds and have sophisticated scrubbers to neutralize acidic gases like HF that are produced.[4]
-
Scheduling Pickup: Do not pour this chemical down the drain.[8] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Provide them with the full chemical name and quantity for proper waste profiling. The final disposal must be handled by a certified hazardous waste contractor.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (Manageable by Lab Personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for solid hazardous waste.[8]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the area.
-
Contact your institution's EHS or emergency response team from a safe location.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from use to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
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A Senior Application Scientist's Guide to Handling 2-Fluoro-3-(trifluoromethyl)anisole
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(trifluoromethyl)anisole. As a halogenated aromatic compound, this substance requires specific handling procedures to mitigate risks and ensure laboratory safety. This document moves beyond a simple checklist to explain the causality behind each safety measure, creating a self-validating system for safe operation from procurement to disposal.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough understanding of its specific hazards is paramount. The primary risks associated with this compound are drawn from its Safety Data Sheet (SDS) and its classification as a halogenated volatile organic compound (VOC).
Key Hazards:
-
Skin Irritation (H315): Direct contact can cause skin irritation[1].
-
Serious Eye Irritation (H319): Vapors or splashes can cause significant eye damage[1].
-
Respiratory Irritation (H335): Inhalation of vapors may irritate the respiratory tract[1].
-
Combustible Liquid (H227): The material is a combustible liquid, requiring precautions against heat and ignition sources[1].
The presence of both fluorine and a trifluoromethyl group on the aromatic ring influences the compound's chemical properties, necessitating the rigorous protective measures outlined below. As a general rule for halogenated aromatic hydrocarbons, exposure should be minimized due to potential for a range of toxic effects[2].
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not arbitrary; it is a direct response to the identified chemical hazards. The following table summarizes the minimum required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting | Chemical Splash Goggles | Double Nitrile or Viton® Gloves | Flame-Retardant Lab Coat | Certified Chemical Fume Hood |
| Reaction Setup & Workup | Chemical Splash Goggles & Face Shield | Double Nitrile or Viton® Gloves | Flame-Retardant, Chemical-Resistant Apron over Lab Coat | Certified Chemical Fume Hood |
| Small Spill Cleanup (<100 mL) | Chemical Splash Goggles & Face Shield | Heavy-duty Viton® or Butyl Rubber Gloves | Chemical-Resistant Coverall or Suit | NIOSH-approved Respirator with Organic Vapor Cartridges |
| Waste Handling & Transfer | Chemical Splash Goggles | Double Nitrile or Viton® Gloves | Flame-Retardant Lab Coat | Certified Chemical Fume Hood |
Rationale for PPE Selection
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are mandatory to form a seal around the eyes, protecting against the serious irritation potential from vapors and splashes[1]. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure.
-
Skin Protection:
-
Gloves: Due to the risk of skin irritation, robust hand protection is critical[1]. While nitrile gloves offer a baseline of protection, halogenated solvents can degrade them[3]. Double-gloving with nitrile is a recommended practice for incidental contact[3]. For extended handling or situations with a higher risk of immersion, gloves with superior chemical resistance, such as Viton® or butyl rubber, should be selected. Always consult the glove manufacturer's compatibility chart for breakthrough times specific to halogenated aromatic compounds[3][4].
-
Lab Coat: A flame-retardant lab coat must be worn and fully buttoned. For larger-scale operations, a chemical-resistant apron provides an additional barrier.
-
-
Respiratory Protection:
-
Primary Control (Fume Hood): All handling of this compound must be performed inside a properly functioning and certified chemical fume hood[5]. This is the primary engineering control to prevent the inhalation of vapors that cause respiratory irritation[1].
-
Secondary Control (Respirator): A NIOSH-approved respirator with organic vapor cartridges is necessary if engineering controls are inadequate or during emergency situations like a significant spill[3][5]. Users must be medically cleared and fit-tested to be enrolled in a respiratory protection program[3].
-
Operational Protocol: Weighing and Transfer
This step-by-step procedure integrates PPE use into a standard laboratory workflow to ensure safety at every stage.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound[5].
-
Ensure the chemical fume hood is certified and operational. Clear the workspace of any unnecessary clutter.
-
Assemble all necessary equipment (glassware, syringes, secondary containment) inside the fume hood.
-
-
Donning PPE:
-
Put on a flame-retardant lab coat and ensure it is fully buttoned.
-
Don chemical splash goggles.
-
Wash hands and don the first pair of nitrile gloves. Don a second pair over the first.
-
-
Handling the Chemical:
-
Place the stock bottle of this compound in a secondary container (e.g., a polypropylene tub) within the fume hood.
-
Carefully uncap the bottle and perform the transfer using appropriate tools like a glass pipette or syringe to minimize spills.
-
Keep the sash of the fume hood at the lowest possible height that allows for comfortable work[5].
-
-
Cleanup:
-
Securely cap the stock bottle and wipe it down with a cloth lightly dampened with a suitable solvent (e.g., isopropanol), placing the used cloth directly into the designated halogenated waste container.
-
Decontaminate any used glassware by rinsing with a solvent inside the fume hood. Collect this rinsate as hazardous waste[5].
-
-
Doffing PPE:
-
Remove the outer pair of gloves first, peeling them off without touching the exterior.
-
Remove the lab coat and goggles.
-
Remove the inner pair of gloves and immediately wash hands thoroughly with soap and water.
-
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of halogenated waste are critical for environmental safety and regulatory compliance.
-
Segregation is Mandatory: Halogenated organic waste must be collected separately from non-halogenated waste[5][6][7][8]. Mixing them increases disposal costs and complexity[7].
-
Designated Containers: Use only appropriately labeled, leak-proof hazardous waste containers, often provided by your institution's Environmental Health & Safety (EH&S) department[3][6][9]. The container must be clearly marked with the words "Hazardous Waste" and a full list of its chemical contents[5].
-
Collection: All waste containing this compound, including contaminated materials and glassware rinsates, must be collected in this designated container[5].
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated satellite accumulation area, preferably within secondary containment[3][8][9].
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup. Never dispose of halogenated compounds down the drain or by evaporation[3][6].
Visual Workflow
The following diagram outlines the logical progression for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
